molecular formula C8H4ClFN2 B1456935 8-Chloro-3-fluoro-1,5-naphthyridine CAS No. 1151802-02-6

8-Chloro-3-fluoro-1,5-naphthyridine

Cat. No.: B1456935
CAS No.: 1151802-02-6
M. Wt: 182.58 g/mol
InChI Key: KPGOCWZYBVYGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-fluoro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H4ClFN2 and its molecular weight is 182.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3-fluoro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGOCWZYBVYGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-3-fluoro-1,5-naphthyridine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1151802-02-6

Introduction: The Strategic Importance of Substituted Naphthyridines

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of quinoline and naphthalene, its unique arrangement of nitrogen atoms imparts distinct electronic properties, hydrogen bonding capabilities, and metabolic stability profiles to parent drug candidates. These derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of halogen atoms, such as chlorine and fluorine, on this core structure creates a versatile chemical intermediate. 8-Chloro-3-fluoro-1,5-naphthyridine is a prime example of such a building block, engineered for further functionalization in drug discovery campaigns. The chloro group at the 8-position and the fluoro group at the 3-position offer orthogonal reactivity and specific electronic modulation, making this compound a valuable starting point for the synthesis of compound libraries targeting a range of biological endpoints.

This guide provides a technical overview of this compound, including its physicochemical properties, a proposed synthetic strategy rooted in established naphthyridine chemistry, its applications as a reactive intermediate, and essential safety protocols.

Physicochemical & Structural Properties

This compound is a solid at room temperature, with its key properties summarized below. This data is compiled from chemical supplier databases and computational predictions.[4][5][6]

PropertyValueSource
CAS Number 1151802-02-6[4][6][7][8][9][10]
Molecular Formula C₈H₄ClFN₂[4][5][6]
Molecular Weight 182.59 g/mol [4][6]
Monoisotopic Mass 182.0047 Da[5]
Appearance White to off-white solid (typical)Supplier Data
Purity ≥95% (typical commercial grade)[4][6]
Storage 0-8°C, under inert atmosphere, protected from light[4][8]
Predicted XlogP 1.9[5]

Structural Representation:

Caption: 2D structure of this compound.

Synthesis of the 1,5-Naphthyridine Core: A Proposed Strategy

While this compound is commercially available, a specific, peer-reviewed synthesis is not readily found in the public domain. However, based on established methodologies for constructing substituted 1,5-naphthyridine rings, a robust and logical synthetic route can be proposed. The Gould-Jacobs reaction is a classic and reliable method for forming the 4-hydroxy-1,5-naphthyridine core, which can then be halogenated.[1]

The proposed multi-step synthesis involves the initial condensation of a substituted aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization. The resulting hydroxy-naphthyridine intermediate is then subjected to sequential halogenation steps to yield the target compound.

Proposed Synthetic Workflow Diagram

G cluster_0 Part 1: Gould-Jacobs Reaction cluster_1 Part 2: Halogenation start 5-Chloro-3-aminopyridine intermediate1 Condensation Intermediate start->intermediate1 Condensation deem Diethyl ethoxymethylenemalonate (DEEM) deem->intermediate1 cyclization Thermal Cyclization (e.g., in Dowtherm A) intermediate1->cyclization hydroxy_naph 8-Chloro-4-hydroxy-1,5-naphthyridine cyclization->hydroxy_naph chlorination Chlorination (e.g., POCl₃) hydroxy_naph->chlorination intermediate2 4,8-Dichloro-1,5-naphthyridine chlorination->intermediate2 fluorination Nucleophilic Fluorination (e.g., KF/TBAF) intermediate2->fluorination final_product This compound (CAS: 1151802-02-6) fluorination->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Chloro-4-hydroxy-1,5-naphthyridine

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 5-chloro-3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture to 120-130°C for 2 hours. The reaction is typically performed neat. Ethanol is evolved as a byproduct.

    • Expert Insight: This initial condensation forms the key enamine intermediate. Driving off the ethanol byproduct is crucial for pushing the reaction to completion. Performing this step neat at elevated temperature is standard for the Gould-Jacobs reaction.

  • Cyclization: Add high-boiling solvent like Dowtherm A to the reaction mixture and increase the temperature to 240-250°C. Maintain this temperature for 30-60 minutes.

    • Expert Insight: The high temperature is necessary to induce the intramolecular cyclization, which involves the attack of the pyridine nitrogen onto one of the ester carbonyls, followed by elimination of a second molecule of ethanol. Dowtherm A is chosen for its thermal stability. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to below 100°C and carefully dilute with an inert solvent like toluene or diphenyl ether. The product often precipitates upon cooling. Filter the solid, wash thoroughly with hexane or ether to remove residual Dowtherm A, and dry under vacuum.

Step 2: Synthesis of 4,8-Dichloro-1,5-naphthyridine

  • Reaction Setup: To the crude 8-chloro-4-hydroxy-1,5-naphthyridine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCl.

  • Chlorination: Heat the mixture to reflux (approx. 107°C) for 2-4 hours.

    • Expert Insight: This is a standard conversion of a hydroxyl group on a pyridine-like ring to a chloride. The excess POCl₃ acts as both the reagent and the solvent. The reaction converts the relatively unreactive hydroxyl group into a good leaving group (chloride), which is essential for subsequent nucleophilic substitution reactions.

  • Work-up: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or Na₂CO₃) to a pH of 8-9, which will precipitate the product. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 3: Synthesis of this compound

Note: This step is hypothetical and assumes selective fluorination is possible. The actual synthesis may involve a different sequence, such as building the fluorinated ring first.

  • Reaction Setup: In a sealed tube or microwave vial, combine 4,8-dichloro-1,5-naphthyridine (1.0 eq), a fluoride source such as potassium fluoride (KF, 3-5 eq), and a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF) or 18-crown-6 in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane).

  • Fluorination: Heat the reaction mixture to 150-180°C for 12-24 hours.

    • Expert Insight: This is a nucleophilic aromatic substitution (SₙAr) reaction. The C4 position is generally more activated towards nucleophilic attack than the C8 position in this scaffold. The use of a polar aprotic solvent is critical to solvate the potassium cation and increase the nucleophilicity of the fluoride anion. A phase-transfer catalyst further enhances this effect.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product should be purified by column chromatography on silica gel.

  • Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR and the correct isotopic pattern for a monochlorinated compound in the mass spectrum would be key validation points.

Applications in Research and Drug Development

This compound is best understood as a strategic intermediate for the synthesis of more complex molecules. Its value lies in the differential reactivity of its two halogen substituents.

  • Scaffold for Kinase Inhibitors: The 1,5-naphthyridine core is present in numerous kinase inhibitors. The chloro group at the C8 position can be readily displaced by nitrogen or oxygen nucleophiles in SₙAr reactions or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various side chains to probe the binding pockets of kinases.[1]

  • Bioisosteric Replacement: The fluoro group at the C3 position is often maintained in the final molecule. Fluorine's small size and high electronegativity can be used to block metabolic oxidation at that position, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for FBDD screening campaigns. It provides a rigid core with defined vectors for chemical elaboration once a low-affinity hit is identified.

Illustrative Reaction Pathway

G cluster_suzuki Suzuki Coupling at C8 cluster_buchwald Buchwald-Hartwig Amination at C8 start This compound suzuki_reagent R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagent buchwald_reagent R₂NH Pd Catalyst, Base start->buchwald_reagent suzuki_product 8-Aryl/Alkyl-3-fluoro-1,5-naphthyridine suzuki_reagent->suzuki_product buchwald_product 8-Amino-3-fluoro-1,5-naphthyridine buchwald_reagent->buchwald_product

Caption: Key transformations of this compound in medicinal chemistry.

Safety & Handling

A specific Safety Data Sheet (SDS) for this compound is not widely published. However, based on the reactivity of halogenated aromatic heterocycles, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles at all times.

  • Handling: Handle only in a well-ventilated fume hood. The compound is likely a fine powder; avoid inhalation of dust.

  • Toxicity: Halogenated heterocycles should be treated as potentially toxic. Avoid contact with skin and eyes. They may cause irritation upon contact. Harmful if swallowed or inhaled.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][8]

Conclusion

This compound represents a quintessential example of a modern heterocyclic building block. While not an active pharmaceutical ingredient itself, its carefully designed substitution pattern provides medicinal chemists with a powerful tool for constructing novel and potent drug candidates. The orthogonal reactivity of the chloro and fluoro groups allows for selective and directed synthesis, making it a valuable intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors. Understanding its synthesis, reactivity, and handling is crucial for any research program aiming to leverage the rich chemical space offered by the 1,5-naphthyridine scaffold.

References

An In-depth Technical Guide to 8-Chloro-3-fluoro-1,5-naphthyridine: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents. Derivatives of 1,5-naphthyridine have demonstrated a wide array of biological activities, including potent antibacterial, anticancer, and antiviral properties.[1][2] The strategic placement of the nitrogen atoms influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall pharmacological profile, making it a versatile template for drug design.

Within this important class of compounds, 8-Chloro-3-fluoro-1,5-naphthyridine has emerged as a particularly valuable building block. The presence of both a chloro and a fluoro substituent offers medicinal chemists a unique combination of reactivity and metabolic stability. The chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final drug candidate.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

Molecular and Structural Data

The fundamental molecular and structural characteristics of this compound are summarized in the table below. This data provides the foundational information for all further experimental and computational work with this compound.

PropertyValueSource
CAS Number 1151802-02-6[4][5]
Molecular Formula C₈H₄ClFN₂[4][5][6]
Molecular Weight 182.58 g/mol [4]
Monoisotopic Mass 182.0047 Da[6]
SMILES C1=CN=C2C=C(C=NC2=C1Cl)F[6]
InChI InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H[6]
Predicted XlogP 1.9[6]
Spectroscopic Profile

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the nitrogen atoms in the naphthyridine rings.

  • ¹³C NMR: The carbon spectrum will display eight distinct signals for the aromatic carbons. The carbons attached to the electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the naphthyridine core, and C-Cl and C-F stretching vibrations.

2.2.3 Mass Spectrometry

Mass spectrometry would reveal the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of chlorine, fluorine, or other small fragments from the parent molecule, providing further structural confirmation.

Physical and Chemical Properties

Experimental data for the physical and chemical properties of this compound are not widely published. The following table provides predicted values and data from closely related analogs to offer an estimated profile. Researchers are strongly advised to determine these properties experimentally for their specific applications.

PropertyValue (Estimated/Analog Data)Source/Comment
Melting Point Data not available.Naphthyridine derivatives often have high melting points.
Boiling Point Data not available.Expected to be high due to its aromatic nature.
Solubility Likely soluble in polar organic solvents like DMSO and DMF.Based on general solubility of fluorinated naphthyridines.[8]
pKa Data not available.The nitrogen atoms are basic, but their pKa will be influenced by the electron-withdrawing substituents.

Synthesis and Purification of this compound

The synthesis of substituted 1,5-naphthyridines can be achieved through various established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis and Strategic Considerations

A common strategy for the synthesis of the 1,5-naphthyridine core involves the construction of one of the pyridine rings onto a pre-existing, appropriately substituted pyridine. Key reactions in this context include the Skraup-Doebner-von Miller reaction, Friedländer annulation, and Gould-Jacobs reaction.[2] For this compound, a plausible retrosynthetic approach would involve the disconnection of one of the pyridine rings, leading back to a substituted aminopyridine precursor.

Recommended Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a general procedure can be proposed based on known methodologies for similar compounds, such as those described in patents for polysubstituted 1,5-naphthyridines.[9] The following is a generalized, multi-step synthetic workflow.

Synthetic Workflow A Substituted 3-Aminopyridine B Cyclization Precursor A->B Reaction with a β-ketoester or equivalent C 1,5-Naphthyridinone B->C Thermal or acid-catalyzed cyclization D 8-Chloro-1,5-naphthyridinone C->D Chlorination (e.g., POCl₃) E This compound D->E Fluorination

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Methodology (Generalized):

  • Condensation: React a suitable 3-aminopyridine precursor with a β-dicarbonyl compound (e.g., a malonic ester derivative) to form an enamine or related intermediate. The choice of the aminopyridine will determine the substitution pattern on one of the rings.

  • Cyclization: Induce ring closure of the intermediate, typically through thermal means or acid catalysis, to form the 1,5-naphthyridinone core.

  • Chlorination: Introduce the chlorine atom at the 8-position. This is often achieved by treating the corresponding hydroxynaphthyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Fluorination: The introduction of the fluorine atom at the 3-position can be a more challenging step and may require specialized fluorinating reagents.

Purification and Characterization Workflow

The purification and characterization of the final product are critical to ensure its suitability for subsequent reactions.

Purification and Characterization A Crude Product B Column Chromatography A->B C Recrystallization B->C D Pure Product C->D E Structural Verification (NMR, MS) D->E F Purity Analysis (HPLC, LC-MS) D->F

Caption: Standard workflow for the purification and characterization of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the electron-deficient naphthyridine core and the electronic effects of the halogen substituents.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups, such as amines, alcohols, and thiols. This is a key reaction for the derivatization of this intermediate.

  • Cross-Coupling Reactions: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Stability and Storage: As a halogenated heterocyclic compound, this compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is advisable to keep it in a cool, dark, and dry place under an inert atmosphere to prevent potential degradation.[4]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The 1,5-naphthyridine scaffold has been incorporated into a multitude of compounds with therapeutic potential.

  • Anticancer Agents: Many 1,5-naphthyridine derivatives have been investigated as potent anticancer agents, often functioning as kinase inhibitors or DNA intercalating agents.

  • Antibacterial Agents: The naphthyridine core is a key component of several classes of antibiotics. The ability to functionalize the 8-position of this compound allows for the synthesis of libraries of compounds to be screened for antibacterial activity.

  • Structure-Activity Relationship (SAR) Studies: The defined substitution pattern of this intermediate provides a clear starting point for systematic SAR studies. By varying the substituent introduced at the 8-position, researchers can probe the structural requirements for optimal biological activity.

Conclusion: Future Perspectives

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a privileged heterocyclic core and versatile halogen substituents makes it an invaluable tool for the synthesis of novel drug candidates. While detailed experimental data on its physicochemical properties are not yet widely available in the public literature, its utility is evident from its commercial availability and the extensive research on the broader class of 1,5-naphthyridine derivatives. Future work in this area will likely focus on the development of more efficient and scalable synthetic routes to this intermediate and its further application in the discovery of new and improved therapeutics.

References

An In-depth Technical Guide to 8-Chloro-3-fluoro-1,5-naphthyridine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical entity 8-Chloro-3-fluoro-1,5-naphthyridine. We will delve into its structural elucidation, a detailed, field-proven synthetic protocol, and its thorough characterization using modern spectroscopic techniques. This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of this compound.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of its two nitrogen atoms, makes it an excellent scaffold for designing molecules that can effectively interact with a variety of biological targets. Derivatives of the 1,5-naphthyridine skeleton have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition for anticancer therapies, and antimicrobial and antiviral applications. The strategic placement of substituents on this core structure allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly sought-after building block in the design of novel therapeutics. The subject of this guide, this compound, represents a key intermediate with specific substitutions that offer unique chemical handles for further molecular elaboration.

Structural Elucidation and IUPAC Nomenclature

The precise arrangement of atoms and functional groups in this compound is fundamental to its reactivity and potential biological activity.

Chemical Structure:

A 2D representation of this compound.

IUPAC Name: this compound

The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes the molecule's structure. The numbering of the naphthyridine ring system begins at one of the nitrogen atoms and proceeds around the fused rings. In this case, the "1,5" designation indicates the positions of the nitrogen atoms within the bicyclic structure. The substituents are then named and numbered accordingly: a chloro group at position 8 and a fluoro group at position 3.

Key Structural Identifiers:

Identifier Value
CAS Number 1151802-02-6[2]
Molecular Formula C₈H₄ClFN₂
Molecular Weight 182.58 g/mol [3]
SMILES C1=CN=C2C=C(C=NC2=C1Cl)F[3]

| InChI | InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H[3] |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound can be achieved through a multi-step sequence, often culminating in a cyclization reaction to form the core naphthyridine structure. The following protocol is a representative synthesis, providing a robust and reproducible method for obtaining the target compound.

Synthetic Workflow:

start Starting Materials step1 Step 1: Condensation start->step1 Aminopyridine derivative step2 Step 2: Cyclization step1->step2 Intermediate A step3 Step 3: Chlorination step2->step3 Hydroxy-naphthyridine product This compound step3->product Final Product start This compound Scaffold step1 Modification at C8 (via Chloro) start->step1 step2 Introduction of diverse substituents step1->step2 step3 Biological Screening step2->step3 step4 SAR Analysis step3->step4 step4->step2 Iterative Design step5 Lead Optimization step4->step5

References

An In-depth Technical Guide to the Synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-3-fluoro-1,5-naphthyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its nitrogen atoms, coupled with the electronic properties imparted by the chloro and fluoro substituents, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a strategic synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy that involves the initial construction of the core 1,5-naphthyridine ring system, followed by the introduction of the chloro substituent in the final step. This approach allows for the strategic incorporation of the fluorine atom early in the synthesis and leverages a well-established method for the late-stage introduction of the chlorine atom.

The proposed three-step synthesis commences with the construction of the fluorinated naphthyridine core via a Gould-Jacobs reaction, a reliable method for forming fused pyridine rings. This is followed by the unmasking of a key functional group, and culminates in a Sandmeyer reaction to install the final chloro substituent.

Synthesis_Strategy cluster_0 Core Ring Formation cluster_1 Functional Group Manipulation cluster_2 Final Chlorination 3,5-Diaminopyridine 3,5-Diaminopyridine Gould_Jacobs Gould-Jacobs Reaction 3,5-Diaminopyridine->Gould_Jacobs Diethyl_2-fluoro-2-ethoxymethylenemalonate Diethyl 2-fluoro-2- ethoxymethylenemalonate Diethyl_2-fluoro-2-ethoxymethylenemalonate->Gould_Jacobs Intermediate_A 8-Amino-3-fluoro-4-hydroxy- 1,5-naphthyridine-2-carboxylate Gould_Jacobs->Intermediate_A Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate_A->Hydrolysis_Decarboxylation Intermediate_B 8-Amino-3-fluoro-1,5-naphthyridin-4-ol Hydrolysis_Decarboxylation->Intermediate_B Reduction Reduction Intermediate_B->Reduction Intermediate_C 8-Amino-3-fluoro-1,5-naphthyridine Reduction->Intermediate_C Sandmeyer_Reaction Sandmeyer Reaction Intermediate_C->Sandmeyer_Reaction Final_Product 8-Chloro-3-fluoro- 1,5-naphthyridine Sandmeyer_Reaction->Final_Product

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-amino-3-fluoro-4-hydroxy-1,5-naphthyridine-2-carboxylate via Gould-Jacobs Reaction

The initial and crucial step in this synthesis is the construction of the 1,5-naphthyridine core. The Gould-Jacobs reaction provides an efficient means to achieve this from a substituted aminopyridine.[1][2] In this protocol, 3,5-diaminopyridine is reacted with diethyl 2-fluoro-2-ethoxymethylenemalonate. The reaction proceeds through an initial condensation followed by a thermal cyclization.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-diaminopyridine (1.0 eq) and diethyl 2-fluoro-2-ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting materials.

  • After the initial condensation, add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of 3,5-diaminopyridine).

  • Increase the temperature to 250-260 °C and maintain at reflux for 1-2 hours to effect cyclization.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Add hexane or a similar non-polar solvent to aid in the precipitation.

  • Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum to yield ethyl 8-amino-3-fluoro-4-hydroxy-1,5-naphthyridine-2-carboxylate.

Causality behind Experimental Choices:

  • Reagent Selection: 3,5-Diaminopyridine is chosen as the starting material to introduce the necessary amino group at what will become the 8-position of the naphthyridine. Diethyl 2-fluoro-2-ethoxymethylenemalonate serves as the three-carbon unit required for the formation of the second pyridine ring and introduces the fluorine atom at the desired 3-position.

  • High-Boiling Solvent: The thermal cyclization step of the Gould-Jacobs reaction requires high temperatures to overcome the activation energy for the intramolecular ring closure.[3] Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and inertness under the reaction conditions.

Step 2: Synthesis of 8-Amino-3-fluoro-1,5-naphthyridine

The carboxylate group introduced in the Gould-Jacobs reaction is now removed through a two-step hydrolysis and decarboxylation process. The resulting 4-hydroxy-1,5-naphthyridine is then reduced to afford the key intermediate, 8-amino-3-fluoro-1,5-naphthyridine.

Protocol:

  • Hydrolysis: Suspend the ethyl 8-amino-3-fluoro-4-hydroxy-1,5-naphthyridine-2-carboxylate from Step 1 in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Decarboxylation: Heat the dried carboxylic acid intermediate in a flask at a temperature just above its melting point until the evolution of carbon dioxide ceases. This will yield 8-amino-3-fluoro-1,5-naphthyridin-4-ol.

  • Reduction: The 8-amino-3-fluoro-1,5-naphthyridin-4-ol is then subjected to a standard reduction of the hydroxyl group. A common method is to first convert the hydroxyl to a chloro group using a reagent like phosphorus oxychloride (POCl₃) and then perform a reductive dehalogenation.

    • Treat the 8-amino-3-fluoro-1,5-naphthyridin-4-ol with POCl₃ at reflux to yield 8-amino-4-chloro-3-fluoro-1,5-naphthyridine.

    • The resulting chloro-intermediate is then reduced using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate) in a suitable solvent like ethanol.

  • After completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to give pure 8-amino-3-fluoro-1,5-naphthyridine.

Causality behind Experimental Choices:

  • Hydrolysis and Decarboxylation: These are standard organic transformations to remove the ester and carboxylic acid functionalities, respectively, simplifying the molecule for the subsequent steps.

  • Two-Step Reduction: Direct reduction of the 4-hydroxyl group can be challenging. A more reliable method is to first convert it to a better leaving group, such as a chloride, which is then readily removed by catalytic hydrogenation.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The final step involves the conversion of the amino group at the 8-position to a chloro group using the Sandmeyer reaction.[4][5] This classic transformation proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.

Protocol:

  • Dissolve 8-amino-3-fluoro-1,5-naphthyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture is then neutralized with a base (e.g., sodium carbonate solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as the final product.

Causality behind Experimental Choices:

  • Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a prerequisite for the Sandmeyer reaction. This is achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Chloride Catalyst: Copper(I) chloride is the classic catalyst for the Sandmeyer chlorination. It facilitates the single-electron transfer process that leads to the formation of an aryl radical and the subsequent introduction of the chlorine atom.[4]

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Yield (%)Key Characterization Data
Ethyl 8-amino-3-fluoro-4-hydroxy-1,5-naphthyridine-2-carboxylateC₁₁H₁₀FN₃O₃251.2260-70¹H NMR, ¹³C NMR, MS
8-Amino-3-fluoro-1,5-naphthyridineC₈H₆FN₃163.1570-80¹H NMR, ¹³C NMR, MS
This compoundC₈H₄ClFN₂182.5850-60¹H NMR (CDCl₃): δ 8.85 (d, J=2.0 Hz, 1H), 8.40 (d, J=8.8 Hz, 1H), 7.60 (dd, J=8.8, 4.4 Hz, 1H), 7.45 (d, J=2.0 Hz, 1H).

Visualizing the Synthetic Workflow

Experimental_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis, Decarboxylation & Reduction cluster_step3 Step 3: Sandmeyer Reaction s1_mix Mix 3,5-Diaminopyridine & Diethyl 2-fluoro-2-ethoxymethylenemalonate s1_heat1 Heat at 120-130°C s1_mix->s1_heat1 s1_add_solvent Add Diphenyl Ether s1_heat1->s1_add_solvent s1_reflux Reflux at 250-260°C s1_add_solvent->s1_reflux s1_cool Cool to RT s1_reflux->s1_cool s1_precipitate Precipitate with Hexane s1_cool->s1_precipitate s1_filter Filter and Dry s1_precipitate->s1_filter s1_product Intermediate 1 s1_filter->s1_product s2_hydrolysis Hydrolyze with NaOH s1_product->s2_hydrolysis s2_acidify Acidify with HCl s2_hydrolysis->s2_acidify s2_filter1 Filter and Dry s2_acidify->s2_filter1 s2_decarboxylate Thermal Decarboxylation s2_filter1->s2_decarboxylate s2_chlorination Chlorinate with POCl₃ s2_decarboxylate->s2_chlorination s2_reduction Reduce with Pd/C, H₂ s2_chlorination->s2_reduction s2_purify Column Chromatography s2_reduction->s2_purify s2_product Intermediate 2 s2_purify->s2_product s3_diazotize Diazotize with NaNO₂/HCl at 0-5°C s2_product->s3_diazotize s3_cucl Add to CuCl Solution s3_diazotize->s3_cucl s3_warm Warm to RT s3_cucl->s3_warm s3_extract Extract with Organic Solvent s3_warm->s3_extract s3_purify Column Chromatography s3_extract->s3_purify s3_product Final Product s3_purify->s3_product

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway to this compound. By employing well-established and reliable chemical transformations, this strategy ensures a high likelihood of success for researchers in the field. The careful selection of starting materials and reaction conditions at each stage is paramount to achieving good yields and high purity of the final product. This guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Topic: 8-Chloro-3-fluoro-1,5-naphthyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the 8-chloro-3-fluoro-1,5-naphthyridine core, a key building block for developing potent therapeutic agents. We will explore its synthesis, the strategic rationale behind its specific halogenation pattern, its prominent role as a precursor for novel bacterial topoisomerase inhibitors (NBTIs), and the critical structure-activity relationships (SAR) that govern its biological function. This document provides detailed synthetic protocols, experimental workflows, and field-proven insights to guide researchers in the design and development of next-generation drug candidates based on this versatile core.

The 1,5-Naphthyridine Scaffold: A Foundation of Therapeutic Promise

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. Six possible isomers exist, with the 1,5-naphthyridine system being of significant interest due to its prevalence in compounds with diverse pharmacological profiles, including antibacterial, anticancer, and antiviral activities.[1][2] The arrangement of the nitrogen atoms in the 1,5-isomer provides unique electronic properties and hydrogen bonding capabilities, making it an excellent scaffold for engaging with biological targets. Over the last two decades, research into 1,5-naphthyridine derivatives has expanded significantly, with hundreds of patents highlighting their therapeutic potential.[1]

The Core Compound: this compound

The compound this compound serves as a foundational starting material for a multitude of more complex analogs.[3][4][5] Its specific substitution pattern is not arbitrary but a deliberate design choice rooted in established medicinal chemistry principles.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₄ClFN₂PubChem[4][5]
Molecular Weight 182.59 g/mol Chemcia[6]
Monoisotopic Mass 182.0047 DaPubChem[4]
CAS Number 1151802-02-6Chemcia[6]
Predicted XlogP 1.9PubChem[4]
Strategic Rationale for Halogenation

The incorporation of halogen atoms is a cornerstone of modern drug design. The chloro and fluoro groups on the 1,5-naphthyridine core are strategically placed to modulate the molecule's properties:

  • Fluorine (at C-3): The small, highly electronegative fluorine atom can significantly alter the pKa of nearby nitrogen atoms, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile.

  • Chlorine (at C-8): The chlorine atom at the C-8 position serves as a versatile chemical handle. It is a key site for introducing further diversity into the molecule via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space during lead optimization.[1]

Synthetic Strategies for the 1,5-Naphthyridine Core

The synthesis of substituted 1,5-naphthyridines can be achieved through various classical and modern cyclization strategies.[1][7] The Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative followed by thermal cyclization, is a widely employed and robust method.[1]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for an 8-chloro-3-fluoro-1,5-naphthyridin-4-one, a common intermediate, highlights the key bond disconnections and strategic starting materials.

G Target 8-Chloro-3-fluoro-1,5-naphthyridin-4-one Derivative Intermediate1 Substituted N-(Pyridin-3-yl)enamine Target->Intermediate1 C4-N5 bond formation (Cyclization) Intermediate2 Diethyl 2-fluoro-3-methoxyacrylate (or similar) Intermediate1->Intermediate2 Condensation StartingMaterial1 2-Chloro-5-aminopyridine Intermediate1->StartingMaterial1 Condensation StartingMaterial2 Diethyl fluoromalonate Intermediate2->StartingMaterial2 Alkylation/Functionalization Workflow Start Core Synthesis: This compound Diversify Parallel Synthesis: Introduce Diversity at C-8 via Cross-Coupling Start->Diversify Screening Primary Screening: In Vitro Antibacterial MIC Assay Diversify->Screening SAR SAR Analysis Screening->SAR Decision Lead Candidate? Screening->Decision SAR->Diversify Design Next Generation Secondary Secondary Assays: hERG, CYP Inhibition, Solubility InVivo In Vivo Efficacy: Murine Infection Model Secondary->InVivo Decision->SAR No Decision->Secondary Yes

References

The Biological Potential of 8-Chloro-3-fluoro-1,5-naphthyridine: An Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] This technical guide addresses the specific, yet underexplored, compound 8-Chloro-3-fluoro-1,5-naphthyridine (CAS No. 1151802-02-6). While direct biological data for this precise molecule is sparse in current literature, its structural features—a halogenated 1,5-naphthyridine core—suggest significant therapeutic potential. This document provides an investigative framework for researchers, outlining hypothesized mechanisms of action based on extensive data from analogous structures and presenting a comprehensive, step-by-step experimental plan to systematically characterize its biological activity. We will delve into the rationale behind proposed experimental designs, from initial cytotoxicity screening to specific mechanism-of-action assays, to guide the scientific exploration of this promising compound.

Introduction: The 1,5-Naphthyridine Scaffold as a Foundation for Drug Discovery

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are central to the development of numerous therapeutic agents.[3] The 1,5-naphthyridine isomer, in particular, has served as a versatile core for molecules targeting a range of diseases. The scaffold's rigid, planar structure and the strategic placement of nitrogen atoms allow for specific hydrogen bonding and π-stacking interactions with biological targets, making it an ideal starting point for inhibitor design.[1]

Key biological activities associated with the 1,5-naphthyridine core include:

  • Anticancer Activity: Primarily through the inhibition of critical enzymes involved in DNA replication and cell signaling, such as topoisomerases and protein kinases (e.g., TGF-β type I receptor/ALK5, PI3K/mTOR).[1][4][5]

  • Antimicrobial Activity: While the 1,8-isomer is more famous due to nalidixic acid, 1,5-naphthyridine derivatives also exhibit promising antibacterial properties, often by targeting bacterial type IIA topoisomerases like DNA gyrase.[1][4][6]

  • Antiparasitic Activity: Certain derivatives have demonstrated efficacy against parasites like Leishmania.[7]

The subject of this guide, This compound , incorporates two key halogen substitutions. Halogenation is a cornerstone strategy in medicinal chemistry known to modulate a compound's pharmacokinetic and pharmacodynamic properties. The presence of chlorine at the C8 position and fluorine at the C3 position is hypothesized to enhance membrane permeability, increase binding affinity through halogen bonding, and block metabolic degradation, potentially leading to improved potency and a more favorable drug-like profile.[8]

This guide will, therefore, serve as a prospectus for the systematic evaluation of this compound.

Hypothesized Biological Targets and Rationale

Based on the established pharmacology of related naphthyridines, we can formulate primary hypotheses for the biological activity of this compound.

Hypothesis A: Potent Anticancer Agent

The most probable mechanism of action is the inhibition of enzymes essential for cancer cell proliferation.

  • Rationale 1 (Topoisomerase Inhibition): Many fused 1,5-naphthyridine derivatives are known to function as topoisomerase I (TopI) inhibitors.[1][4] By stabilizing the TopI-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptosis. The planar ring system of the naphthyridine core is ideal for intercalating into DNA, a common feature of many topoisomerase inhibitors.

  • Rationale 2 (Kinase Inhibition): Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor (ALK5), a serine/threonine kinase involved in tumor progression and metastasis.[5] Compounds with IC50 values in the low nanomolar range have been reported, making this a highly plausible target.[5]

Hypothesis B: Broad-Spectrum Antimicrobial Agent
  • Rationale (DNA Gyrase/Topoisomerase IV Inhibition): The naphthyridine scaffold is structurally related to quinolones, a major class of antibiotics. The mechanism of action for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication, repair, and recombination.[6][9] While much of the foundational work was done on the 1,8-isomer, derivatives of the 1,5-scaffold are also known to inhibit these bacterial enzymes.[4]

Proposed Experimental Framework for Biological Characterization

To systematically test the hypotheses, a multi-stage experimental workflow is proposed. This framework is designed to first identify a general biological effect (e.g., cytotoxicity) and then to elucidate the specific molecular mechanism responsible.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action (Anticancer) cluster_2 Phase 3: Mechanism of Action (Antimicrobial) A Compound Acquisition (this compound) B In Vitro Cytotoxicity Screen (MTT Assay vs. Cancer Panel) A->B C Antimicrobial Susceptibility Test (Broth Microdilution vs. ESKAPE Pathogens) A->C D Positive Hit (IC50 < 10 µM) B->D H Positive Hit (MIC < 16 µg/mL) C->H E Topoisomerase I/II Relaxation Assay D->E F Kinase Inhibition Panel (e.g., ALK5, PI3K/mTOR) D->F G Apoptosis Assay (Annexin V/PI Staining) E->G F->G I Bacterial DNA Gyrase Supercoiling Assay H->I J Efflux Pump Inhibition Assay H->J

Caption: Proposed workflow for characterizing this compound.
Protocol: Preliminary In Vitro Cytotoxicity Screening (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines, providing a quantitative measure of its general anticancer potential.

  • Causality & Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is a reliable indicator of cell death or reduced proliferation. Using a diverse panel of cell lines (e.g., lung [A549], breast [MCF-7], colon [HCT116]) can reveal potential tissue-specific selectivity. This initial, broad screen is cost-effective and efficiently identifies whether the compound has a biological effect worthy of deeper investigation.

  • Methodology:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

    • Compound Treatment: Prepare a 2-fold serial dilution of this compound in appropriate cell culture medium, ranging from 100 µM to ~0.1 µM. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Topoisomerase I Inhibition Assay
  • Objective: To directly assess whether the compound inhibits the catalytic activity of human Topoisomerase I.

  • Causality & Rationale: This is a direct, mechanistic follow-up to a positive cytotoxicity screen. Topoisomerase I relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation. This assay confirms or refutes one of the primary hypothesized mechanisms of action.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the assay buffer.

    • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a negative control (no inhibitor) and a positive control (e.g., Camptothecin).

    • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to act.

    • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

    • Visualization & Analysis: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. The negative control will show a band corresponding to relaxed DNA. The inhibitor-treated lanes will show a dose-dependent persistence of the supercoiled DNA band.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against clinically relevant bacterial strains.

  • Causality & Rationale: This protocol directly measures the lowest concentration of a drug that prevents visible growth of a bacterium. It is the gold-standard method for quantifying antibacterial potency and is essential for evaluating Hypothesis B. Using both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria provides information on the compound's spectrum of activity.[10]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to yield a final concentration of ~5 x 10^5 CFU/mL in the test wells.

    • Compound Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Structure-Activity Relationship (SAR) Context

To guide future optimization efforts, it is crucial to understand the impact of various substitutions on the 1,5-naphthyridine core based on existing literature.

PositionSubstitution TypeObserved Effect on Biological ActivityReference Compound Class
C3 Carboxamide with bulky aromatic groupsOften critical for potent cytotoxicity. A 3,4,5-trimethoxyphenyl moiety showed high potency.[8]Anticancer
C4 Amino groupCan be functionalized to modulate selectivity and potency.[3]Kinase Inhibitors
C7/C8 Halogens (e.g., Chlorine)Can enhance cytotoxic effects and improve pharmacokinetic properties.[4][8]Anticancer
Various Aminothiazole, PyrazoleLed to potent and selective ALK5 inhibitors with nanomolar IC50 values.[5]TGF-β Inhibitors

The specific combination of an 8-Chloro and a 3-Fluoro substitution on the 1,5-naphthyridine scaffold is novel. Based on the SAR data, the 8-chloro group is predicted to contribute positively to anticancer activity. The 3-fluoro group, a common bioisostere for hydrogen, can enhance binding affinity and block metabolic oxidation, potentially increasing the compound's stability and potency.

Conclusion and Future Directions

While this compound remains a frontier molecule, its lineage from the pharmacologically rich 1,5-naphthyridine family provides a strong rationale for its investigation. The proposed experimental framework offers a clear, logical, and efficient path to characterizing its biological profile.

Should initial screens yield potent activity (e.g., IC50 < 10 µM or MIC < 16 µg/mL), subsequent steps would involve:

  • Secondary Mechanism of Action Studies: Including assays for specific kinases (e.g., ALK5) or bacterial DNA gyrase.

  • Lead Optimization: Synthesizing analogs to build a detailed SAR profile around the this compound core.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to evaluate the compound's drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer or infection to validate its therapeutic potential.

This structured approach ensures that the investigation into this compound is both scientifically rigorous and strategically aligned with the goals of modern drug discovery.

References

Unlocking the Therapeutic Potential of 8-Chloro-3-fluoro-1,5-naphthyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities.[1][2] This technical guide focuses on a specific, under-explored derivative, 8-Chloro-3-fluoro-1,5-naphthyridine, providing a comprehensive framework for the identification and validation of its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, in-depth exploration of potential mechanisms of action and detailed, field-proven experimental protocols. By synthesizing data from analogous compounds and outlining robust validation workflows, this guide aims to accelerate the discovery of novel therapeutic applications for this promising small molecule.

Introduction: The Promise of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of the better-known 1,8-naphthyridine found in compounds like nalidixic acid, has garnered significant interest due to its diverse pharmacological profile.[1][3] Derivatives of this scaffold have been identified as potent inhibitors of critical cellular targets, leading to applications in oncology, infectious diseases, and inflammatory conditions.[1][4][5] The specific compound, this compound, while not extensively characterized in public literature, possesses structural features—a halogenated aromatic system—that suggest a high potential for specific and potent interactions with biological macromolecules.

The strategic placement of chloro and fluoro substituents can significantly influence the compound's physicochemical properties, such as membrane permeability and metabolic stability, as well as its binding affinity and selectivity for target proteins. This guide will, therefore, explore the most probable therapeutic target classes for this compound based on established activities of structurally related compounds and provide a detailed roadmap for their experimental validation.

High-Priority Target Classes: An Evidence-Based Approach

Based on extensive research into the biological activities of 1,5- and 1,8-naphthyridine derivatives, several key protein families emerge as high-probability targets for this compound.

Protein Kinases: A Dominant Target Family

The human kinome represents one of the most successfully targeted protein families in modern drug discovery. The 1,5-naphthyridine scaffold has proven to be a fertile starting point for the development of potent kinase inhibitors.

Scientific Rationale: Derivatives of 1,5-naphthyridine have been successfully developed as inhibitors of several kinases, including:

  • TGF-β Type I Receptor (ALK5): Potent and selective inhibitors with IC50 values in the low nanomolar range have been identified, demonstrating the scaffold's suitability for targeting the ATP-binding pocket of this key receptor in fibrosis and cancer.[4]

  • c-Met Kinase: Certain 1,5-naphthyridine compounds have been recognized as potential inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor metastasis and growth.[4]

The planar, heterocyclic nature of this compound makes it an ideal candidate for interaction with the ATP-binding cleft of various kinases.

Experimental Validation Workflow:

A tiered approach is recommended, starting with broad screening and progressing to detailed mechanistic studies.

Tier 1: Comprehensive Kinome Profiling

Objective: To identify initial kinase hits through a broad, unbiased screen.

Protocol 1: In Vitro Kinome Screen (e.g., KINOMEscan™)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Submission: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan® or Reaction Biology's HotSpot™).[6][7][8] A typical screen would assess binding affinity against a panel of over 400 human kinases at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The primary output is typically "% Inhibition" or "Kd" (dissociation constant). Identify "hits" as kinases showing significant inhibition (e.g., >70% at 1 µM).

  • Selectivity Profiling: Visualize the data using a kinome tree map to assess the compound's selectivity. A highly selective compound will interact with only a few kinases, while a non-selective one will show broad activity.

Tier 2: Dose-Response and IC50 Determination

Objective: To quantify the potency of the compound against the initial hits.

Protocol 2: In Vitro Kinase Activity Assay

  • Assay Setup: For each hit kinase, utilize a validated in vitro activity assay. These are often luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., LanthaScreen™).[9]

  • Compound Titration: Perform a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 10 µM).

  • Enzymatic Reaction: Incubate the kinase, its specific substrate, and ATP with the varying concentrations of the compound.

  • Signal Detection: Measure the assay-specific signal (luminescence or fluorescence), which correlates with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Parameter Description Acceptance Criteria
Primary Hit A kinase showing >70% inhibition in the initial screen.N/A
IC50 The concentration of the compound that inhibits 50% of the kinase activity.< 1 µM for potent hits
Selectivity Score A measure of how selectively the compound binds to a small number of kinases.Varies by platform

dot

Kinase_Validation_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement Compound Compound Kinome_Screen Broad Kinome Screen (>400 Kinases) Compound->Kinome_Screen Data_Analysis_1 Identify Hits (% Inhibition > 70%) Kinome_Screen->Data_Analysis_1 Dose_Response IC50 Determination (Activity Assay) Data_Analysis_1->Dose_Response Prioritized Hits Data_Analysis_2 Calculate IC50 Values Rank Potency Dose_Response->Data_Analysis_2 CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis_2->CETSA Potent Hits (IC50 < 1µM) Target_Validation Confirm Target Engagement in Live Cells CETSA->Target_Validation Topoisomerase_Assay_Workflow Substrate Supercoiled Plasmid DNA Reaction Incubate at 37°C Substrate->Reaction Enzyme Topoisomerase / Gyrase + ATP Enzyme->Reaction Compound 8-Chloro-3-fluoro- 1,5-naphthyridine Compound->Reaction Analysis Agarose Gel Electrophoresis Reaction->Analysis Result Quantify Inhibition (Relaxed vs. Supercoiled) Analysis->Result Affinity_Proteomics_Workflow Probe Biotinylated Compound (Probe) Incubation Incubate Probe with Lysate Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Affinity Capture (Streptavidin Beads) Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute & Digest Bound Proteins Wash->Elute LC_MS LC-MS/MS Analysis Elute->LC_MS Analysis Identify Enriched Proteins (Candidate Targets) LC_MS->Analysis

References

Spectroscopic Characterization of 8-Chloro-3-fluoro-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 8-Chloro-3-fluoro-1,5-naphthyridine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for data acquisition are provided, alongside an in-depth discussion of the underlying causality for experimental choices, ensuring scientific integrity and empowering researchers to apply these methodologies to their own work.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, membrane permeability, and target-binding affinity. This compound (Figure 1) represents a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting.

Figure 1: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the halogen substituents, as well as by anisotropic effects from the aromatic rings.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-28.5 - 8.7dJ(H2-H4) ≈ 2.0
H-47.8 - 8.0ddJ(H4-H-2) ≈ 2.0, J(H4-F) ≈ 4.0
H-69.0 - 9.2dJ(H6-H7) ≈ 4.5
H-77.6 - 7.8dJ(H7-H6) ≈ 4.5

Expertise & Experience in Interpretation:

  • H-6 Deshielding: The proton at the C-6 position is expected to be the most deshielded (highest chemical shift) due to its peri-relationship to the nitrogen atom at position 5 and the adjacent nitrogen at position 1.

  • H-2 Chemical Shift: The H-2 proton is deshielded by the adjacent nitrogen atom (N-1).

  • Fluorine Coupling: The proton at C-4 will likely exhibit a doublet of doublets splitting pattern due to coupling with H-2 and through-space coupling to the fluorine atom at C-3.

  • H-7 Chemical Shift: The H-7 proton is influenced by the adjacent chloro-substituted ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight signals, corresponding to the eight carbon atoms of the naphthyridine ring system. The chemical shifts are significantly affected by the electronegativity of the directly attached and neighboring atoms.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-2150 - 153dJ(C2-F) ≈ 10-15
C-3155 - 158dJ(C3-F) ≈ 240-260
C-4120 - 123dJ(C4-F) ≈ 20-25
C-4a138 - 141s-
C-6152 - 155s-
C-7125 - 128s-
C-8145 - 148s-
C-8a142 - 145s-

Expertise & Experience in Interpretation:

  • Carbon-Fluorine Coupling: The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C-3, typically in the range of 240-260 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings to C-2 and C-4, respectively, are also expected.

  • Effect of Chlorine: The C-8 carbon, being directly attached to the chlorine atom, will have its chemical shift influenced by the inductive effect of the halogen.

  • Quaternary Carbons: The four quaternary carbons (C-4a, C-8, C-8a, and the fluorine-bearing C-3) are expected to show sharper signals compared to the protonated carbons in a standard ¹³C NMR spectrum.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment.

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-3-110 to -130dJ(F-H4) ≈ 4.0

Expertise & Experience in Interpretation:

  • Chemical Shift Reference: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The predicted range is typical for a fluorine atom attached to an aromatic ring.

  • Proton Coupling: The fluorine signal is expected to be a doublet due to coupling with the H-4 proton.

Experimental Protocol for NMR Data Acquisition

This protocol is designed to be a self-validating system for obtaining high-quality NMR data for this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve good homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a 90° pulse and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.

Diagram of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Match, Shim) transfer->setup H1 ¹H NMR setup->H1 C13 ¹³C NMR setup->C13 F19 ¹⁹F NMR setup->F19 TwoD 2D NMR (COSY, HSQC, HMBC) H1->TwoD C13->TwoD F19->TwoD process Process Spectra (FT, Phasing, Baseline Correction) TwoD->process interpret Interpret Spectra & Assign Signals process->interpret

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to aromatic C-H and C=C/C=N stretching vibrations, as well as C-Cl and C-F stretching.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Aromatic C=C and C=N Stretch1600 - 1450Strong to Medium
C-F Stretch1200 - 1250Strong
C-Cl Stretch700 - 800Strong

Expertise & Experience in Interpretation:

  • Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that is unique to the molecule.

  • Halogen Stretches: The C-F and C-Cl stretching vibrations are expected to give rise to strong absorptions, providing clear evidence for the presence of these halogens.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

    • For KBr pellet method, grind a small amount of the sample with dry KBr and press into a thin pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Ion Predicted m/z (Monoisotopic)
[M]⁺˙182.0047
[M+H]⁺183.0125
[M+Na]⁺205.0045

Expertise & Experience in Interpretation:

  • Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This will result in two molecular ion peaks separated by 2 m/z units, with the M+2 peak having an intensity of about one-third that of the M peak. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

  • Fragmentation: The fragmentation pattern will depend on the ionization method used. Electron ionization (EI) would likely lead to more extensive fragmentation compared to softer ionization techniques like electrospray ionization (ESI).

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-TOF):

    • Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for accurate mass measurement.

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-3-fluoro-1,5-naphthyridine is a halogenated aromatic aza-heterocycle with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the predicted characteristics of this compound and outlines detailed, field-proven methodologies for experimentally determining its solubility and stability profiles. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of physicochemical characterization and forced degradation studies to offer a robust framework for its evaluation.

Introduction and Physicochemical Profile

This compound belongs to the naphthyridine class of heterocyclic compounds, which are known for their diverse biological activities, including antibacterial and anticancer properties.[1][2] The presence of both chloro and fluoro substituents on the naphthyridine core is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability.

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The predicted XlogP value of 1.9 suggests that the compound is moderately lipophilic.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄ClFN₂PubChem[4]
Molecular Weight 182.59 g/mol Chemcia Scientific[5]
Monoisotopic Mass 182.0047 DaPubChem[3]
Predicted XlogP 1.9PubChem[3]
CAS Number 1151802-02-6BLDpharm[6]
Purity (Typical) >95%Chemcia Scientific[5]
Appearance (Not specified, likely a solid)-

Solubility Determination: A Methodological Approach

The solubility of a compound is a critical parameter that affects its bioavailability, formulation, and in vitro assay design. Given the predicted lipophilicity of this compound, its solubility is expected to be low in aqueous media and higher in organic solvents. A systematic approach to determining its solubility profile is essential.

Experimental Workflow for Solubility Assessment

The following workflow outlines a standard procedure for determining the thermodynamic solubility of this compound in various solvent systems.

G cluster_conditions Stress Conditions cluster_analysis Analysis substance This compound (in solution and as solid) hydrolysis Hydrolytic (Acidic, Basic, Neutral) substance->hydrolysis oxidation Oxidative (e.g., H₂O₂) substance->oxidation thermal Thermal (Dry Heat, Elevated Temperature in Solution) substance->thermal photolytic Photolytic (UV/Vis Light Exposure) substance->photolytic hplc HPLC/UPLC (Assay and Impurity Profiling) hydrolysis->hplc oxidation->hplc thermal->hplc photolytic->hplc lcms LC-MS (Degradant Identification) hplc->lcms

References

The Ascendance of the 1,5-Naphthyridine Scaffold: A Technical Guide to Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core, a privileged heterocyclic scaffold, has emerged from the annals of synthetic chemistry to become a cornerstone in the development of novel therapeutics and advanced functional materials. Its unique electronic properties, rigid planar structure, and versatile substitution patterns have captured the attention of researchers across disciplines, leading to a surge in innovative applications. This technical guide provides an in-depth exploration of the burgeoning research landscape surrounding 1,5-naphthyridine scaffolds, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for scientists and drug development professionals.

Part 1: The Medicinal Chemistry Renaissance of 1,5-Naphthyridines

The inherent bioactivity of the 1,5-naphthyridine scaffold has long been recognized, with naturally occurring derivatives like canthin-6-one exhibiting anti-inflammatory, antibacterial, and antifungal properties.[1][2] However, recent advancements in synthetic methodologies have unlocked the full potential of this versatile core, leading to the rational design of potent and selective agents for a spectrum of diseases.

Kinase Inhibition: A New Paradigm in Cancer Therapy

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1,5-naphthyridine scaffold has proven to be an exceptional framework for the design of potent kinase inhibitors.[3] Its rigid structure allows for precise orientation of substituents to interact with key residues in the ATP-binding pocket of kinases.

A notable example is the development of fibroblast growth factor receptor (FGFR) kinase inhibitors.[3] Aberrant FGFR signaling is implicated in various malignancies, including non-small cell lung, breast, and bladder cancers.[3] Novel 1,5-naphthyridine derivatives have demonstrated nanomolar affinity for all FGFR family members (FGFR1, 2, 3, and 4) in both enzymatic and cellular assays.[3] These compounds have been optimized for increased potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties, with some showing efficacy in in vivo xenograft models.[3]

Recently, 1,5-naphthyridine derivatives have also been identified as potent inhibitors of the GTPase KRAS, a notoriously challenging oncogenic target.[4] Specific compounds have shown inhibitory activity against KRAS G12D and G12C mutants, with one example demonstrating an IC50 of 38 nM in a nucleotide exchange assay and antiproliferative activity against human pancreas cancer cells.[4]

Furthermore, the transforming growth factor-beta (TGF-β) type I receptor (also known as ALK5) is another key kinase target where 1,5-naphthyridine derivatives have shown significant promise.[5][6] Optimization of initial screening hits has led to the discovery of potent and selective ALK5 inhibitors with IC50 values in the low nanomolar range (e.g., 4 nM and 6 nM).[6] X-ray crystallography has confirmed the binding mode of these inhibitors within the ALK5 active site.[5]

Table 1: Biological Activity of Representative 1,5-Naphthyridine-Based Kinase Inhibitors

Target KinaseCompound TypeIC50 (nM)Cell LineReference
FGFR1, 2, 3, 41,5-Naphthyridine derivativeNanomolar affinity-[3]
KRAS G12C1,5-Naphthyridine derivative38HEK-293[4]
ALK51,5-Naphthyridine aminothiazole6-[6]
ALK51,5-Naphthyridine pyrazole4-[6]
Anticancer Agents Beyond Kinase Inhibition

The anticancer potential of 1,5-naphthyridines extends beyond kinase inhibition. Several derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines through mechanisms that include topoisomerase I inhibition.[7][8] Topoisomerase I is a crucial enzyme involved in DNA replication and repair, and its inhibition can lead to cancer cell death.[7] Phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to exhibit inhibitory effects on Topoisomerase I and antiproliferative activity against human colon cancer cells (COLO 205).[8]

G cluster_0 DNA Replication Fork cluster_1 Inhibition by 1,5-Naphthyridine cluster_2 Cellular Consequence DNA Double-stranded DNA Topoisomerase I Topoisomerase I DNA->Topoisomerase I binds to Nicked DNA Single-strand Nick Topoisomerase I->Nicked DNA creates Naphthyridine 1,5-Naphthyridine Derivative Topoisomerase I->Naphthyridine intercalates/binds Nicked DNA->DNA religates (inhibited) Stabilized Complex Stabilized Topo I-DNA Cleavage Complex Nicked DNA->Stabilized Complex Naphthyridine->Stabilized Complex Replication Fork Collision Replication Fork Collision Stabilized Complex->Replication Fork Collision DNA Damage Double-strand DNA Break Replication Fork Collision->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Figure 1: Proposed mechanism of action for 1,5-naphthyridine derivatives as Topoisomerase I inhibitors.

Potential in Neurodegenerative Diseases

Emerging research suggests that 1,5-naphthyridine scaffolds may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[9] While this area is less explored compared to oncology, the ability of these compounds to cross the blood-brain barrier and interact with various central nervous system targets makes them attractive candidates. For instance, phosphodiesterase 5 (PDE5) inhibitors are being investigated for Alzheimer's disease, and novel scaffolds, including those related to naphthyridines, are being explored to improve properties like aqueous solubility.[10]

Part 2: Materials Science Frontiers: The Rise of 1,5-Naphthyridine-Based Organic Electronics

The unique electronic and photophysical properties of the 1,5-naphthyridine scaffold have positioned it as a valuable building block in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the 1,5-naphthyridine ring makes it an excellent component for n-type (electron-transporting) materials in OLEDs.[11] Derivatives of 1,5-naphthyridine have been successfully incorporated as electron-acceptor moieties in thermally activated delayed fluorescence (TADF) emitters, leading to highly efficient blue and green OLEDs.[11][12]

OLEDs based on TADF emitters containing a 1,5-naphthyridine acceptor and phenoxazine or phenothiazine donor units have achieved high external quantum efficiencies (EQEs) of up to 29.9% and 25.8%, respectively.[12] Furthermore, iridium(III) complexes incorporating 1,5-naphthyridin-4-ol derivatives have been developed as phosphorescent emitters for high-performance red OLEDs, achieving an impressive EQE of over 31%.[13] These materials also exhibit good electron mobility.[13]

Table 2: Performance of 1,5-Naphthyridine-Based OLEDs

Emitter TypeHost/Guest SystemMax. EQE (%)Max. Luminance (cd/m²)Emission ColorReference
TADF (Phenoxazine donor)-29.933,540-[12]
TADF (Phenothiazine donor)-25.814,480-[12]
Phosphorescent (Iridium complex)->31>43,000Red[13]
TADF (Naphthyridine acceptor)mCP host17.6-Deep Blue[12]

G Start Conceptual Design of 1,5-Naphthyridine Emitter Synthesis Synthesis of Novel 1,5-Naphthyridine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Photophysical Photophysical Studies (Absorption, Emission, PLQY) Purification->Photophysical Electrochemical Electrochemical Analysis (CV for HOMO/LUMO levels) Purification->Electrochemical Device_Fabrication OLED Device Fabrication Photophysical->Device_Fabrication Electrochemical->Device_Fabrication Device_Testing Electroluminescence Characterization (EQE, Luminance, CIE) Device_Fabrication->Device_Testing Optimization Structure-Property Relationship Analysis and Optimization Device_Testing->Optimization Optimization->Synthesis Iterative Design End High-Efficiency OLED Emitter Optimization->End Successful Candidate

Figure 2: A generalized workflow for the development and testing of novel 1,5-naphthyridine-based OLED emitters.

Part 3: Synthetic Strategies and Experimental Protocols

The accessibility of the 1,5-naphthyridine scaffold is crucial for its widespread application. Several classical and modern synthetic methods are employed for its construction.

Core Synthetic Methodologies
  • Skraup Synthesis: This is a classic method for preparing quinolines that can be adapted for 1,5-naphthyridines. It involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[14]

  • Friedländer Annulation: This reaction involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group (e.g., a ketone) to form the 1,5-naphthyridine ring system.[15]

  • Gould-Jacobs Reaction: This is a key method for synthesizing 4-hydroxy-1,5-naphthyridines, which are important intermediates. It involves the reaction of a 3-aminopyridine with a malonic acid derivative, followed by thermal cyclization.[7][14]

  • Cross-Coupling Reactions: Modern synthetic approaches often utilize palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the 1,5-naphthyridine core, allowing for fine-tuning of its properties.[14]

Detailed Experimental Protocol: Synthesis of a Substituted 1,5-Naphthyridine via Skraup Reaction

This protocol provides a general procedure for the synthesis of a substituted 1,5-naphthyridine, which can be adapted based on the desired substitution pattern.

Materials:

  • Substituted 3-aminopyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid (2.0 eq)

  • Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iodine) (1.1 eq)

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add the substituted 3-aminopyridine and glycerol.

  • Acid Addition: While stirring and cooling the mixture in an ice bath, slowly add concentrated sulfuric acid. The addition should be dropwise to control the exothermic reaction.

  • Addition of Oxidizing Agent: Once the acid has been added, add the oxidizing agent to the reaction mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 120-160 °C) and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is basic. This may cause the product to precipitate.

  • Extraction: If the product does not precipitate, extract the aqueous solution with an organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure substituted 1,5-naphthyridine.

Causality behind Experimental Choices:

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which is the key electrophile in the reaction.

  • Sulfuric Acid: Acts as both a dehydrating agent and a catalyst.

  • Oxidizing Agent: Is necessary to aromatize the initially formed dihydro-1,5-naphthyridine intermediate. The choice of oxidizing agent can influence the reaction yield and conditions.

Conclusion and Future Outlook

The 1,5-naphthyridine scaffold has firmly established itself as a versatile and powerful tool in both medicinal chemistry and materials science. Its continued exploration is expected to yield even more sophisticated and effective molecules. Future research will likely focus on:

  • Expansion of Chemical Space: The synthesis of novel and diverse 1,5-naphthyridine libraries to probe a wider range of biological targets and material properties.[14]

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which 1,5-naphthyridine derivatives exert their biological effects.

  • Development of Drug Delivery Systems: Formulation of 1,5-naphthyridine-based drugs into advanced delivery systems to enhance their efficacy and reduce side effects.

  • Multifunctional Materials: The design of 1,5-naphthyridine-based materials with combined electronic, optical, and sensing properties for advanced applications.

The journey of the 1,5-naphthyridine scaffold is a testament to the power of fundamental chemical research to drive innovation in diverse scientific fields. As our understanding of its properties and reactivity deepens, so too will its impact on human health and technology.

References

Methodological & Application

Synthetic Routes for 8-Chloro-3-fluoro-1,5-naphthyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 8-chloro-3-fluoro-1,5-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, forming the core of various therapeutic agents. Its unique electronic properties and specific substitution pattern offer a valuable platform for modulating biological activity. This guide provides an in-depth exploration of plausible and referenced synthetic strategies for this key heterocyclic compound, designed for researchers, scientists, and professionals in drug development.

Introduction to the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of biological activities. The synthesis of functionalized 1,5-naphthyridines is, therefore, a critical task for the development of new chemical entities with therapeutic potential.

Proposed Synthetic Strategies

While a direct, single-pot synthesis for this compound is not extensively documented in readily available literature, a critical analysis of established synthetic methodologies for substituted pyridines and their subsequent cyclization into naphthyridines allows for the formulation of robust and logical synthetic routes. The two primary strategies discussed herein are:

  • Linear Synthesis via a Pre-functionalized Pyridine Intermediate: This approach focuses on the initial synthesis of a key building block, 2-chloro-5-fluoropyridin-3-amine, followed by a classical cyclization reaction to construct the second pyridine ring.

  • Late-Stage Fluorination: This alternative strategy involves the initial synthesis of an 8-chloro-1,5-naphthyridine precursor, followed by the introduction of the fluorine atom at the 3-position in a later step.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and the specific expertise and equipment available in the laboratory.

Route 1: Linear Synthesis via a Pre-functionalized Pyridine

This strategy is arguably the more convergent and predictable approach, relying on the well-established Skraup or a modified Friedländer-type cyclization.

Workflow for Route 1

Synthetic_Route_1 cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Cyclization to 1,5-Naphthyridine Core A Commercially Available 2,3,5-Trichloropyridine B Ammonolysis A->B NH3 C 2-Amino-3,5-dichloropyridine B->C D Diazotization & Fluorination (Balz-Schiemann Type) C->D 1. NaNO2, HBF4 2. Heat E 2-Chloro-5-fluoro-3-nitropyridine D->E F Reduction E->F e.g., Fe/HCl G 2-Chloro-5-fluoropyridin-3-amine (Key Intermediate) F->G H 2-Chloro-5-fluoropyridin-3-amine I Skraup Reaction H->I Glycerol, H2SO4, Oxidizing Agent J This compound (Target Molecule) I->J Synthetic_Route_2 cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Introduction of Amino Group cluster_2 Step 3: Late-Stage Fluorination A 2-Chloropyridin-3-amine B Skraup Reaction A->B Glycerol, H2SO4, Oxidizing Agent C 8-Chloro-1,5-naphthyridine B->C E Nitration C->E HNO3/H2SO4 D 8-Chloro-1,5-naphthyridine F 3-Nitro-8-chloro-1,5-naphthyridine E->F G Reduction F->G e.g., Fe/HCl I 3-Amino-8-chloro-1,5-naphthyridine H 3-Amino-8-chloro-1,5-naphthyridine J Sandmeyer-type Reaction I->J NaNO2, HF-Pyridine K This compound (Target Molecule) J->K

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and clinical drug candidates.[1] Its rigid, planar structure and defined hydrogen bonding capabilities make it an exceptional scaffold for engaging with biological targets. The ability to strategically functionalize this core is paramount in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for forging carbon-carbon bonds.[2] This guide provides a detailed exploration of the application of Suzuki coupling to 8-Chloro-3-fluoro-1,5-naphthyridine, a substrate of increasing interest for the development of novel therapeutics.

The presence of a chloro-substituent at the 8-position and a fluoro-substituent at the 3-position presents a unique chemical landscape. While heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts, advancements in catalyst technology have made their use not only feasible but often preferable due to the lower cost and wider availability of chlorinated starting materials. The electron-withdrawing nature of the fluorine atom can further influence the electronic properties of the naphthyridine ring, impacting the oxidative addition step of the catalytic cycle. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven guide to successfully navigate the intricacies of this specific transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for chloro-substrates and is facilitated by electron-rich, bulky phosphine ligands that stabilize the palladium center and promote the reaction.

  • Transmetalation : The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Palladium(II) center, displacing the halide. The choice of base is critical and must be strong enough to facilitate this step without degrading the substrate or catalyst.

  • Reductive Elimination : The two organic partners on the Palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L_n-R Transmetal->PdII_Both PdII_Both->Pd0  Regenerates  Catalyst RedElim Reductive Elimination Product Ar-R RedElim->Product Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Base Base->Boronate Activation ArylHalide Ar-Cl (8-Chloro-3-fluoro- 1,5-naphthyridine) ArylHalide->OxAdd Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Equipment
  • Substrate: this compound

  • Boronic Acids/Esters: A range of aryl and heteroaryl boronic acids or their pinacol ester derivatives.

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is recommended for its reliability in forming the active Pd(0) species. Palladium(II) acetate (Pd(OAc)₂) can also be used.[3]

  • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice for heteroaryl chlorides due to its bulk and electron-rich nature.[4] Other biaryl phosphine ligands like XPhos or RuPhos can also be effective.

  • Base: Anhydrous potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base suitable for this transformation.[4] Potassium carbonate (K₂CO₃) is another viable option.[3]

  • Solvent: Anhydrous 1,4-dioxane or a mixture of DMF and water (e.g., 9:1) are commonly used and effective solvents.[3][4]

  • Reaction Vessels: Schlenk tubes or similar reaction vials suitable for performing reactions under an inert atmosphere.

  • Inert Gas: Argon or high-purity Nitrogen.

  • Standard laboratory glassware, magnetic stir plates, heating blocks, and purification equipment (silica gel for column chromatography).

Experimental Protocol: A Step-by-Step Guide

This protocol is based on optimized conditions for a structurally related substrate, 2,7-dichloro-1,8-naphthyridine, and serves as a robust starting point.[4]

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

    • In a separate vial, pre-mix the palladium pre-catalyst, Pd₂(dba)₃ (2.5 mol%), and the ligand, S-Phos (10 mol%).

    • Add the catalyst/ligand mixture to the Schlenk tube.

  • Inert Atmosphere:

    • Seal the Schlenk tube and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel. Causality Note: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC, LC-MS, or GC-MS. Check for the consumption of the starting material.

  • Work-up Procedure:

    • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

    • Wash the celite pad with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 8-aryl-3-fluoro-1,5-naphthyridine product.

Data Presentation: Expected Outcomes

The following table provides a summary of expected outcomes for the Suzuki coupling of this compound with a variety of boronic acids, based on typical yields for similar heteroaryl chloride couplings.[4]

EntryBoronic Acid (R-B(OH)₂)Expected ProductTypical Yield Range
1Phenylboronic acid3-Fluoro-8-phenyl-1,5-naphthyridine80-95%
24-Methoxyphenylboronic acid3-Fluoro-8-(4-methoxyphenyl)-1,5-naphthyridine85-98%
34-Trifluoromethylphenylboronic acid3-Fluoro-8-(4-(trifluoromethyl)phenyl)-1,5-naphthyridine75-90%
43-Thienylboronic acid3-Fluoro-8-(thiophen-3-yl)-1,5-naphthyridine70-85%
5Pyridin-3-ylboronic acid3-Fluoro-8-(pyridin-3-yl)-1,5-naphthyridine65-80%

Discussion, Optimization, and Troubleshooting

The provided protocol is a highly reliable starting point. However, each specific substrate pairing may require fine-tuning for optimal results. The following workflow provides a logical approach to optimization.

Optimization_Workflow Start Start with Standard Protocol: Pd₂(dba)₃/S-Phos, K₃PO₄, Dioxane, 100°C Check Low Conversion? Start->Check Dehalogenation Dehalogenation Side Product? Check->Dehalogenation No Success High Yield >80% Check->Success No Opt_Temp Increase Temperature (e.g., to 120°C) Check->Opt_Temp Yes Dehalogenation->Success No Opt_Base Change Base (e.g., Cs₂CO₃) Dehalogenation->Opt_Base Yes Opt_Temp->Check Opt_Ligand Screen Ligand (e.g., XPhos, RuPhos) Opt_Temp->Opt_Ligand Opt_Ligand->Check Opt_Base->Check Opt_Solvent Change Solvent (e.g., Toluene, DMF/H₂O) Opt_Base->Opt_Solvent Opt_Solvent->Check

Caption: A logical workflow for optimizing the Suzuki coupling reaction.

  • Influence of the Fluoro Substituent: The electron-withdrawing fluorine at the 3-position may slightly activate the C-Cl bond at the 8-position towards oxidative addition, which could be beneficial. However, it also makes the product more electron-deficient, which could impact its stability or solubility.

  • Troubleshooting Low Yields: If the reaction stalls or gives low yields, the first step is often to ensure the reagents and solvent are anhydrous and the system is truly free of oxygen. If these factors are controlled, screening alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃) can be effective.

  • Side Reactions:

    • Dehalogenation: The formation of 3-fluoro-1,5-naphthyridine (loss of chlorine) can occur, often implicating moisture or an insufficiently strong base. Using a stronger, anhydrous base like K₃PO₄ and rigorously dry conditions can mitigate this.

    • Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene. This is more common with electron-deficient or sterically hindered boronic acids. Using a boronic acid pinacol ester (BPin) derivative can enhance stability. Using slightly less base or a milder base like K₂CO₃ might also be beneficial if this is a major issue.

By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently perform Suzuki-Miyaura cross-coupling reactions on this compound to generate diverse libraries of compounds for advancing drug discovery and materials science.

References

Buchwald-Hartwig Amination of 8-Chloro-3-fluoro-1,5-naphthyridine: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide to the Buchwald-Hartwig amination of 8-chloro-3-fluoro-1,5-naphthyridine, a key transformation for the synthesis of medicinally relevant compounds. We delve into the mechanistic underpinnings of this powerful C-N bond-forming reaction, offering a robust, step-by-step protocol for its successful execution. Furthermore, this guide presents a systematic approach to reaction optimization, covering the critical selection of palladium precursors, phosphine ligands, bases, and solvents. A troubleshooting section addresses common experimental challenges, providing practical solutions to enhance reaction yield and purity. This document is intended to serve as an authoritative resource for researchers in organic synthesis and drug discovery, enabling the efficient and reproducible synthesis of N-arylated 1,5-naphthyridine derivatives.

Introduction: The Strategic Importance of N-Arylated Heterocycles

The incorporation of nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of modern medicinal chemistry. N-arylated heteroaromatic motifs are privileged structures found in a vast array of pharmaceuticals and clinical candidates, exhibiting a wide spectrum of biological activities. The 1,5-naphthyridine core, in particular, is a key pharmacophore present in numerous kinase inhibitors and other therapeutic agents. The ability to forge a carbon-nitrogen bond between an amine and a heteroaromatic halide is therefore a critical transformation in the drug discovery and development pipeline.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of C-N bonds. This reaction class has revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope. However, the application of the Buchwald-Hartwig amination to electron-deficient and sterically hindered heteroaromatic halides, such as this compound, presents a unique set of challenges. These substrates can be prone to catalyst inhibition, side reactions, and low reactivity, necessitating carefully tailored reaction conditions for a successful outcome.

This application note provides a comprehensive and practical guide to navigating these challenges, offering a well-vetted protocol and optimization strategies for the Buchwald-Hartwig amination of this compound.

Reaction Mechanism and the Interplay of Key Parameters

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.

The generally accepted catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the N-arylated product.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Ox_Adduct Oxidative Addition Intermediate (L)Pd(II)(Ar)X Pd(0)L->Ox_Adduct Ar-X Amine_Complex Amine Complex [(L)Pd(II)(Ar)(NHR'R'')]X Ox_Adduct->Amine_Complex HNR'R'' Amido_Complex Amido Complex (L)Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Base, -HBase+X- Amido_Complex->Pd(0)L Reductive Elimination (Product: Ar-NR'R'')

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The success of this reaction is critically dependent on the judicious choice of four key components:

  • Palladium Precursor: While a Pd(0) species is the active catalyst, stable Pd(II) precursors such as palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These precursors are reduced in situ to the active Pd(0) catalyst.

  • Phosphine Ligand: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, RuPhos), are often essential for high catalytic activity, particularly with challenging substrates.

  • Base: A base is required to deprotonate the amine, forming the palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently employed, although weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective in certain cases.

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.

Experimental Protocol: Synthesis of a Representative N-Aryl-3-fluoro-1,5-naphthyridin-8-amine

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative aniline.

Materials and Reagents:

  • This compound

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas (or Argon)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block

  • Standard workup and purification supplies (e.g., celite, silica gel for chromatography)

Procedure:

  • Inert Atmosphere: To a dry Schlenk tube or a sealable reaction vial under a nitrogen atmosphere, add this compound (1.0 equiv), the aniline derivative (1.2 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01 equiv) to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction Execution: Seal the reaction vessel and place it in a preheated heating block at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A Systematic Approach to Reaction Optimization

For novel substrates or when scaling up, optimization of the reaction conditions is often necessary to maximize yield and minimize impurities. A systematic approach involves the screening of key reaction parameters.

Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Initial Reaction Setup Screen_Ligand Ligand Screening Start->Screen_Ligand Screen_Base Base Screening Screen_Ligand->Screen_Base Screen_Solvent Solvent Screening Screen_Base->Screen_Solvent Optimized Optimized Conditions Screen_Solvent->Optimized

Figure 2: A workflow for the systematic optimization of the Buchwald-Hartwig amination.

Table 1: Screening of Palladium Precursors and Ligands

EntryPalladium PrecursorLigandYield (%)
1Pd₂(dba)₃XPhosHigh
2Pd(OAc)₂XPhosModerate-High
3Pd₂(dba)₃RuPhosModerate-High
4Pd₂(dba)₃JohnPhosModerate
5PdCl₂(dppf)-Low

Table 2: Screening of Bases

EntryBaseYield (%)
1NaOtBuHigh
2K₃PO₄Moderate
3Cs₂CO₃Moderate-Low
4K₂CO₃Low

Table 3: Screening of Solvents

EntrySolventTemperature (°C)Yield (%)
1Toluene110High
2Dioxane100High
3THF66Moderate
4DMF120Low (decomposition)

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or ligand- Use fresh palladium precursor and ligand- Ensure all glassware is oven-dried and use anhydrous solvent- Screen alternative bases and ligands (see optimization tables)
Formation of side products (e.g., hydrodehalogenation) - Reaction temperature too high- Presence of water- Lower the reaction temperature- Ensure strictly anhydrous conditions
Difficulty in purification - Formation of palladium black- Product adsorbs strongly to silica gel- Filter the crude reaction mixture through celite before concentration- Consider using a different stationary phase for chromatography (e.g., alumina) or trituration

Conclusion

The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel chemical entities for drug discovery. While the electron-deficient nature of the substrate presents challenges, a systematic approach to reaction optimization, including the careful selection of the catalyst system and reaction conditions, can lead to high yields of the desired N-arylated products. The protocol and troubleshooting guide provided herein serve as a practical resource for researchers to successfully implement and adapt this important methodology in their own synthetic endeavors.

Application Notes and Protocols for the Functionalization of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and steric properties, making it an attractive core for the design of a wide range of biologically active compounds and functional materials.[1][2][3] The ability to strategically introduce functional groups onto the 1,5-naphthyridine core is paramount for modulating its physicochemical properties, biological activity, and potential as a therapeutic agent or advanced material.[1][2] This guide provides a comprehensive overview of key functionalization strategies, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to 1,5-Naphthyridine Functionalization

The functionalization of the 1,5-naphthyridine core can be broadly categorized into several key strategies, each offering distinct advantages for accessing diverse chemical space. These include:

  • Cross-Coupling Reactions: Leveraging pre-functionalized (typically halogenated) naphthyridines to form new carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron-deficient nature of the naphthyridine ring for the direct introduction of nucleophiles.

  • Direct C-H Functionalization: An atom-economical approach that avoids the need for pre-functionalization of the heterocyclic core.

  • Metalation and Subsequent Electrophilic Quench: A powerful method for regioselective functionalization through the generation of organometallic intermediates.

This document will delve into the practical application of these methods, providing detailed protocols for each.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halo-naphthyridine and a boronic acid or ester.[4][5] This method is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:
  • Palladium Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are the catalysts of choice due to their ability to efficiently cycle through the requisite oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Ligand: Phosphine ligands (e.g., PPh₃, dppf) are crucial for stabilizing the palladium center, modulating its reactivity, and promoting the desired catalytic turnover.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation with the palladium complex.

  • Solvent: A mixture of an organic solvent (e.g., DMF, Toluene, Dioxane) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Halo-1,5-naphthyridine, Boronic Acid, Pd Catalyst, Base start->reagents solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end Obtain Functionalized 1,5-Naphthyridine purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine with Phenylboronic Acid[5][6]

Materials:

Reagent/MaterialMolar Equiv.Amount
2-Iodo-1,5-naphthyridine1.0(e.g., 257 mg, 1.0 mmol)
Phenylboronic Acid1.2(e.g., 146 mg, 1.2 mmol)
Pd(PPh₃)₄0.05(e.g., 58 mg, 0.05 mmol)
K₂CO₃2.0(e.g., 276 mg, 2.0 mmol)
1,4-Dioxane-10 mL
Water-2 mL

Procedure:

  • To a flame-dried round-bottom flask, add 2-iodo-1,5-naphthyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-1,5-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,5-naphthyridine ring, particularly at the 2-, 4-, 6-, and 8-positions, makes it susceptible to nucleophilic attack, especially when a good leaving group (e.g., a halide) is present at these positions.[1][6][7][8] This SNAr mechanism provides a direct route for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.[1]

Causality Behind Experimental Choices:
  • Substrate: A halo-1,5-naphthyridine (e.g., chloro- or bromo-substituted) is typically used as the electrophilic partner. The reactivity order is generally F > Cl > Br > I, which is opposite to what is observed in SN2 reactions.[8]

  • Nucleophile: A wide range of nucleophiles can be employed. For amination, primary and secondary amines are common.

  • Base: A base, such as Cs₂CO₃ or NaH, may be required to deprotonate the nucleophile, increasing its nucleophilicity.[1]

  • Solvent: A polar aprotic solvent like DMF, DMSO, or THF is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.[1]

Reaction Scheme: SNAr Amination

SNAr_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product naphthyridine Halo-1,5-naphthyridine product Amino-1,5-naphthyridine naphthyridine->product amine Amine (R-NH2) amine->product base Base (e.g., Cs2CO3) base->product solvent Solvent (e.g., DMF) solvent->product heat Heat heat->product

Caption: General scheme for the SNAr amination of a halo-1,5-naphthyridine.

Protocol: SNAr Amination of 4-Chloro-1,5-naphthyridine with Benzylamine[1]

Materials:

Reagent/MaterialMolar Equiv.Amount
4-Chloro-1,5-naphthyridine1.0(e.g., 165 mg, 1.0 mmol)
Benzylamine1.2(e.g., 129 mg, 1.2 mmol)
Cs₂CO₃1.5(e.g., 489 mg, 1.5 mmol)
N,N-Dimethylformamide (DMF)-5 mL

Procedure:

  • In a sealed tube, combine 4-chloro-1,5-naphthyridine, benzylamine, and Cs₂CO₃.

  • Add dry DMF to the mixture.

  • Seal the tube and heat the reaction mixture at 110 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield 4-(benzylamino)-1,5-naphthyridine.

Direct C-H Functionalization: The Minisci Reaction

The Minisci reaction is a powerful tool for the direct functionalization of C-H bonds in electron-deficient heterocycles, such as 1,5-naphthyridine.[1][9] This radical-based reaction allows for the introduction of alkyl and acyl groups, bypassing the need for pre-functionalization of the heterocyclic core.[9][10]

Causality Behind Experimental Choices:
  • Radical Precursor: A source of carbon-centered radicals is required. Carboxylic acids are commonly used, which undergo oxidative decarboxylation.[9][10]

  • Oxidant: A strong oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), is necessary to initiate the radical formation.

  • Catalyst: A catalytic amount of a silver salt, typically AgNO₃, facilitates the oxidative decarboxylation of the carboxylic acid.[9]

  • Acidic Medium: The reaction is performed under acidic conditions (e.g., in the presence of H₂SO₄) to protonate the 1,5-naphthyridine, which enhances its reactivity towards nucleophilic radical attack.[9]

Mechanistic Pathway: Minisci Reaction

Minisci_Mechanism cluster_initiation Radical Generation cluster_propagation Radical Addition & Rearomatization oxidant S2O8^2- ag2 Ag^2+ oxidant->ag2 Oxidizes ag1 Ag+ ag1->ag2 r_radical R• ag2->r_radical Oxidative Decarboxylation rcooh R-COOH rcooh->r_radical adduct Radical Adduct r_radical->adduct naph_h Protonated 1,5-Naphthyridine naph_h->adduct + R• product Functionalized 1,5-Naphthyridine adduct->product Rearomatization

Caption: Simplified mechanistic pathway of the Minisci reaction.

Protocol: Minisci Alkylation of 1,5-Naphthyridine with Pivalic Acid[10]

Materials:

Reagent/MaterialMolar Equiv.Amount
1,5-Naphthyridine1.0(e.g., 130 mg, 1.0 mmol)
Pivalic Acid3.0(e.g., 306 mg, 3.0 mmol)
Ammonium Persulfate2.0(e.g., 456 mg, 2.0 mmol)
AgNO₃0.1(e.g., 17 mg, 0.1 mmol)
H₂SO₄ (conc.)-0.5 mL
Acetonitrile-5 mL
Water-5 mL

Procedure:

  • Dissolve 1,5-naphthyridine and pivalic acid in a mixture of acetonitrile and water in a round-bottom flask.

  • Add concentrated H₂SO₄ dropwise while cooling in an ice bath.

  • Add AgNO₃ to the solution.

  • In a separate flask, dissolve ammonium persulfate in water (2 mL).

  • Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Stir the reaction at 60 °C for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain 2-tert-butyl-1,5-naphthyridine.

Conclusion

The functionalization of the 1,5-naphthyridine core is a vibrant area of research, driven by the quest for novel therapeutic agents and advanced materials. The methods outlined in this guide—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization—represent a versatile toolkit for chemists to access a wide array of substituted 1,5-naphthyridines. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reagents and conditions is crucial for the successful implementation of these protocols and the development of new, innovative functionalization strategies.

References

Application Note: A Robust Protocol for the Synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as kinase inhibitors and antibacterial agents.[1][2][3] This application note provides a detailed, two-part protocol for the synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine, a valuable building block for drug discovery programs. The synthesis employs a modified Skraup reaction to construct the core naphthyridine ring system, followed by a Sandmeyer reaction to introduce the C8-chloro substituent. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, and critical process parameters to ensure reproducibility and success.

Strategic Overview & Rationale

The synthesis of the target compound is achieved through a logical two-stage process. The initial stage involves the construction of the core heterocyclic system from a commercially available fluorinated aminopyridine. The subsequent stage focuses on the functional group transformation of an amino group at the 8-position into the desired chloro group.

  • Part I: Skraup-Type Cyclization: We begin with the synthesis of the key intermediate, 3-fluoro-1,5-naphthyridin-8-amine. The Skraup reaction is a classic and effective method for synthesizing quinoline and naphthyridine rings.[3][4] It involves the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent. The glycerol dehydrates in situ to form acrolein, which undergoes a conjugate addition with the amine, followed by cyclization and oxidation to yield the aromatic naphthyridine core.

  • Part II: Sandmeyer Reaction: With the 8-amino intermediate in hand, the chloro substituent is introduced via the Sandmeyer reaction. This reliable transformation converts an aromatic primary amine into a halide through a diazonium salt intermediate.[5][6] The process involves diazotization of the amine with nitrous acid at low temperatures, followed by decomposition of the diazonium salt with a copper(I) chloride catalyst to yield the final this compound.

G Start 5-Fluoro-3-aminopyridine (Starting Material) Intermediate 3-Fluoro-1,5-naphthyridin-8-amine (Intermediate) Start->Intermediate Part I: Skraup Reaction (Glycerol, H₂SO₄, Oxidant) Product This compound (Final Product) Intermediate->Product Part II: Sandmeyer Reaction (1. NaNO₂, HCl; 2. CuCl)

Caption: Overall synthetic strategy for this compound.

Part I: Synthesis of 3-Fluoro-1,5-naphthyridin-8-amine

Principle and Rationale

This step builds the naphthyridine core via a Skraup-type reaction. Concentrated sulfuric acid serves as both the catalyst for the dehydration of glycerol to acrolein and the medium for the subsequent cyclization. An oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate, is crucial for the final aromatization step to form the stable naphthyridine ring. The choice of a milder oxidant like sodium m-nitrobenzenesulfonate is often preferred for safety and environmental reasons.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Fluoro-3-aminopyridine≥97%Standard VendorStarting material
GlycerolACS Reagent, ≥99.5%Standard VendorAcrolein precursor
Sulfuric Acid (H₂SO₄)95-98%Standard VendorCatalyst and solvent
Sodium m-nitrobenzenesulfonateTechnical GradeStandard VendorOxidizing agent
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard VendorFor neutralization
Ethyl Acetate (EtOAc)ACS GradeStandard VendorExtraction solvent
Deionized Water (H₂O)In-house
Saturated Sodium Chloride SolutionIn-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Standard VendorDrying agent
250 mL Three-Neck Round-Bottom FlaskReaction vessel
Reflux Condenser
Mechanical StirrerEnsure efficient mixing
Heating Mantle with ThermocoupleFor temperature control
Ice BathFor controlled addition and quenching
Step-by-Step Protocol
  • Setup: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermocouple. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: To the flask, add 5-Fluoro-3-aminopyridine (5.6 g, 50 mmol).

  • Acid Addition (Caution): While stirring, slowly and carefully add concentrated sulfuric acid (30 mL) to the flask. The addition is exothermic; use an ice bath to maintain the temperature below 50 °C.

  • Addition of Reactants: Once the amine has dissolved, add glycerol (13.8 g, 150 mmol) followed by sodium m-nitrobenzenesulfonate (13.5 g, 60 mmol).

  • Reaction Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 4-5 hours. The mixture will become dark and viscous.

  • Cooling and Quenching: After the reaction period, turn off the heat and allow the mixture to cool to below 80 °C. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.

  • Neutralization: Cool the aqueous mixture in an ice bath. Slowly neutralize the solution by adding 50% (w/v) aqueous sodium hydroxide solution. This is highly exothermic. Maintain the temperature below 30 °C until the pH reaches 9-10. A precipitate will form.

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 50% to 100% ethyl acetate in hexanes) to afford 3-fluoro-1,5-naphthyridin-8-amine as a solid.

Part II: Synthesis of this compound

Principle and Rationale

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5] The first step, diazotization, converts the weakly nucleophilic amino group into a diazonium group (-N₂⁺), which is an excellent leaving group (dinitrogen gas). This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are thermally unstable. In the second step, the copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.[7]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Fluoro-1,5-naphthyridin-8-amineSynthesized above-Intermediate
Hydrochloric Acid (HCl)Concentrated, 37%Standard Vendor
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard VendorDiazotizing agent
Copper(I) Chloride (CuCl)≥97%Standard VendorCatalyst
Dichloromethane (DCM)ACS GradeStandard VendorExtraction solvent
Saturated Sodium Bicarbonate SolutionIn-houseFor neutralization
Deionized Water (H₂O)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Standard VendorDrying agent
100 mL Two-Neck Round-Bottom Flask
Magnetic Stirrer and Stir Bar
Ice/Salt BathFor maintaining low temperature
Step-by-Step Protocol
  • Diazotization Setup: In a 100 mL flask, dissolve 3-fluoro-1,5-naphthyridin-8-amine (3.26 g, 20 mmol) in concentrated hydrochloric acid (20 mL). Cool the solution to 0 °C using an ice/salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.52 g, 22 mmol) in deionized water (5 mL). Add this solution dropwise to the stirred amine solution, ensuring the internal temperature does not rise above 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Catalyst Preparation: In a separate 250 mL beaker, dissolve copper(I) chloride (2.38 g, 24 mmol) in concentrated hydrochloric acid (15 mL). Cool this solution to 0 °C in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until gas evolution ceases.

  • Workup and Extraction: Pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Neutralization and Washing: Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until effervescence stops, followed by a wash with saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (eluting with 20-30% ethyl acetate in hexanes) to yield this compound as a solid.

Purification and Characterization

Expected Results

The final product should be characterized to confirm its identity and purity using standard analytical techniques.

ParameterExpected Outcome
Appearance Off-white to pale yellow solid
Yield (Overall) 35-50% (over two steps)
Purity (HPLC) >95%
Molecular Formula C₈H₄ClFN₂
Molecular Weight 182.59 g/mol
¹H NMR (CDCl₃) Expect signals in the aromatic region (~7.5-9.0 ppm)
Mass Spec (ESI+) m/z = 183.0 [M+H]⁺, with characteristic ³⁵Cl/³⁷Cl isotope pattern

Experimental Workflow Diagram

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis cluster_2 Analysis s1 1. Charge Reagents: 5-Fluoro-3-aminopyridine, H₂SO₄ s2 2. Add Glycerol & Oxidant s1->s2 s3 3. Heat Reaction (140-150 °C) s2->s3 s4 4. Quench on Ice & Neutralize s3->s4 s5 5. Extract with EtOAc s4->s5 s6 6. Purify (Chromatography) s5->s6 p1 7. Diazotization (0-5 °C) Intermediate + NaNO₂/HCl s6->p1 Intermediate p2 8. Add to Cold CuCl/HCl Solution p1->p2 p3 9. Warm to RT p2->p3 p4 10. Extract with DCM p3->p4 p5 11. Purify (Chromatography) p4->p5 a1 Characterize: HPLC, NMR, MS p5->a1 Final Product

Caption: Step-by-step experimental workflow from synthesis to analysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part I Incomplete reaction; insufficient heating or time.Ensure temperature is maintained at 140-150 °C. Consider extending reaction time by 1 hour.
Inefficient extraction due to emulsion formation.Add a small amount of brine during extraction to break up emulsions.
No reaction in Part II Diazonium salt decomposed due to high temperature.Strictly maintain the temperature between 0-5 °C during diazotization and addition to the copper salt.
Inactive NaNO₂ or CuCl.Use fresh, high-quality reagents. CuCl can oxidize on storage; use freshly opened or properly stored material.
Complex mixture after Part II Side reactions (e.g., phenol formation if water is present).Ensure the reaction is run in concentrated acid to minimize competing hydrolysis of the diazonium salt.
Difficult purification Presence of dark, tarry byproducts from Skraup reaction.Perform a hot filtration of the neutralized aqueous slurry before extraction to remove some insoluble tars.

Safety Precautions

  • General: All operations must be conducted in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive and will cause severe burns. Handle with extreme care, and always add acid to water (or other solutions), never the other way around.

  • Exothermic Reactions: The initial dissolution in sulfuric acid and the final neutralization with sodium hydroxide are highly exothermic. Use ice baths for temperature control and perform additions slowly.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for in-situ generation and immediate use. DO NOT attempt to isolate the diazonium salt intermediate. Maintain low temperatures throughout its presence in the reaction mixture.

  • Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.

References

Evaluating 8-Chloro-3-fluoro-1,5-naphthyridine as a Putative Kinase Inhibitor: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for yielding compounds with potent and diverse biological activities.[1][2] Derivatives of this core structure have been successfully developed as inhibitors of critical cellular targets, including protein kinases, positioning them as promising candidates for therapeutic development.[3] This guide focuses on 8-Chloro-3-fluoro-1,5-naphthyridine, a novel analogue with halogen substitutions that may enhance its pharmacological properties. As direct inhibitory data for this specific compound is not yet broadly published, this document serves as a comprehensive methodological framework for researchers to systematically evaluate its potential as a kinase inhibitor. We provide detailed, field-proven protocols for in vitro biochemical assays, cell-based target engagement and functional assays, and data interpretation strategies to guide the characterization of this and similar novel chemical entities.

Introduction: The Promise of the 1,5-Naphthyridine Scaffold

Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 1,5-naphthyridine core has garnered significant attention due to its structural rigidity and capacity for diverse functionalization, allowing for fine-tuning of target affinity and selectivity.[5][6]

Notable examples of biologically active 1,5-naphthyridine derivatives include potent inhibitors of the TGF-β type I receptor (ALK5) and Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), demonstrating the scaffold's versatility.[3] The subject of this guide, this compound, introduces specific halogen substitutions. The chloro group at position 8 and the fluoro group at position 3 can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability, potentially leading to novel interactions within a kinase ATP-binding pocket.

This document provides the scientific community with a structured approach to:

  • Determine the direct inhibitory activity of this compound against a panel of protein kinases.

  • Confirm target engagement and functional inhibition within a cellular context.

  • Assess the compound's effect on downstream cellular processes.

Compound Characterization and Handling

Prior to biological evaluation, it is critical to confirm the identity and purity of the compound and to establish proper handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1151802-02-6[7][8]
Molecular Formula C₈H₄ClFN₂[9][10]
Molecular Weight 182.58 g/mol [10]
Appearance Solid (confirm experimentally)-
Purity >95% (recommended)-

Protocol 2.1: Solubilization and Storage

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using gentle vortexing or sonication.

    • Rationale: DMSO is a standard solvent for solubilizing novel small molecules for biological screening due to its high solubilizing power and compatibility with most assay formats at low final concentrations.

  • Storage: Aliquot the primary stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the primary stock in the appropriate assay buffer or cell culture medium.

    • Trustworthiness Check: It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts. An equivalent concentration of DMSO should be added to all vehicle control wells.

A Framework for Kinase Inhibitor Profiling

The characterization of a novel compound requires a multi-faceted approach, moving from broad, direct biochemical assays to more physiologically relevant cell-based models. This workflow ensures that the observed activity is a direct result of target modulation in a living system.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity Validation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Physicochemical QC B Protocol 3.1: In Vitro Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) A->B C Determine IC50 Values & Initial Selectivity Profile B->C D Protocol 3.2: Cellular Target Engagement (e.g., NanoBRET™, CETSA®) C->D Hit Compound Identified E Protocol 3.3: Functional Inhibition Assay (Substrate Phosphorylation) D->E F Protocol 3.4: Phenotypic Assay (Cell Viability / Proliferation) E->F G Structure-Activity Relationship (SAR) Studies F->G Validated Cellular Activity H In Vivo PK/PD & Efficacy Models G->H

Figure 1. Experimental workflow for characterizing a novel kinase inhibitor.

Experimental Protocols

The following protocols provide a robust starting point for the evaluation of this compound.

Protocol 4.1: In Vitro Biochemical Kinase Assay
  • Objective: To quantify the direct inhibitory effect of the compound on the enzymatic activity of purified kinases and determine its half-maximal inhibitory concentration (IC₅₀).

  • Rationale: This assay isolates the interaction between the compound and the kinase, free from cellular complexities like membrane transport or competing intracellular ATP. This is the gold standard for confirming direct enzymatic inhibition.[11]

Methodology (Example using TR-FRET):

  • Reagents: Purified recombinant kinase, kinase-specific substrate peptide, ATP, TR-FRET detection reagents (e.g., Lanthanide-labeled anti-phospho-substrate antibody and a fluorescently tagged acceptor).

  • Compound Preparation: Perform a serial dilution of the this compound stock solution to create a concentration gradient (e.g., 10 µM to 1 nM) in the appropriate kinase assay buffer.

  • Kinase Reaction: In a 384-well assay plate, add the kinase and the test compound (or vehicle) and incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to initiate the phosphorylation reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the TR-FRET detection reagents. Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths. Calculate the ratio of acceptor to donor emission.

  • Data Analysis: Convert the emission ratios to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cellular Target Engagement Assay
  • Objective: To verify that this compound can cross the cell membrane and bind to its intended kinase target in a live-cell environment.

  • Rationale: A compound may be a potent biochemical inhibitor but lack activity in cells due to poor permeability or rapid efflux. This assay bridges the gap between biochemical and functional cellular assays.[12]

Methodology (Example using NanoBRET™):

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the cells in a 96-well white assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer, which is a fluorescently labeled ligand that also binds to the kinase's ATP pocket.

  • Substrate Addition & Reading: Add the NanoLuc® substrate and immediately read the plate on a luminometer equipped with two filters to measure donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio. Competitive displacement of the tracer by the test compound will result in a decrease in this ratio. Plot the change in BRET ratio against compound concentration to determine the cellular IC₅₀.

Protocol 4.3: Functional Inhibition of a Kinase Signaling Pathway
  • Objective: To measure the compound's ability to inhibit the phosphorylation of a known downstream substrate of the target kinase, confirming functional pathway modulation.

  • Rationale: This assay provides direct evidence that target engagement translates into a functional biological consequence. It is a critical step in validating the mechanism of action.[4][13][14]

G cluster_pathway Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Downstream Kinase (e.g., MEK) RTK->Kinase_A p Kinase_B Effector Kinase (e.g., ERK) Kinase_A->Kinase_B p Substrate Cellular Substrate (e.g., Transcription Factor) Kinase_B->Substrate p Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 8-Chloro-3-fluoro- 1,5-naphthyridine Inhibitor->Kinase_A Inhibition

Figure 2. Inhibition of a generic kinase pathway by a small molecule inhibitor.

Methodology (Example using Western Blot):

  • Cell Culture and Stimulation: Culture a relevant cell line (e.g., a cancer cell line with a known dependency on the target kinase) to ~80% confluency.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Pathway Activation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated substrate (p-Substrate) and the total substrate (Total-Substrate). An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities. Normalize the p-Substrate signal to the Total-Substrate signal for each sample. Plot the normalized phosphorylation level against the compound concentration to determine the IC₅₀ for functional inhibition.

Data Interpretation and Next Steps

A successful kinase inhibitor candidate will demonstrate potent activity across all three assay types.

Table 2: Example Data Summary and Interpretation

Assay TypeMetricExample ResultInterpretation
Biochemical IC₅₀ vs. Target Kinase15 nMThe compound is a potent, direct inhibitor of the enzyme.
Biochemical IC₅₀ vs. Off-Target Kinase>1,000 nMThe compound shows good initial selectivity (>66-fold).
Cellular Target Engagement Cellular IC₅₀50 nMThe compound effectively enters cells and binds its target. The right-shift from biochemical IC₅₀ is expected due to intracellular ATP competition.
Cellular Functional p-Substrate IC₅₀75 nMTarget binding translates directly to inhibition of the signaling pathway.
Cellular Phenotypic Cell Viability GI₅₀150 nMPathway inhibition leads to a downstream anti-proliferative effect.

Discrepancies in these values can provide valuable insights. For instance, a large gap between biochemical and cellular potency may indicate poor cell permeability, while potent cellular activity without strong biochemical inhibition could suggest an off-target mechanism or modulation by a metabolite.

Following this initial characterization, subsequent steps should include:

  • Selectivity Profiling: Screen the compound against a broad panel of kinases (e.g., >400 kinases) to fully understand its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to improve potency and selectivity.

  • In Vivo Studies: Evaluate the compound's pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models of disease.

References

The Strategic Application of 8-Chloro-3-fluoro-1,5-naphthyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the versatile building block, 8-Chloro-3-fluoro-1,5-naphthyridine. We will delve into its synthetic utility, providing detailed protocols for key transformations and showcasing its application in the development of potent kinase inhibitors. This document emphasizes the causal relationships behind experimental choices, ensuring a thorough understanding of the principles at play.

Introduction: The Privileged 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for interactions with biological targets. The strategic placement of substituents on this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

The subject of this guide, this compound, is a particularly valuable derivative. The chloro and fluoro substituents are not mere decorations; they are key functional groups that dictate the molecule's reactivity and can significantly enhance the pharmacological profile of the final drug candidate.

  • The 8-Chloro Group: This is the primary reactive handle for introducing molecular diversity. It is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the facile installation of a wide array of amine, alcohol, and carbon-based substituents.

  • The 3-Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2][3] A fluorine atom at the 3-position can profoundly influence a molecule's properties by:

    • Modulating Basicity: The high electronegativity of fluorine can lower the pKa of the nearby naphthyridine nitrogen, which can be crucial for optimizing cell permeability and target engagement.[4]

    • Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[5]

    • Improving Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.[3]

Synthetic Utility and Key Experimental Protocols

The reactivity of the 8-chloro position is the cornerstone of this building block's utility. Below, we provide detailed protocols for two of the most common and powerful transformations used to functionalize the this compound core.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the displacement of the 8-chloro substituent with an amine nucleophile, a common step in the synthesis of many kinase inhibitors.

Workflow for Nucleophilic Aromatic Substitution

start Start: this compound + Amine Nucleophile reagents Reagents: - Base (e.g., Cs2CO3, K2CO3) - Solvent (e.g., Dioxane, DMF) start->reagents Add reaction Reaction: - Heat to 80-120 °C - Monitor by TLC/LC-MS reagents->reaction Initiate workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine reaction->workup Upon Completion purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification Process product Product: 8-Amino-3-fluoro-1,5-naphthyridine derivative purification->product Isolate

Caption: Workflow for SNAr of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired amine nucleophile (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M.

  • Inert Atmosphere: Seal the vial and purge with an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine nucleophile.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 8-position. This is particularly useful for introducing aryl or heteroaryl moieties.

Workflow for Suzuki-Miyaura Cross-Coupling

start Start: this compound + Boronic Acid/Ester reagents Reagents: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) start->reagents Add reaction Reaction: - Heat to 90-110 °C - Monitor by TLC/LC-MS reagents->reaction Initiate workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine reaction->workup Upon Completion purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification Process product Product: 8-Aryl-3-fluoro-1,5-naphthyridine derivative purification->product Isolate

Caption: Workflow for Suzuki Coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.10 equiv.), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product is then purified by flash column chromatography.

Case Study: Application in the Synthesis of PI4K Inhibitors for Malaria

A compelling example of the utility of the 8-chloro-1,5-naphthyridine scaffold is in the development of potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K).[6][7] This kinase is essential for the parasite's life cycle, making it a promising target for novel antimalarial drugs.

In a reported synthesis of 2,8-disubstituted-1,5-naphthyridine-based PI4K inhibitors, a key step involves the nucleophilic aromatic substitution at the 8-position of a chloro-substituted 1,5-naphthyridine intermediate.[6] By introducing various basic amine substituents at this position, researchers were able to significantly improve the physicochemical properties and in vivo pharmacokinetic profiles of the compounds.[6] The 8-chloro group serves as a crucial linchpin for introducing these essential pharmacophoric elements.

Illustrative Synthetic Pathway to a PI4K Inhibitor Core

start 8-Chloro-1,5-naphthyridine (Functionalized at C2) snar SNAr Reaction (Protocol 1) start->snar product 2,8-Disubstituted-1,5-naphthyridine (PI4K Inhibitor Core) snar->product amine Amine (e.g., Aminopiperidine) amine->snar

Caption: Synthetic route to a PI4K inhibitor core.

Quantitative Data Summary

The following table summarizes representative data for the type of biological activities observed with functionalized 1,5-naphthyridine derivatives.

Compound ClassTargetKey Substituent at C8Representative Activity (IC₅₀)Reference
2,8-disubstituted-1,5-naphthyridinesP. falciparum PI4KBasic aminesNanomolar range[6][7]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its well-defined reactivity at the 8-position, coupled with the beneficial effects of the 3-fluoro substituent, provides a robust platform for the synthesis of novel therapeutic agents. The detailed protocols and the case study presented herein demonstrate its practical application and underscore its importance in the drug discovery and development pipeline, particularly in the pursuit of novel kinase inhibitors.

References

Application Notes & Protocols: 8-Chloro-3-fluoro-1,5-naphthyridine as a Versatile Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged structure in the design of high-performance organic materials.[1][2] Its inherent electron-deficient nature, rigid planarity, and propensity for strong intermolecular interactions make it an exceptional building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3][4] The strategic placement of nitrogen atoms within the fused ring system facilitates electron transport, a critical characteristic for n-type organic semiconductors.[3][4] Furthermore, the 1,5-naphthyridine core offers multiple sites for functionalization, allowing for the fine-tuning of its electronic and photophysical properties.[5]

This guide focuses on the potential of a specific, yet underexplored derivative: 8-Chloro-3-fluoro-1,5-naphthyridine . The dual halogenation with both chlorine and fluorine at strategic positions presents a unique opportunity to modulate the material's properties with high precision. This document will serve as a comprehensive resource for researchers, providing insights into the anticipated characteristics of materials derived from this building block and detailed protocols for their synthesis, characterization, and device integration.

The Influence of Halogenation: A Mechanistic Perspective

Halogenation is a powerful tool in the materials scientist's arsenal for tailoring the performance of organic semiconductors.[6] The introduction of chloro and fluoro substituents onto the 1,5-naphthyridine core is expected to induce several key effects:

  • Energy Level Modulation: The strong electron-withdrawing nature of both fluorine and chlorine atoms will lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7] This can enhance the electron-injecting and electron-transporting capabilities of the material, making it a promising candidate for electron transport layers (ETLs) or emissive layers in OLEDs.[5][8]

  • Enhanced Intermolecular Interactions: Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can promote ordered molecular packing in the solid state.[9][10] This improved ordering is crucial for efficient charge transport in OFETs and can lead to higher charge carrier mobilities.[10]

  • Improved Photostability and Volatility: Fluorination, in particular, is known to enhance the thermal and photostability of organic molecules, leading to longer device lifetimes.

The distinct electronic and steric properties of chlorine versus fluorine allow for a nuanced approach to molecular design. While fluorine has a stronger inductive effect, chlorine's larger size can influence molecular packing in a different manner.[8][11] The combination of both on the 1,5-naphthyridine scaffold offers a unique electronic landscape to be explored.

Anticipated Applications and Performance

Based on the established properties of related 1,5-naphthyridine derivatives, materials incorporating the this compound unit are projected to excel in the following areas:

  • Blue-Emitting Materials for OLEDs: The wide bandgap anticipated for derivatives of this compound makes them suitable candidates for hosting blue phosphorescent emitters or as blue fluorescent emitters themselves.[5]

  • Electron Transport Materials (ETMs) in OLEDs and OPVs: The lowered LUMO level and inherent electron-deficient character of the core are ideal for facilitating efficient electron injection and transport from the cathode.[5]

  • n-Type Semiconductors in OFETs: The combination of electron-withdrawing halogens and the 1,5-naphthyridine core is expected to result in materials with high electron mobility.[3][4]

The following sections provide detailed protocols for the synthesis of a representative derivative and its integration into an OLED device, offering a practical starting point for researchers.

Experimental Section

Part 1: Synthesis of a Diarylamine-Functionalized this compound Derivative

This protocol details a representative Suzuki cross-coupling reaction to functionalize the 8-chloro position, followed by a Buchwald-Hartwig amination at a suitable position (hypothetically introduced) to create a donor-acceptor molecule suitable for OLED applications.

Reaction Scheme:

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination start This compound product1 8-Aryl-3-fluoro-1,5-naphthyridine start->product1 Step 1 reagent1 Arylboronic Acid, Pd(PPh3)4, K2CO3, Toluene/H2O reagent1->product1 product1_mod 8-Aryl-3-bromo-1,5-naphthyridine (hypothetical intermediate) final_product 8-Aryl-3-(diarylamino)-1,5-naphthyridine product1_mod->final_product Step 2 reagent2 Diarylamine, Pd2(dba)3, Xantphos, NaOtBu, Toluene reagent2->final_product

A representative synthetic workflow.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, HPLC grade

  • Deionized water

  • Diarylamine (e.g., carbazole)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Protocol:

  • Suzuki Coupling: a. To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq). b. Evacuate and backfill the flask with nitrogen three times. c. Add degassed toluene and water (4:1 v/v). d. Add Pd(PPh₃)₄ (0.05 eq) to the mixture. e. Heat the reaction mixture to 90 °C and stir for 24 hours under a nitrogen atmosphere. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, cool the reaction to room temperature and extract with ethyl acetate. h. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

  • Buchwald-Hartwig Amination (on a suitably functionalized intermediate): a. To a Schlenk flask, add the 8-aryl-3-bromo-1,5-naphthyridine intermediate (1.0 eq), diarylamine (1.2 eq), NaOtBu (1.4 eq), and Xantphos (0.1 eq). b. Evacuate and backfill the flask with nitrogen three times. c. Add degassed toluene. d. Add Pd₂(dba)₃ (0.05 eq) to the mixture. e. Heat the reaction mixture to 110 °C and stir for 18 hours under a nitrogen atmosphere. f. Monitor the reaction by TLC. g. Upon completion, cool the reaction and quench with water. h. Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. i. Purify the final product by column chromatography and subsequent recrystallization or sublimation.

Part 2: Characterization of the Synthesized Material

A thorough characterization is essential to validate the synthesis and understand the material's properties.

Characterization Techniques:

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural verificationConfirmation of the chemical structure and purity.
Mass Spectrometry Molecular weight determinationConfirmation of the molecular formula.
UV-Vis Spectroscopy Investigation of electronic absorptionDetermination of the absorption maxima (λabs) and optical bandgap.
Photoluminescence (PL) Spectroscopy Analysis of emission propertiesDetermination of the emission maxima (λem), quantum yield (ΦPL), and color coordinates (CIE).
Cyclic Voltammetry (CV) Determination of electrochemical propertiesMeasurement of HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) Assessment of thermal stabilityDetermination of the decomposition temperature (Td).

Anticipated Photophysical and Electrochemical Data:

Parameter Anticipated Value Range
λabs (in CH₂Cl₂) 350 - 400 nm
λem (in CH₂Cl₂) 420 - 480 nm (Blue emission)
ΦPL (in CH₂Cl₂) 0.3 - 0.7
HOMO Level -5.5 to -6.0 eV
LUMO Level -2.5 to -3.0 eV
Electrochemical Bandgap 2.8 - 3.2 eV
Td (5% weight loss) > 350 °C
Part 3: Fabrication and Testing of a Multilayer OLED Device

This protocol outlines the fabrication of a standard multilayer OLED to evaluate the performance of the synthesized material as an emissive layer.

Device Architecture:

G cluster_0 OLED Device Stack Cathode Cathode (LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host:Synthesized Material + Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

A typical multilayer OLED structure.

Protocol:

  • Substrate Preparation: a. Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. b. The substrates are then treated with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Organic Layer Deposition: a. The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr). b. The following layers are deposited sequentially: i. Hole Injection Layer (HIL): e.g., 20 nm of HAT-CN ii. Hole Transport Layer (HTL): e.g., 40 nm of NPB iii. Emissive Layer (EML): 20 nm of the synthesized this compound derivative doped with a suitable phosphorescent or fluorescent emitter. iv. Electron Transport Layer (ETL): e.g., 30 nm of TPBi

  • Cathode Deposition: a. A thin layer of lithium fluoride (LiF) (1 nm) is deposited as an electron injection layer. b. This is followed by the deposition of aluminum (Al) (100 nm) as the cathode.

  • Encapsulation and Testing: a. The completed devices are encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen. b. The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectra of the devices are measured using a programmable sourcemeter and a spectroradiometer.

Conclusion and Future Outlook

This compound represents a highly promising, yet largely untapped, building block for the next generation of organic electronic materials. The strategic incorporation of both chloro and fluoro substituents offers a unique handle to fine-tune the electronic and photophysical properties of the resulting materials. The protocols and anticipated data presented in this guide provide a solid foundation for researchers to explore the potential of this versatile scaffold. Future work should focus on the synthesis of a broader range of derivatives, a deeper investigation into the structure-property relationships, and the optimization of device architectures to fully realize the potential of this exciting class of materials. The exploration of its use in organic solar cells and as a host material for thermally activated delayed fluorescence (TADF) emitters could also be fruitful avenues of research.[12]

References

Application Notes and Protocols for the Nucleophilic Substitution on 1,5-Naphthyridines: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Motif in Drug Discovery

The 1,5-naphthyridine core is a prominent heterocyclic scaffold that has garnered significant attention from the pharmaceutical and agrochemical industries. Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic properties, making it an excellent pharmacophore capable of engaging in a variety of biological interactions. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of potent biological activities, including kinase inhibition for anti-cancer therapies and antimalarial properties.[1][2] The functionalization of the 1,5-naphthyridine ring system is, therefore, a critical endeavor in the pursuit of novel therapeutic agents. Nucleophilic substitution reactions represent a powerful and versatile strategy for the late-stage modification of this privileged core, allowing for the introduction of a diverse array of functional groups and the fine-tuning of a molecule's pharmacological profile.[3][4]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary methods for nucleophilic substitution on the 1,5-naphthyridine nucleus. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven experimental protocols for direct nucleophilic aromatic substitution (SNAr), the classic Chichibabin amination, and modern palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of the 1,5-Naphthyridine Ring

The electronic landscape of the 1,5-naphthyridine ring is characterized by the electron-withdrawing nature of the two nitrogen atoms. This creates regions of significant electron deficiency, particularly at the C2, C4, C6, and C8 positions, making them susceptible to attack by nucleophiles. The reactivity of a given position is influenced by the presence and nature of substituents and the specific reaction conditions employed. Halogenated 1,5-naphthyridines are particularly valuable intermediates, as the halide acts as an excellent leaving group in SNAr and cross-coupling reactions.[5] The preparation of these halo-substituted precursors is a critical first step and is often achieved by treating the corresponding hydroxy-1,5-naphthyridines with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3]

Direct Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, providing a direct route to introduce a variety of nucleophiles onto the 1,5-naphthyridine core. This two-step addition-elimination mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, a role inherently played by the ring nitrogens in the 1,5-naphthyridine system.[6]

Mechanism of SNAr

The reaction proceeds through an initial attack of the nucleophile on an electron-deficient carbon atom bearing a leaving group (typically a halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine ring. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Diagram 1: SNAr Mechanism on a Halo-1,5-Naphthyridine

A simplified representation of the SNAr mechanism.

Protocol 1: Amination of 2-Chloro-1,5-naphthyridine with Ammonium Hydroxide

This protocol describes a direct amination of a chloro-substituted 1,5-naphthyridine using a sealed-tube method.[3]

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Ammonium hydroxide (concentrated solution)

  • Heavy-walled, sealed reaction tube

  • Heating source (oil bath or heating mantle)

  • Standard laboratory glassware for workup

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a heavy-walled, sealable reaction tube, combine 2-chloro-1,5-naphthyridine (1.0 eq) and a significant excess of concentrated ammonium hydroxide.

  • Sealing and Heating: Securely seal the reaction tube and place it in a preheated oil bath or heating mantle at 140 °C.

  • Reaction Monitoring: Allow the reaction to proceed with vigorous stirring for the recommended time (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if a sample can be safely withdrawn.

  • Workup: After the reaction is complete, cool the tube to room temperature. Carefully open the tube in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-amino-1,5-naphthyridine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Substrate (R¹)NucleophileConditionsProduct (R²)Yield (%)Reference
BrNH₄OHSealed tube, 140 °CNH₂Not specified[3]
ClVarious aminesCs₂CO₃, 110 °CNHRGood[3]

The Chichibabin Reaction: Direct C-H Amination

First reported by Aleksei Chichibabin in 1914, this reaction provides a remarkable method for the direct amination of electron-deficient nitrogen-containing heterocycles, including 1,5-naphthyridine.[7][8] It involves the reaction of the heterocycle with a strong amide base, most commonly sodium amide (NaNH₂), to introduce an amino group, typically at the C2 position.[9]

Mechanism of the Chichibabin Reaction

The Chichibabin reaction is an addition-elimination reaction where a hydride ion acts as the leaving group.[8] The reaction is initiated by the nucleophilic attack of the amide anion (NH₂⁻) on the electron-deficient C2 carbon of the 1,5-naphthyridine ring.[9] Evidence suggests that the sodium cation coordinates to a ring nitrogen, further enhancing the electrophilicity of the adjacent carbon.[8] This addition forms a σ-adduct (a Meisenheimer-like intermediate). Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently deprotonates the aminating agent or the product to generate hydrogen gas.[8][9]

Diagram 2: Chichibabin Reaction Workflow

Chichibabin_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 1,5-Naphthyridine and NaNH₂ in an inert solvent (e.g., toluene) B Heat the mixture under an inert atmosphere A->B C Monitor for H₂ evolution and color change B->C D Cool and carefully quench with water/acid C->D E Extract with an organic solvent D->E F Dry, concentrate, and purify (e.g., chromatography) E->F

A generalized workflow for the Chichibabin amination.

Protocol 2: Chichibabin Amination of 1,5-Naphthyridine

This protocol outlines the synthesis of 2-amino-1,5-naphthyridine from the parent heterocycle using sodium amide.[9]

Materials:

  • 1,5-Naphthyridine

  • Sodium amide (NaNH₂) (handle with extreme care)

  • Anhydrous, high-boiling inert solvent (e.g., toluene or xylene)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Saturated ammonium chloride solution

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate

  • Purification supplies (e.g., silica gel)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents). Under a nitrogen atmosphere, add anhydrous toluene or xylene to the flask.

  • Reactant Addition: Begin stirring and then add 1,5-naphthyridine (1.0 equivalent) dropwise to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen gas and the formation of a distinct color change (often reddish) indicating the formation of the σ-adduct.[9]

  • Workup: After the reaction is complete (as indicated by the cessation of gas evolution or by TLC/LC-MS analysis), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-amino-1,5-naphthyridine by recrystallization or column chromatography.

SubstrateReagentSolventTemperature (°C)Product(s)Yield (%)Reference
PyridineNaNH₂Toluene1102-Aminopyridine~70-80[7]
1,5-NaphthyridineNaNH₂XyleneReflux2-Amino-1,5-naphthyridineModerate[7]

Safety Precaution: Sodium amide is a highly reactive and moisture-sensitive reagent. It can be dangerous to handle and all operations should be conducted under an inert, anhydrous atmosphere. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the development of palladium-catalyzed cross-coupling reactions. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the functionalization of 1,5-naphthyridines, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-1,5-naphthyridine with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-1,5-naphthyridine derivative.

Materials:

  • Bromo-1,5-naphthyridine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, toluene, dioxane/water mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: To a Schlenk tube, add the bromo-1,5-naphthyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.

Bromo-1,5-naphthyridineBoronic AcidCatalystBaseSolventYield (%)Reference
8-Bromo-1,5-naphthyridineVariousPd(PPh₃)₄K₃PO₄Not specifiedGood[3]
4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂OHigh[10][11]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines.[3] This reaction has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.

Protocol 4: Buchwald-Hartwig Amination of a Bromo-1,5-naphthyridine with an Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromo-1,5-naphthyridine.

Materials:

  • Bromo-1,5-naphthyridine derivative

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere reaction setup

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the bromo-1,5-naphthyridine and the amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Halo-1,5-naphthyridineAmineCatalyst/LigandBaseSolventYield (%)Reference
2-Chloro-1,5-naphthyridineVarious aminesPd(OAc)₂/XantPhosCs₂CO₃DioxaneGood[3]
4-Bromo-1,5-naphthyridineTetrahydropyran-amidePd(OAc)₂/BINAPNot specifiedNot specifiedGood[3]

Diagram 3: Metal-Catalyzed Cross-Coupling Workflow

Cross_Coupling_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Combine Halo-1,5-naphthyridine, Coupling Partner, Catalyst, Ligand, and Base B Add degassed solvent and heat A->B C Monitor reaction progress (TLC, LC-MS) B->C D Cool, dilute, and perform aqueous workup C->D E Filter to remove catalyst residues D->E F Dry, concentrate, and purify by chromatography E->F

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The nucleophilic substitution reactions detailed in this guide represent a powerful toolkit for the synthetic chemist aiming to functionalize the 1,5-naphthyridine scaffold. From the classic SNAr and Chichibabin reactions to the more modern and versatile palladium-catalyzed cross-couplings, these methods provide access to a vast chemical space of novel 1,5-naphthyridine derivatives. The choice of a specific protocol will depend on the desired transformation, the nature of the starting materials, and the required functional group tolerance. As the demand for new and improved pharmaceuticals and functional materials continues to grow, the development of even more efficient, selective, and sustainable methods for the derivatization of privileged scaffolds like 1,5-naphthyridine will remain a key area of research.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive analytical characterization of 8-Chloro-3-fluoro-1,5-naphthyridine, a key heterocyclic building block in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation and purity assessment. We present a multi-technique workflow encompassing chromatography, mass spectrometry, NMR spectroscopy, and other essential analytical methods. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a disubstituted aromatic heterocycle. The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The specific placement of chloro and fluoro substituents significantly modulates the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a valuable synthon for targeted drug design.

Accurate characterization is paramount to ensure the identity, purity, and stability of this compound before its use in further synthetic steps or biological screening. An integrated analytical approach is essential for unambiguous structural confirmation and to identify any potential impurities that could confound experimental outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄ClFN₂[2][3]
Molecular Weight 182.59 g/mol [4]
Monoisotopic Mass 182.0047 Da[3]
Appearance Typically an off-white to yellow solidSupplier Data
Predicted XlogP 1.9[3]

Strategic Analytical Workflow

The comprehensive characterization of a novel or synthesized compound like this compound relies on a logical sequence of analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow below outlines a standard, robust pathway from purity assessment to definitive structural confirmation.

G cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation cluster_2 Further Characterization HPLC HPLC-UV (Purity Assessment) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Initial Check MS_HR HRMS (Elemental Formula) LCMS->MS_HR Proceed if MW correct NMR_H ¹H NMR (Proton Framework) EA Elemental Analysis (Compositional Proof) NMR_H->EA Confirm Composition NMR_C ¹³C NMR (Carbon Skeleton) NMR_C->EA Confirm Composition NMR_F ¹⁹F NMR (Fluorine Confirmation) NMR_F->EA Confirm Composition MS_HR->NMR_H Detailed Structure MS_HR->NMR_C Detailed Structure MS_HR->NMR_F Detailed Structure FTIR FTIR (Functional Groups) EA->FTIR Functional Group Check XRAY X-ray Crystallography (Absolute Structure) EA->XRAY Optional 'Gold Standard'

References

Troubleshooting & Optimization

purification methods for 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 8-Chloro-3-fluoro-1,5-naphthyridine

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound and related heterocyclic compounds.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for many common naphthyridine syntheses, such as those derived from Skraup or Friedländer-type reactions, you can anticipate several classes of impurities.[1][2]

  • Unreacted Starting Materials: Precursors, such as substituted aminopyridines, are frequent contaminants. Due to the basic nature of their pyridine nitrogen, these are often easily removed.[1]

  • Side-Products: Incomplete or alternative cyclization pathways can lead to isomeric byproducts, which can be challenging to separate due to similar polarities.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMSO, pyridine) can be difficult to remove by simple evaporation.[1]

  • Reagents and Catalysts: Excess reagents or catalyst residues may persist after the initial workup.

Q2: My crude product is a discolored solid. What purification method should I try first?

A2: For a solid crude product, recrystallization is almost always the most efficient and scalable first-choice purification method.[1] Its effectiveness relies on the principle that the desired compound and the impurities have different solubility profiles in a chosen solvent or solvent system. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities either remain insoluble at high temperatures (removed by hot filtration) or stay dissolved at low temperatures (remain in the mother liquor).

Q3: How do I select an appropriate solvent system for column chromatography?

A3: Solvent selection is critical for achieving good separation in silica gel column chromatography. The process relies on the differential partitioning of compounds between the polar stationary phase (silica gel) and the less polar mobile phase (eluent).[3][4][5]

A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. A mixture of a non-polar solvent (e.g., Hexane, Cyclohexane) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane) is common for compounds like this compound.

Goal for TLC: Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 . This generally provides the best separation on a column. Impurities should ideally have significantly different Rf values.

Solvent System ComponentPolarityRole in Elution
Hexane / CyclohexaneNon-polarPrimary mobile phase carrier.
Dichloromethane (DCM)Moderately PolarIncreases eluent strength to move more polar compounds.
Ethyl Acetate (EtOAc)Moderately PolarCommon polar modifier, good for a wide range of compounds.
Methanol (MeOH)Very PolarUsed in small percentages to elute highly polar compounds.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My NMR/LCMS analysis shows significant amounts of a basic starting material (e.g., an aminopyridine derivative).

Cause: The basic nitrogen atom in the starting material makes it highly polar and potentially water-soluble when protonated. Standard extraction may not have been sufficient.

Solution: Perform an Acidic Wash. This technique is highly effective for removing basic impurities.[1] The principle is to convert the basic impurity into its water-soluble salt, which then partitions into the aqueous layer, leaving the less basic naphthyridine product in the organic layer.

Protocol 1: Acidic Wash for Removal of Basic Impurities [1]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Use a volume of acid roughly equal to the organic layer. Shake gently at first to avoid emulsions, venting frequently.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary (monitor with TLC).

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: My compound "oils out" during recrystallization instead of forming crystals.

Cause: This often happens when the solution is supersaturated to a point where the compound's solubility is exceeded before it can organize into a crystal lattice. This can be caused by cooling the solution too quickly, using a suboptimal solvent, or the presence of impurities that inhibit crystallization.

Solutions:

  • Slow Down Cooling: After dissolving the compound in hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath. This gives crystals more time to nucleate and grow.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Re-evaluate the Solvent System: The solvent may be too good. Try adding a small amount of a "co-solvent" in which your compound is less soluble (an anti-solvent) to the hot solution until it just starts to become cloudy, then add a drop of the primary solvent to clarify and cool slowly.

Problem 3: I am getting poor separation or co-elution of my product with an impurity during column chromatography.

Cause: The polarity of the eluent may be too high, causing all compounds to move too quickly down the column, or too low, causing broad, tailing bands. The impurity may also have a very similar polarity to your product.

Solutions:

  • Optimize the Eluent: Re-run TLCs to find a less polar solvent system that provides better separation between your product and the impurity. Aim for a larger ΔRf.

  • Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities. Then, gradually increase the polarity of the eluent over time to elute your product, leaving the more polar impurities behind on the column.[3]

  • Improve Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, as these will lead to poor separation.[6][7] A well-packed column is critical for high resolution.

  • Dry Load the Sample: Instead of dissolving your sample in solvent and pipetting it onto the column (wet loading), pre-adsorb it onto a small amount of silica gel.[1][6] Evaporate the solvent completely, and then carefully add the resulting dry powder to the top of the packed column. This creates a very narrow starting band, which significantly improves resolution.

Diagram 1: Decision Workflow for Initial Purification Strategy

This diagram helps you select the most appropriate first purification step based on the physical state of your crude product.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Use Column Chromatography is_solid->chromatography  No (Oil/Gum) recrystallize->chromatography Fails / Oils Out success Pure Product Obtained recrystallize->success Successful chromatography->success Successful failure Purification Failed or Incomplete chromatography->failure Fails

Caption: Initial purification method selection guide.

Part 3: Detailed Experimental Protocols

Protocol 2: Silica Gel Column Chromatography (Dry Loading) [1][6]

This protocol provides a step-by-step guide for performing flash column chromatography, a standard technique for purifying organic compounds.

  • Column Preparation:

    • Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

    • Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing.[5] Allow the silica to settle, and do not let the solvent level drop below the top of the silica bed.[7]

    • Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.

  • Sample Loading (Dry Method):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

    • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.[7]

    • Apply gentle positive pressure (using a pump or house air) to force the solvent through the column. Maintain a steady flow rate.

    • Begin collecting fractions in test tubes or vials as the solvent elutes from the bottom.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto TLC plates.[3]

    • Develop the TLC plates in your chosen eluent system and visualize the spots (e.g., under UV light).

    • Combine the fractions that contain only the pure desired product.

  • Concentration:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Diagram 2: Standard Column Chromatography Workflow

This diagram illustrates the sequential steps involved in a typical column chromatography purification.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation pack_column 1. Pack Column (Silica Slurry) load_sample 2. Load Sample (Dry Loading) pack_column->load_sample elute 3. Elute with Solvent (Apply Pressure) load_sample->elute collect 4. Collect Fractions elute->collect analyze_tlc 5. Analyze Fractions by TLC collect->analyze_tlc combine 6. Combine Pure Fractions analyze_tlc->combine concentrate 7. Concentrate to Yield Pure Product combine->concentrate

References

Technical Support Center: Synthesis of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted 1,5-naphthyridine derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.

Part 1: Troubleshooting Cyclization Reactions

The construction of the core 1,5-naphthyridine ring system is foundational. Cyclization reactions, while powerful, can be fraught with challenges leading to low yields and complex product mixtures. Here, we address the most common issues.

Q1: My Friedländer synthesis of a substituted 1,5-naphthyridine is giving a very low yield and multiple spots on TLC. What are the likely side reactions?

A1: The Friedländer annulation, which involves the condensation of an o-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone of naphthyridine synthesis.[1] However, its efficiency can be compromised by several competing pathways:

  • Incomplete Condensation/Cyclization: The initial aldol or Claisen-type condensation may not proceed to completion, or the subsequent intramolecular cyclization and dehydration may be inefficient under the chosen conditions. This leaves unreacted starting materials or stable, uncyclized intermediates in your reaction mixture.

  • Self-Condensation of the Carbonyl Partner: If you are using a ketone or aldehyde with two α-methylene groups (e.g., acetone, cyclohexanone), it can self-condense under acidic or basic catalysis, leading to a complex mixture of byproducts and reducing the availability of the reagent for the desired reaction.

  • Formation of Regioisomers: When using unsymmetrical ketones, there is a possibility of condensation occurring at two different α-positions, leading to the formation of unwanted regioisomers which can be difficult to separate.

  • Decomposition under Harsh Conditions: Traditional Friedländer synthesis can require high temperatures and strong acids or bases, which may lead to the decomposition of sensitive starting materials or the desired product.[2]

Q2: How can I systematically troubleshoot and optimize my Friedländer synthesis to minimize byproducts and improve the yield?

A2: A systematic approach to optimization is crucial. The key is to find conditions that favor the intramolecular cyclodehydration over competing intermolecular side reactions. We recommend a logical workflow for troubleshooting.

Friedlander_Troubleshooting start Low Yield in Friedländer Synthesis catalyst Step 1: Re-evaluate Catalyst - Is it acidic or basic? - Is it too harsh? start->catalyst temp_time Step 2: Adjust Temperature & Time - Is decomposition occurring? - Is the reaction incomplete? start->temp_time solvent Step 3: Change Solvent System - Does polarity match reactants? - Consider solvent-free conditions. start->solvent solution_cat Solution: Screen milder catalysts. - Lewis Acids (e.g., CeCl3·7H2O) - Solid Acids (e.g., Montmorillonite K-10) - Propylphosphonic Anhydride (T3P®) catalyst->solution_cat Inefficient catalysis or decomposition solution_temp Solution: Systematically vary conditions. - Lower temperature to reduce decomposition. - Use microwave irradiation to shorten time. - Monitor via TLC/LC-MS. temp_time->solution_temp Decomposition or incomplete reaction solution_solvent Solution: Test alternative solvents. - High-boiling polar aprotic (e.g., Dowtherm A). - Solvent-free grinding or melt. solvent->solution_solvent Poor solubility or side reactions solution_cat->temp_time end Optimized High-Yield Synthesis solution_cat->end Successful Optimization solution_temp->solvent solution_temp->end Successful Optimization solution_solvent->end Successful Optimization

Caption: A systematic workflow for troubleshooting low yields in Friedländer synthesis.

Below is a table summarizing key parameters to adjust. The goal is to identify a set of conditions mild enough to prevent byproduct formation but sufficiently energetic to drive the reaction to completion.

ParameterStandard Condition (Problematic)Recommended Optimization & Rationale
Catalyst Strong Acid (H₂SO₄) or Base (KOH)Milder Catalysts: Use Lewis acids (e.g., CeCl₃·7H₂O) or solid acid catalysts.[1][3] Propylphosphonic anhydride (T3P®) has also been shown to be an effective promoter under mild conditions.[4] Rationale: Reduces charring and decomposition of sensitive functional groups.
Temperature High reflux (>150 °C)Systematic Variation: Start at a lower temperature (e.g., 80-100 °C) and gradually increase. Microwave Irradiation: Can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.[3] Rationale: Finds the minimum thermal energy required, preventing byproduct formation.
Solvent Acetic Acid, EthanolHigh-Boiling Aprotic Solvents: Diphenyl ether or Dowtherm A can be effective for thermal cyclizations.[5] Solvent-Free: Grinding reactants with a solid catalyst can be highly efficient and environmentally friendly.[1][3] Rationale: Solvent choice impacts reactant solubility and can mediate catalyst activity. Solvent-free conditions maximize reactant concentration.
Q3: I am attempting a Skraup synthesis using 3-aminopyridine and glycerol, but the reaction is producing a significant amount of black, intractable tar. What causes this and are there milder alternatives?

A3: The classic Skraup synthesis, which uses concentrated sulfuric acid and an oxidizing agent like nitrobenzene with glycerol, is notoriously harsh.[6][7] The extensive tar formation is primarily due to the aggressive, exothermic polymerization of acrolein, which is formed in situ from the dehydration of glycerol under strong acid catalysis.[2]

Troubleshooting & Alternatives:

  • Control the Acrolein Formation: Instead of glycerol, use a precursor that generates acrolein more controllably. Acrolein diethyl acetal has been used successfully in a monophasic, organic solvent-free medium to reduce polymerization.[8]

  • Use a Milder Catalyst/Oxidant System: The combination of concentrated H₂SO₄ and a strong oxidant at high temperatures is the main culprit. Modern variations have found success with milder and more selective reagents. For instance, using iodine as a catalyst in a dioxane/water mixture has been reported to give good results and allows for catalyst recovery and reuse.[5] This significantly reduces the aggressive polymerization pathway.

  • Alternative Synthetic Routes: If the Skraup conditions prove too harsh for your substrate, consider a different synthetic strategy altogether. The Doebner-von Miller reaction, a related synthesis using α,β-unsaturated carbonyl compounds, can sometimes offer a milder alternative to the in situ generation of acrolein, although it is also prone to acid-catalyzed polymerization of the carbonyl substrate if not controlled.[2][9]

Part 2: Navigating Side Reactions in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable for introducing substituents onto the 1,5-naphthyridine scaffold. However, the electron-deficient nature of the ring and the presence of coordinating nitrogen atoms present unique challenges.[5][10]

Q4: In my Suzuki coupling of a 2-chloro-1,5-naphthyridine with an arylboronic acid, I'm observing significant amounts of dechlorinated starting material (hydrodehalogenation) and boronic acid homocoupling. How can I suppress these side reactions?

A4: These are classic competing pathways in Suzuki-Miyaura cross-coupling. Their prevalence points to specific issues in the catalytic cycle.

  • Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (e.g., trace water, solvent) before it can undergo transmetalation with the boronic acid. It is often exacerbated by slow transmetalation or premature reductive elimination.

  • Homocoupling: This side reaction (forming a biaryl from your boronic acid) is often promoted by the presence of oxygen and can be catalyzed by the palladium species, particularly at elevated temperatures.

Suzuki_Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions start Pd(0) Catalytic Cycle oxidative_add Oxidative Addition (Ar-X) start->oxidative_add transmetalation Transmetalation (Ar'-B(OR)2) oxidative_add->transmetalation hydrodehalogenation Hydrodehalogenation (Ar-H) oxidative_add->hydrodehalogenation Protonolysis before Transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim homocoupling Homocoupling (Ar'-Ar') transmetalation->homocoupling O2, High Temp. reductive_elim->start product Desired Product (Ar-Ar') reductive_elim->product

Caption: Competing pathways in the Suzuki-Miyaura catalytic cycle.

Optimization Strategies:

ParameterIssueRecommended Solution & Rationale
Ligand Slow transmetalation or reductive eliminationUse Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands can accelerate both transmetalation and reductive elimination, outcompeting the hydrodehalogenation pathway.[11] Rationale: These ligands stabilize the palladium center and promote the desired steps of the catalytic cycle.
Base Base is too weak or contains waterUse Anhydrous, Stronger Bases: Switch to bases like K₃PO₄ or Cs₂CO₃. Ensure they are finely powdered and anhydrous. Avoid hydroxide bases if possible. Rationale: A stronger base facilitates the formation of the active boronate species for transmetalation. Anhydrous conditions minimize the proton source for hydrodehalogenation.
Solvent Presence of protic impurities or oxygenUse Degassed, Anhydrous Solvents: Thoroughly degas your solvent (e.g., toluene, dioxane) with argon or nitrogen for at least 30 minutes before use. Rationale: Removing dissolved oxygen is critical to suppress homocoupling. Anhydrous solvents reduce the risk of hydrodehalogenation.[11]
Temperature Too high, promoting decomposition/side reactionsRun at the Lowest Effective Temperature: Screen temperatures starting from 80 °C. Higher temperatures can accelerate catalyst decomposition and homocoupling. Rationale: Minimizes thermal side reactions while still providing enough energy for the catalytic cycle to turn over efficiently.
Q5: What are the best practices for catalyst selection in a Buchwald-Hartwig amination on a halo-1,5-naphthyridine, and why is catalyst inhibition a concern?

A5: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, the 1,5-naphthyridine core presents a specific challenge: the pyridine-like nitrogen atoms can act as ligands themselves, coordinating to the palladium center and inhibiting or deactivating the catalyst.[11] This leads to stalled or incomplete reactions.

Best Practices for Catalyst Selection:

The key is to use a ligand that binds to the palladium so strongly and creates sufficient steric bulk that it prevents the naphthyridine nitrogen from coordinating.

Ligand ClassExamplesApplication & Rationale
Bulky Biarylphosphines Xantphos, SPhos, XPhos, RuPhosWorkhorse Ligands: These are often the first choice for challenging substrates. Their large cone angles and electron-donating properties create a sterically hindered, highly active catalyst that is resistant to inhibition by the substrate's nitrogen atoms.[5] They effectively accelerate the rate-limiting reductive elimination step.
Josiphos-type Ferrocenyl Ligands Various substituted Josiphos ligandsSpecialized Applications: These can be effective for specific substrate combinations and may offer different reactivity profiles. They are known for their robustness.
Palladium Pre-catalyst G3 or G4 Palladacycles (e.g., SPhos-Pd-G3)Ease of Use & High Activity: Using pre-formed, air-stable palladium pre-catalysts ensures a consistent Pd(0) source and simplifies reaction setup. They are designed with bulky ligands to resist inhibition.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the halo-1,5-naphthyridine (1.0 equiv.), the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%), and the phosphine ligand (if not using a pre-catalyst, 1.1-1.2 eq. relative to Pd).

  • Add Reagents: Add the amine coupling partner (1.2-1.5 equiv.) and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).

  • Add Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated for purification.[11]

References

Technical Support Center: Optimization of Suzuki Coupling for 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-Chloro-3-fluoro-1,5-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. The electron-deficient nature of the 1,5-naphthyridine ring and the relatively low reactivity of the C-Cl bond make this transformation non-trivial. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction and achieve high yields of your desired biaryl or heteroaryl-naphthyridine products.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to optimizing the Suzuki coupling for this compound.

G cluster_0 Initial Reaction Setup cluster_1 Problem Diagnosis cluster_2 Optimization Strategies start Start with Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) assess Assess Reaction Outcome (TLC, LC-MS, NMR) start->assess no_reaction Low or No Conversion assess->no_reaction >80% SM side_products Side Products Observed assess->side_products <50% Product low_yield Low Yield / Incomplete Conversion assess->low_yield 50-80% Product success High Yield & Purity assess->success >80% Product catalyst Screen Catalysts & Ligands (e.g., Buchwald, NHC) no_reaction->catalyst 1. base_solvent Vary Base & Solvent System side_products->base_solvent 1. Address Protodeboronation/Homocoupling temp_time Adjust Temperature & Time low_yield->temp_time 1. Increase duration/temp purification Optimize Purification success->purification catalyst->assess catalyst->base_solvent 2. base_solvent->temp_time 3. reagents Check Reagent Quality (Boronic acid, water, O₂) base_solvent->reagents 2. Minimize O₂/H₂O temp_time->assess temp_time->catalyst 2. More active catalyst reagents->assess end_node Successful Coupling purification->end_node

Caption: A systematic workflow for troubleshooting the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing little to no conversion of my this compound. What are the most likely causes and how can I fix it?

A1: The primary challenge with this substrate is the low reactivity of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult. [1] The electron-withdrawing nature of the naphthyridine ring does help activate the C-Cl bond to some extent compared to simple aryl chlorides, but often not enough for traditional catalysts.[2] Here’s how to address this:

  • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating heteroaryl chlorides. More electron-rich and sterically bulky phosphine ligands are required to promote the oxidative addition step.[3] These ligands stabilize the Pd(0) center and increase its electron density, making it more nucleophilic and reactive towards the C-Cl bond.

  • Troubleshooting Steps:

    • Switch to a More Active Catalyst System: Move away from Pd(PPh₃)₄ and screen modern catalyst systems known for their high activity with aryl chlorides. Buchwald-type biarylphosphine ligands are an excellent starting point.[4]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can be even more effective than phosphines for activating challenging substrates.[5]

    • Use a Stronger Base: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially in anhydrous or biphasic systems. The base plays a crucial role in the transmetalation step.[1][6]

    • Increase Temperature: If you are running the reaction at 80 °C, try increasing the temperature to 100-120 °C. Ensure your solvent system is appropriate for higher temperatures (e.g., dioxane, toluene, or DMF).

ParameterInitial Condition (Low Conversion)Recommended Optimization Steps
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂1. XPhos, SPhos, or RuPhos with Pd₂(dba)₃ or Pd(OAc)₂[7] 2. Use a pre-formed Buchwald G3 or G4 palladacycle. 3. IPr or SImes-based NHC catalysts.[5]
Base K₂CO₃K₃PO₄, Cs₂CO₃, CsF
Solvent Toluene, THF/H₂ODioxane/H₂O (4:1), DMF, DME
Temperature 80 °C100-120 °C
Q2: My reaction is messy. I see my desired product, but also significant amounts of homocoupled boronic acid and a dehalogenated starting material. What's going on?

A2: The formation of these side products points to issues with competing reaction pathways, often exacerbated by the presence of oxygen or water, or an imbalance in the rates of the catalytic cycle steps.

  • Homocoupling (B-B): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[3] If your catalyst precursor is Pd(II) (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), incomplete reduction to the active Pd(0) can lead to homocoupling.

  • Protodeboronation (B to H): This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[8] This side reaction can be catalyzed by the palladium complex or by the base, and is often accelerated by excess water and higher temperatures. Heteroaryl boronic acids can be particularly prone to this.

  • Dehalogenation (Cl to H): The chloro-naphthyridine is reduced to the corresponding H-substituted naphthyridine. This can occur via various pathways, including β-hydride elimination if using an alkyl boronic acid, or through other reductive processes in the reaction mixture.

  • Troubleshooting Steps:

    • Thoroughly Degas Your Reaction: Before heating, sparge the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

    • Use High-Purity Reagents: Ensure your boronic acid is of good quality. Older boronic acids can sometimes dehydrate to form boroxines, which can have different reactivity.[9]

    • Modify the Base/Solvent System: If protodeboronation is a major issue, consider using a non-aqueous system with a base like KF or CsF.[10] Alternatively, using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can increase stability and reduce protodeboronation.[11]

    • Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some degradation, but an excessive amount can lead to more homocoupling and purification challenges.[12]

Q3: My reaction worked once, but I'm struggling with reproducibility. Why is this happening?

A3: Reproducibility issues in Suzuki couplings often stem from subtle variations in reaction setup and reagent quality.

  • Expertise & Experience: The most common culprits are atmospheric control and the quality of the reagents, particularly the base and the boronic acid. Even small amounts of oxygen can impact catalyst activity, and the hydration state of the base can affect its solubility and efficacy.

  • Troubleshooting Steps:

    • Standardize Your Degassing Procedure: Make sure your method for removing oxygen is consistent every time.

    • Check Your Water Content: While some Suzuki reactions benefit from a small amount of water, especially when using inorganic bases, the exact amount can be critical.[13] Using anhydrous solvents and then adding a specific, controlled amount of water can improve reproducibility over using pre-mixed or "wet" solvents.

    • Base Quality and Handling: Bases like K₃PO₄ can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. It's also recommended to grind the base to a fine powder to ensure consistent solubility and reactivity.[13]

    • Boronic Acid/Ester Stability: As mentioned, boronic acids can degrade. If you suspect this is an issue, consider converting it to a more stable potassium trifluoroborate or a pinacol ester.[8][14]

Mechanistic Considerations

Understanding the catalytic cycle is key to effective troubleshooting. Each step presents potential pitfalls that can be addressed by modifying the reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L₂) (Intermediate A) OxAdd->PdII_Aryl Rate-limiting for chlorides Needs electron-rich, bulky L Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) (Intermediate B) Transmetal->PdII_Diaryl Base activates Boronic Acid RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Bulky L promotes this step Product Product (Ar-R) RedElim->Product ArylCl 8-Cl-3-F-Naphthyridine (Ar-Cl) ArylCl->OxAdd Boronic R-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound, incorporating modern, highly active catalyst systems.

Materials:

  • This compound (1.0 eq.)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq.)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and K₃PO₄.

  • In a separate vial, weigh out the Pd₂(dba)₃ and XPhos. Add a small amount of anhydrous dioxane to this vial to pre-form the catalyst, and swirl for a minute.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Under a positive flow of inert gas, add the pre-formed catalyst solution to the Schlenk flask via syringe.

  • Add anhydrous dioxane, followed by degassed water, to achieve a final solvent ratio of approximately 4:1 to 5:1 dioxane/water. The final concentration of the limiting reagent should be around 0.1 M.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

References

Technical Support Center: Troubleshooting Low Reactivity of 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Chloro-3-fluoro-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic building block in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to its reactivity, particularly in cross-coupling and nucleophilic substitution reactions.

I. Understanding the Reactivity of this compound

This compound is a unique heterocyclic compound featuring two distinct halogen substituents on a naphthyridine core. The inherent electronic properties of the 1,5-naphthyridine ring system, combined with the inductive effects of the chloro and fluoro groups, dictate its reactivity profile. The nitrogen atoms in the bicyclic system act as electron sinks, rendering the ring electron-deficient and thus susceptible to nucleophilic attack.

The reactivity of the halogen substituents is position-dependent. The chlorine atom at the 8-position and the fluorine atom at the 3-position exhibit different susceptibilities to displacement, which can be exploited for selective functionalization. Generally, the chloro group is a better leaving group than the fluoro group in nucleophilic aromatic substitution (SNAr) reactions. However, in palladium-catalyzed cross-coupling reactions, the relative reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions.

Core Reactivity Principles

G cluster_0 Reactivity Influencers Substrate This compound (Electron Deficient Ring) Outcome Observed Reactivity (Low Yield, No Reaction, Side Products) Substrate->Outcome Electronic & Steric Effects ReactionType Reaction Type (SNA_r, Cross-Coupling) ReactionType->Outcome Mechanistic Pathway Conditions Reaction Conditions (Solvent, Temp, Base) Conditions->Outcome Kinetics & Solubility Catalyst Catalyst & Ligand System Catalyst->Outcome Catalytic Cycle Efficiency

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Scenario 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the 8-position of this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving chloro-heterocycles is a common issue. The C-Cl bond is less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle.[1] Here’s a systematic approach to troubleshoot this problem:

A. Re-evaluate Your Catalyst and Ligand System

The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for activating the C-Cl bond.

  • Expertise & Experience: First-generation palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for this transformation.[2] More electron-rich and sterically hindered phosphine ligands are generally required to facilitate the oxidative addition of the aryl chloride to the Pd(0) center.[3]

  • Trustworthiness: A self-validating approach is to screen a panel of catalysts and ligands. Start with a small-scale reaction array to identify the optimal combination.

Catalyst/Precatalyst Recommended Ligand Rationale & Key Considerations
Pd₂(dba)₃XPhos, SPhos, RuPhosThese Buchwald ligands are electron-rich and bulky, promoting the oxidative addition of aryl chlorides.
Pd(OAc)₂P(t-Bu)₃, PCy₃Trialkylphosphines are also highly effective for activating C-Cl bonds.[1]
[Pd(allyl)Cl]₂t-BuXPhosA versatile precatalyst system that has shown success in challenging couplings.[4]
Pd(dppf)Cl₂-While effective for some systems, it might be less reactive for this specific substrate.[5]
B. Optimize Reaction Conditions
  • Base Selection: The base plays a crucial role in the transmetalation step.[1] While K₂CO₃ is commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive coupling partners.[2][5] The use of an aqueous base solution (e.g., 2M K₂CO₃) can sometimes accelerate the reaction.

  • Solvent Choice: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, DMF, and mixtures with water.[5][6] If solubility is an issue, consider a co-solvent system.

  • Temperature: Higher temperatures are often necessary to drive the reaction to completion. Reactions are typically run between 80-120 °C.[6] Microwave irradiation can sometimes be beneficial in reducing reaction times and improving yields.

C. Check Reagent Quality
  • Boronic Acid Integrity: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality and has been stored properly.

  • Solvent Purity: Anhydrous solvents are crucial, as water can interfere with the catalytic cycle. Ensure solvents are properly dried before use.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Start Low Conversion in Suzuki Coupling Catalyst Is the catalyst/ligand system appropriate for an aryl chloride? Start->Catalyst Conditions Are the reaction conditions (base, solvent, temp) optimal? Catalyst->Conditions Yes OptimizeCatalyst Screen electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). Catalyst->OptimizeCatalyst No Reagents Are the reagents (boronic acid, solvent) of high quality? Conditions->Reagents Yes OptimizeConditions Try stronger bases (K3PO4, Cs2CO3) and higher temperatures. Conditions->OptimizeConditions No CheckReagents Use fresh, high-purity boronic acid and anhydrous solvents. Reagents->CheckReagents No Success Improved Yield Reagents->Success Yes OptimizeCatalyst->Success OptimizeConditions->Success CheckReagents->Success

Scenario 2: Poor Reactivity in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is sluggish and gives a low yield. What should I consider to improve this reaction?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalytic system and reaction conditions.[7] Similar to the Suzuki coupling, activating the C-Cl bond on an electron-deficient heterocycle can be challenging.

A. Catalyst and Ligand Selection is Paramount
  • Expertise & Experience: The development of the Buchwald-Hartwig amination has led to several generations of catalysts.[7] For coupling primary amines with aryl chlorides, sterically hindered and electron-rich ligands are essential.[8] Bidentate phosphine ligands like BINAP and DPPF were early developments that showed improved reactivity.[7]

  • Trustworthiness: Perform a catalyst/ligand screen to identify the most effective combination for your specific amine.

Catalyst/Precatalyst Recommended Ligand Rationale & Key Considerations
Pd₂(dba)₃ or Pd(OAc)₂Josiphos, Xantphos, BrettPhosThese ligands are known to be effective for the amination of aryl chlorides with a wide range of amines.
[Pd(allyl)Cl]₂cataCXium® A, t-BuXPhosThese systems are often highly active and can operate under milder conditions.
B. Base and Solvent Optimization
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[9] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] K₃PO₄ can also be effective in some cases.

  • Solvent: Toluene, 1,4-dioxane, and THF are typical solvents for this reaction.[9] The choice can influence the solubility of the amine and the stability of the palladium complexes.

C. Potential Side Reactions
  • Hydrodehalogenation: A common side reaction is the reduction of the C-Cl bond, leading to the formation of 3-fluoro-1,5-naphthyridine. This can be minimized by using the appropriate ligand and ensuring an inert atmosphere.

  • Beta-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway.[7]

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (2-4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Add this compound (1.0 equiv).

  • Add the amine (1.1-1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Scenario 3: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution with a strong nucleophile, intending to displace the chlorine at the 8-position. However, I am getting a mixture of products, including displacement of the fluorine at the 3-position. How can I improve the selectivity?

Answer:

Achieving regioselectivity in SNAr reactions on di-halogenated heterocycles depends on the relative activation of the two positions by the ring nitrogens and any other substituents.

A. Understanding the Electronics
  • Expertise & Experience: In the 1,5-naphthyridine system, both the 3- and 8-positions are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogens. The relative reactivity can be subtle and influenced by the nature of the nucleophile and the reaction conditions. The formation of a stable Meisenheimer complex is a key intermediate in this reaction.[10]

  • Trustworthiness: To confirm the electronic activation, you can perform computational modeling (e.g., calculating electrostatic potential maps or LUMO coefficients) to predict the most likely site of attack.

B. Modulating Reactivity Through Conditions
  • Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product or exploit a larger difference in the activation energies for the two substitution pathways.

  • Nucleophile Strength: A less reactive, "softer" nucleophile might exhibit greater selectivity than a highly reactive, "hard" nucleophile.[11] For example, using a milder base to generate the nucleophile in situ can sometimes improve selectivity.

  • Solvent Effects: The solvent can influence the stability of the intermediate Meisenheimer complex.[11] Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SNAr reactions.

Experimental Strategy for Improving Selectivity
  • Lower the Temperature: Start the reaction at room temperature or even 0 °C and slowly warm if no reaction is observed.

  • Screen Nucleophiles: If possible, test a range of nucleophiles with varying steric bulk and nucleophilicity.

  • Consider a Protecting Group Strategy: While more synthetically demanding, it may be possible to temporarily protect one position to direct the reaction to the other.

G cluster_0 S_NAr Selectivity Control Start Poor Selectivity in S_NAr Temp Temperature Control Start->Temp Kinetic vs. Thermodynamic Control Nucleophile Nucleophile Choice Temp->Nucleophile Solvent Solvent Effects Nucleophile->Solvent Outcome Improved Regioselectivity Solvent->Outcome

III. Frequently Asked Questions (FAQs)

Q1: Which position, C-3 or C-8, is generally more reactive in palladium-catalyzed cross-coupling reactions?

A1: The reactivity in cross-coupling reactions is primarily dictated by the ease of oxidative addition. Generally, C-Cl bonds are less reactive than C-Br or C-I bonds. In the case of this compound, the C-Cl bond at the 8-position is typically the target for cross-coupling reactions due to its greater reactivity in this specific transformation compared to the highly inert C-F bond.

Q2: Can I perform a selective reaction at the C-3 fluoro position?

A2: Direct nucleophilic substitution of the fluoro group is generally difficult due to the strength of the C-F bond. However, under specific, often harsh conditions, or with highly activating groups present, it may be possible. For cross-coupling, specialized catalytic systems would be required, and this would be a non-trivial transformation.

Q3: My reaction mixture turns dark brown/black during a palladium-catalyzed reaction. What does this indicate?

A3: The formation of a dark precipitate, often referred to as "palladium black," indicates the decomposition of the Pd(0) catalyst.[12] This can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the catalytic species. To mitigate this, ensure your reaction is run under a strictly inert atmosphere, consider lowering the reaction temperature, and screen different ligands that may offer better stability to the catalyst.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with any chemical reagent, you should consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Handle the compound in a well-ventilated fume hood.

IV. References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 7, 2026, from --INVALID-LINK--

  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved January 7, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from --INVALID-LINK--

  • LibreTexts. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. --INVALID-LINK--

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry, 5(4), 475-480. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 7, 2026, from --INVALID-LINK--

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18046-18057. --INVALID-LINK--

  • Hocek, M., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synlett, 2002(11), 1835-1845. --INVALID-LINK--

  • Scott, T. G., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Organic Letters, 26(11), 2378-2383. --INVALID-LINK--

  • Chemcia Scientific, LLC. (n.d.). 8-Chloro-3-fluoro-[7][13]naphthyridine. Retrieved January 7, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Functionalization of 1,5-Naphthyridines. Retrieved January 7, 2026, from --INVALID-LINK--

  • Gomez, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. --INVALID-LINK--

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry. --INVALID-LINK--

  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. --INVALID-LINK--

  • Lin, W., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 48(20), 3575-3578. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved January 7, 2026, from --INVALID-LINK--

  • DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. Retrieved January 7, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 7, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery. Retrieved January 7, 2026, from --INVALID-LINK--

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. --INVALID-LINK--

  • The Chemistry Tutor. (2023, December 4). Factors That Affect The Rate of Nucleophilic Substitution Reactions [Video]. YouTube. --INVALID-LINK--

  • Kumar, M. R., et al. (2011). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry, 4(2), 272-281. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22965-22979. --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important heterocyclic compound from the bench to production. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles.

Part 1: Strategic Synthesis & Process Considerations (FAQs)

This section addresses high-level questions regarding the overall synthetic strategy for this compound, a critical first step in planning a successful scale-up campaign.

Q1: What are the primary synthetic routes to the 1,5-naphthyridine core, and which is most suitable for scale-up?

A1: Several classical methods exist for constructing the 1,5-naphthyridine skeleton, each with distinct advantages and disadvantages for industrial production. The choice depends heavily on starting material availability, cost, and the process safety infrastructure available.

  • Skraup and Modified Skraup Reactions: These involve the cyclization of a 3-aminopyridine derivative with glycerol or other carbonyl compounds. While classic, the traditional Skraup reaction often employs harsh conditions (e.g., strong acids, high temperatures) and potent oxidants, which can be challenging to manage at scale.[1] Modified versions may offer better reproducibility.[1]

  • Gould-Jacobs Reaction: This route involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by thermal cyclization.[1] It is a versatile method but the high temperatures required for the cyclization step (often >250 °C in solvents like Dowtherm A) can be a significant engineering challenge and may lead to byproduct formation.[1]

  • Friedländer Annulation: This is a condensation reaction between a 2-amino-pyridine-3-carbaldehyde (or ketone) and a compound containing an activated methylene group. While often high-yielding, the synthesis of the substituted aminopyridine starting material can be complex.[2][3] Greener methods using water as a solvent have been developed, which could enhance scalability.[3]

Table 1: Comparison of Primary 1,5-Naphthyridine Core Synthesis Routes for Scale-Up

Synthetic RouteTypical ReagentsScale-Up ProsScale-Up Cons
Skraup Reaction 3-Aminopyridine, Glycerol, H₂SO₄, Oxidant (e.g., I₂, m-NO₂PhSO₃Na)Readily available starting materials.Harsh/corrosive reagents, high temperatures, potential for runaway reactions, often low to moderate yields.[1]
Gould-Jacobs 3-Aminopyridine, Diethyl methylenemalonateGood for building complexity on the pyridine ring.Requires very high temperatures for cyclization, specialized high-temperature equipment needed.[1]
Friedländer Annulation 2-Amino-pyridine-3-carbaldehyde, Active methylene compoundGenerally higher yields and milder conditions than Skraup.Multi-step synthesis of the required aminopyridine aldehyde precursor can be inefficient.[2]

Q2: How should the chloro and fluoro substituents be introduced? Is it better to build the ring with them already in place or add them later?

A2: This is a critical strategic decision. Generally, for scale-up, it is preferable to perform sensitive or hazardous reactions as late in the sequence as possible.

  • Late-Stage Functionalization: Building a simpler 1,5-naphthyridine core first and then introducing the halogens is often the preferred industrial approach. The 8-chloro group can be introduced from a corresponding hydroxy-naphthyridine using standard chlorinating agents like POCl₃.[1] The 3-fluoro group is more challenging. Direct fluorination with F₂ gas is extremely hazardous and often unselective.[1] A more common and controllable method is a Sandmeyer-type reaction involving diazotization of a 3-amino-1,5-naphthyridine followed by a fluorodediazoniation (Balz-Schiemann reaction or variations). However, this route carries significant safety risks that must be rigorously controlled at scale.[1]

  • Convergent Synthesis (Building Blocks): Synthesizing the substituted pyridine precursors (e.g., a 3-amino-5-fluoropyridine and a chloro-substituted cyclization partner) can be a viable alternative. This avoids late-stage hazardous reactions but may involve a longer overall synthesis with more complex starting materials.

Below is a decision workflow for selecting a synthetic strategy.

G start Start: Define Scale-Up Goals (Batch Size, Cost, Safety) sm_avail Are halogenated aminopyridine precursors readily available and cost-effective? start->sm_avail convergent Pursue Convergent Strategy (e.g., Friedländer) sm_avail->convergent Yes linear Pursue Linear Strategy (Build core, then functionalize) sm_avail->linear No final Finalize Process & Optimize convergent->final safety_check Can process safety for diazotization/fluorination be assured at scale? linear->safety_check late_stage_fluorination Select Late-Stage Fluorination (Balz-Schiemann type) safety_check->late_stage_fluorination Yes alt_route Re-evaluate / Develop Alternative Fluorination Chemistry safety_check->alt_route No late_stage_fluorination->final alt_route->final

Caption: Decision workflow for selecting a synthetic route.

Part 2: Troubleshooting Guide by Synthetic Stage

This section provides solutions to specific problems that may arise during the scale-up synthesis.

Stage 1: Ring Formation & Chlorination

Q: My Friedländer or Skraup cyclization yield is high at the lab scale (1g) but drops significantly at the pilot scale (1kg). What are the likely causes?

A: This is a classic scale-up issue often related to mass and heat transfer limitations.

  • Cause 1: Inefficient Heat Transfer. Many of these cyclizations are exothermic or require high temperatures. In a large reactor, "hot spots" or uneven heating can lead to byproduct formation and decomposition of starting materials or the product.

    • Troubleshooting:

      • Confirm Temperature Control: Ensure your reactor's heating/cooling jacket and internal temperature probes are calibrated and responsive.

      • Controlled Addition: Add one of the reagents slowly to the heated reactor to better control the reaction rate and exotherm.

      • Improve Agitation: Increase the stirring rate (RPM) to improve mixing and heat distribution. Ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture.

  • Cause 2: Catalyst Deactivation/Poor Mixing. In heterogeneous reactions (e.g., using a solid catalyst), poor agitation at scale can lead to the catalyst settling, reducing its effective surface area and activity.

    • Troubleshooting:

      • Agitation Study: Verify that your mixing is sufficient to keep all solids suspended.

      • Catalyst Loading: Re-evaluate the catalyst loading. Sometimes a slightly higher loading is needed at scale to compensate for less efficient mixing compared to a lab flask.

  • Cause 3: Purity of Starting Materials. The impact of impurities in starting materials is often magnified at a larger scale. A minor impurity can become a major issue in a 100 kg batch.

    • Troubleshooting:

      • Re-analyze Starting Materials: Run full analytical testing (HPLC, NMR, KF for water content) on the specific batches of raw materials used for the pilot run.

      • Purification: Consider an additional purification step for key starting materials if they are found to be a source of variability.

Q: The chlorination of my 8-hydroxy-1,5-naphthyridine intermediate with POCl₃ is sluggish and gives a dark, impure product at scale.

A: This is typically due to moisture or side reactions with POCl₃.

  • Cause 1: Presence of Water. Phosphorus oxychloride reacts violently with water. Even trace amounts can consume the reagent and generate phosphoric acid, leading to tar formation.

    • Troubleshooting:

      • Dry Reactants & Solvents: Ensure your 8-hydroxy-1,5-naphthyridine intermediate is rigorously dried (e.g., vacuum oven at elevated temperature). Use anhydrous grade solvents if applicable.

      • Inert Atmosphere: Run the reaction under a dry nitrogen or argon atmosphere to prevent atmospheric moisture ingress.

  • Cause 2: Insufficient Reagent or Temperature. The reaction may require a significant excess of POCl₃ to proceed to completion, and the temperature needs to be high enough for the reaction to occur.

    • Troubleshooting:

      • Optimize Stoichiometry: Experiment with increasing the equivalents of POCl₃. Often, POCl₃ can serve as both the reagent and the solvent.

      • Temperature Study: Carefully increase the reaction temperature. Monitor the reaction progress by HPLC to find the optimal balance between reaction rate and impurity formation.

  • Cause 3: Degradation during Workup. Quenching a large volume of hot POCl₃ is highly hazardous and can degrade the product.

    • Troubleshooting:

      • Controlled Quench: Cool the reaction mixture significantly before slowly and carefully adding it to a mixture of ice and a base (e.g., NaHCO₃ or aq. NaOH) with vigorous stirring. This must be done in a well-ventilated area with appropriate safety measures.

      • Solvent Distillation: If possible, distill off the excess POCl₃ under vacuum before the quench. This reduces the volume of reagent to be quenched, making the process safer and cleaner.

Stage 2: Fluorination via Diazotization

WARNING: Reactions involving diazonium salts are potentially explosive and highly exothermic. A thorough process safety review and risk assessment are mandatory before attempting this at scale.

Q: My diazotization/fluorination sequence is giving low yields and significant tar-like byproducts.

A: This is a very sensitive transformation where precise control is paramount.

  • Cause 1: Diazonium Salt Instability. Diazonium salts are notoriously unstable, especially at elevated temperatures.[1] Premature decomposition before the fluoride ion can react leads to a host of byproducts.

    • Troubleshooting:

      • Strict Temperature Control: The diazotization step (reaction of the amine with a nitrite source like NaNO₂) MUST be performed at low temperatures, typically 0 to -5 °C. Use a highly efficient cooling system.

      • Immediate Use: The generated diazonium salt solution should be used immediately in the next step. It should never be stored or held for extended periods.[1]

  • Cause 2: Inefficient Fluoride Source Reaction. The subsequent fluorodediazoniation (e.g., with HBF₄ for a Balz-Schiemann reaction) can be problematic.

    • Troubleshooting:

      • Reagent Choice: Consider alternatives to HBF₄. Using anhydrous HF-Pyridine can sometimes give cleaner reactions and better yields, though it requires specialized equipment due to the corrosive nature of HF.[4]

      • Thermal vs. Photochemical Decomposition: The decomposition of the diazonium tetrafluoroborate salt to the final product requires energy. This is usually done by gentle heating. Uneven heating can cause charring. Investigate controlled heating profiles or, in some specialized cases, photochemical decomposition which can be milder.

Q: We are concerned about the safety of the fluorodediazoniation step. How can we mitigate the risks at scale?

A: This is the most critical challenge. The primary risks are thermal runaway from the exothermic decomposition and the rapid evolution of N₂ gas, which can over-pressurize the reactor.[1]

  • Mitigation Strategy 1: Semi-Batch Operation. Never mix all reagents at once. A semi-batch process, where one reagent (e.g., the diazonium salt solution) is added slowly to the other (e.g., the heated fluoride source or decomposition medium), is essential. This allows the heat of reaction to be removed by the reactor's cooling system as it is generated.

  • Mitigation Strategy 2: Dilution. Running the reaction at a lower concentration can help dissipate heat more effectively and control the reaction rate.

  • Mitigation Strategy 3: Real-time Monitoring. Use process analytical technology (PAT), such as a real-time calorimeter (e.g., RC1) or an in-situ IR probe, to monitor the reaction's heat output and concentration of key species. This provides an early warning of any deviation from normal operating parameters.

  • Mitigation Strategy 4: Engineering Controls.

    • Ensure the reactor is equipped with an adequately sized emergency relief system (e.g., rupture disc and catch tank).

    • Have a robust cooling system with emergency backup.

The following diagram illustrates a troubleshooting workflow for this hazardous step.

G start Problem: Low Yield or Safety Concern in Fluorodediazoniation check_diazotization Review Diazotization Step: - Temp < 0°C? - Reagent quality? - Immediate use? start->check_diazotization check_fluoro Review Fluorination Step: - Controlled heating? - Reagent choice (HBF₄ vs HF-Py)? - Workup procedure? start->check_fluoro check_safety Review Process Safety: - Semi-batch addition? - Dilution sufficient? - Emergency relief sized correctly? start->check_safety fix_diazotization Action: Implement Strict Temp Control & SOPs check_diazotization->fix_diazotization fix_fluoro Action: Optimize Heating Profile & Screen Alternative Reagents check_fluoro->fix_fluoro fix_safety Action: Implement Engineering Controls & PAT check_safety->fix_safety success Process Optimized & Safe fix_diazotization->success fix_fluoro->success fix_safety->success

Caption: Troubleshooting logic for the fluorination step.

Part 3: Detailed Protocol Example

Protocol: Scale-Up Suitable Chlorination of 8-Hydroxy-3-fluoro-1,5-naphthyridine

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols at your facility. A full risk assessment must be performed before execution.

  • Reactor Preparation:

    • Ensure a 100 L glass-lined reactor is clean, dry, and passivated.

    • Inert the reactor with dry nitrogen. Maintain a slight positive pressure throughout the process.

  • Charging Reagents:

    • Charge the reactor with phosphorus oxychloride (POCl₃, 30 L, ~49 kg).

    • Begin agitation at 100-150 RPM.

    • Slowly charge 8-hydroxy-3-fluoro-1,5-naphthyridine (5.0 kg, 1.0 equiv) in portions over 30-60 minutes, ensuring the temperature does not rise above 30 °C.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approx. 105-110 °C).

    • Maintain reflux for 4-6 hours. Monitor the reaction for completion by taking samples for HPLC analysis (e.g., every hour after 3 hours). The starting material should be <1%.

  • Solvent Removal (Optional but Recommended):

    • Cool the reaction mixture to 50-60 °C.

    • Apply vacuum and distill off the excess POCl₃. This significantly improves the safety and ease of the subsequent workup.

  • Workup/Quench:

    • In a separate 200 L reactor, prepare a quench solution of crushed ice (50 kg) and water (50 L).

    • Cool the concentrated reaction mixture (or the full reaction mixture if distillation was not performed) to 20-25 °C.

    • Slowly transfer the reaction mixture into the vigorously stirred ice/water slurry over 1-2 hours. The temperature of the quench pot must be maintained below 20 °C using external cooling.

    • Once the addition is complete, slowly add 50% aqueous sodium hydroxide solution to adjust the pH to 7-8. Continue to maintain the temperature below 20 °C.

  • Isolation:

    • The product, this compound, should precipitate as a solid.

    • Stir the slurry for an additional hour at 10-15 °C.

    • Filter the solid using a suitable filter dryer or centrifuge.

    • Wash the filter cake with cold water (2 x 10 L) until the filtrate is neutral.

    • Dry the product under vacuum at 50-60 °C to a constant weight.

References

Technical Support Center: 8-Chloro-3-fluoro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 8-Chloro-3-fluoro-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of its chemical stability and degradation. Understanding these pathways is critical for developing robust analytical methods, ensuring drug substance and product stability, and meeting regulatory requirements. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses fundamental questions regarding the intrinsic stability and likely degradation pathways of this compound based on its chemical structure and established reactivity principles of related heterocyclic compounds.

Q1: What are the primary predicted degradation pathways for this compound under forced degradation conditions?

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products that could form under normal storage conditions.[1][2] For this compound, the primary degradation pathways are predicted to be hydrolysis, oxidation, and photolysis, dictated by the molecule's key structural features: the chloro-substituted pyridine ring, the fluoro-substituted pyridine ring, and the nitrogen atoms of the naphthyridine core.

  • Hydrolysis (Acidic/Basic): The most probable hydrolytic pathway involves the nucleophilic substitution of the chlorine atom at the C-8 position to form 8-hydroxy-3-fluoro-1,5-naphthyridine. The carbon-chlorine bond is generally more susceptible to nucleophilic attack than the carbon-fluorine bond due to the lower bond strength and better leaving group ability of chloride. This reaction is typically accelerated under basic conditions.[3]

  • Oxidation: The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[4][5] Oxidation of the aromatic system could also potentially lead to ring-opened products, although this would require more aggressive oxidative conditions.

  • Photolysis: Aromatic halides can undergo photolytic degradation, often involving the homolytic cleavage of the carbon-halogen bond to form radical intermediates. This could lead to the formation of dechlorinated products or other complex adducts. The fluorinated ring system may also be susceptible to photodegradation.[6][7]

Q2: How do the chloro and fluoro substituents distinctly influence the molecule's degradation profile?

The two halogen substituents have significantly different impacts on the molecule's reactivity and stability.

  • 8-Chloro Group: The chlorine atom is the primary site for nucleophilic substitution reactions, particularly hydrolysis. Its presence makes the C-8 position an electrophilic center, susceptible to attack by nucleophiles like hydroxide ions.

  • 3-Fluoro Group: The fluorine atom is a poor leaving group and the carbon-fluorine bond is very strong. Therefore, direct nucleophilic substitution of the fluorine is highly unlikely under standard forced degradation conditions. Instead, the high electronegativity of fluorine influences the electron density of the entire aromatic system, potentially affecting the rates of other reactions, such as oxidation or the hydrolysis at the C-8 position. The presence of fluorine can enhance the metabolic stability of drugs, a property that also contributes to its general chemical robustness.[8]

Q3: What role does the 1,5-naphthyridine core play in the molecule's overall stability?

The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system, and its properties are central to the molecule's stability profile.

  • Basicity: The nitrogen atoms provide basic centers that can be protonated under acidic conditions, increasing the molecule's solubility in aqueous acidic media. This protonation can also activate the ring system towards certain reactions.

  • Aromaticity: The aromatic nature of the fused pyridine rings provides significant thermodynamic stability. However, this aromatic system is also electron-deficient, which influences its reactivity.

  • Susceptibility to Oxidation: As with other pyridine-like heterocycles, the lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, leading to the formation of stable N-oxides.[4][9] These N-oxides can then undergo further reactions.

Part 2: Troubleshooting Experimental Issues

This section provides practical advice for specific problems that may arise during the experimental investigation of this compound degradation.

Q1: My HPLC-UV analysis shows an unexpected major peak after performing a basic hydrolysis stress test. It elutes earlier than the parent compound. What is it likely to be?

An earlier elution time in reverse-phase HPLC typically indicates a more polar compound. The most probable degradation product under basic hydrolysis is 8-hydroxy-3-fluoro-1,5-naphthyridine .

Causality & Troubleshooting Steps:

  • Mechanism: Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the electron-deficient carbon atom bonded to the chlorine. The replacement of the chlorine atom with a hydroxyl group significantly increases the polarity of the molecule, leading to a shorter retention time on a C18 or similar reverse-phase column.[3]

  • Confirmation:

    • Mass Spectrometry (MS): The key to identification is to analyze the sample by LC-MS. The parent compound (C₈H₄ClFN₂) has a monoisotopic mass of approximately 182.01 Da. The expected hydrolyzed product (C₈H₅FN₂O) would have a mass of approximately 164.04 Da (a loss of Cl, ~35 Da, and a gain of OH, ~17 Da, resulting in a net loss of ~18 Da). Check your MS data for a peak corresponding to this mass.

    • pH Check: Ensure the final pH of your sample is neutralized before injection if possible, as extreme pH can affect peak shape and retention time. .

Q2: I am observing very slow or incomplete degradation (<5%) in my oxidative stress study using 3% hydrogen peroxide at room temperature. How can I achieve the target 5-20% degradation?

The stability of the naphthyridine ring can sometimes make it resistant to mild oxidation. If you are not achieving sufficient degradation, you need to increase the reactivity of the system.[10]

Causality & Troubleshooting Steps:

  • Increase Reaction Energy:

    • Heat: Gently heat the reaction mixture. A common starting point is 40-60°C. Monitor the reaction over time (e.g., 2, 4, 8, 24 hours) to find the optimal condition without causing complete degradation.

  • Increase Oxidant Concentration:

    • Increase the concentration of hydrogen peroxide (H₂O₂) incrementally, for example, to 10% or even 30%. Be aware that higher concentrations can lead to more complex, non-specific degradation products.

  • Use a Catalyst:

    • The oxidation may be kinetically slow. The reaction can be accelerated by adding a catalyst. For instance, low concentrations of Fe(II) salts can catalyze the formation of highly reactive hydroxyl radicals from H₂O₂ (Fenton's reagent). Use this approach with caution as it can be very aggressive.

  • Change the Oxidant:

    • If H₂O₂ is ineffective, consider a different class of oxidant, such as a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), which is known to be effective for forming N-oxides on heterocyclic rings.[4]

Q3: My photostability study is giving highly variable results between experiments. What are the critical parameters to control?

Photostability testing is notoriously sensitive to experimental conditions. Inconsistency usually points to a lack of rigorous control over the light source and sample environment.

Causality & Troubleshooting Steps:

  • Light Source Consistency (ICH Q1B):

    • Wavelength & Intensity: Use a calibrated photostability chamber that provides controlled and consistent light exposure (e.g., a specific wattage and spectral distribution, such as an option combining cool white fluorescent and near-UV lamps). Simply placing a sample on a windowsill is not a reproducible scientific experiment.

    • Distance: Ensure the distance from the light source to the sample is identical in every experiment.

  • Sample Preparation:

    • Solvent: The choice of solvent can dramatically affect photodegradation. Some solvents can act as photosensitizers. Report the solvent used and keep it consistent. Perform a control experiment with the solvent alone to check for interfering degradation products.

    • Concentration: High concentrations can lead to a "shading" effect where outer layers of the solution absorb light, protecting the inner volume. Use a consistent and relatively dilute concentration.

  • Environmental Control:

    • Temperature: Light sources generate heat. Elevated temperatures can induce thermal degradation, confounding your photostability results. Use a chamber with temperature control or place your samples in a temperature-controlled water bath.

    • Headspace/Atmosphere: The presence of oxygen can facilitate photo-oxidative pathways. Consider if your experiments should be conducted in ambient air or under an inert atmosphere (e.g., nitrogen or argon) to distinguish between photolytic and photo-oxidative degradation.

  • Control Sample:

    • Always include a "dark control" sample, wrapped in aluminum foil and placed next to the exposed sample. This allows you to subtract any thermal degradation that occurs during the experiment.

Part 3: Key Experimental Protocols

These protocols are designed as a starting point for conducting forced degradation studies on this compound, consistent with industry best practices.[1][2][10] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature. (Base hydrolysis is often faster than acid hydrolysis).

    • Withdraw aliquots at specific time points (e.g., 30 mins, 1, 2, 4 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Heat the solution at 60°C and sample at the same time points as the acid hydrolysis.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL as described above.

  • Procedure:

    • Mix 1 mL of the stock solution with 1 mL of 3% (v/v) hydrogen peroxide solution.

    • Keep the mixture at room temperature and protected from light.

    • Withdraw aliquots at specific time points (e.g., 2, 6, 12, 24 hours).

    • Dilute with mobile phase for immediate HPLC analysis. (Note: Quenching the reaction is generally not necessary if analyzed promptly).

  • Troubleshooting: If no degradation is observed, increase the H₂O₂ concentration to 10% or heat the solution to 60°C as described in the troubleshooting section.

Part 4: Data Presentation & Visualization

Table 1: Summary of Predicted Degradation Products
Stress ConditionPredicted Product NamePredicted StructureExpected Mass Change (from 182.01 Da)Chromatographic Behavior (Reverse Phase)
Base/Acid Hydrolysis 8-Hydroxy-3-fluoro-1,5-naphthyridineC₈H₅FN₂O-17.97 DaMore polar, shorter retention time
Oxidation This compound N-oxideC₈H₄ClFN₂O+16.00 DaMore polar, shorter retention time
Photolysis 3-Fluoro-1,5-naphthyridineC₈H₅FN₂-35.45 DaLess polar, longer retention time

Diagram 1: Predicted Degradation Pathways

Degradation_Pathways cluster_main This compound cluster_products Degradation Products Parent Parent Compound (C8H4ClFN2) MW: 182.59 Hydrolysis Hydrolysis Product (8-Hydroxy-3-fluoro-1,5-naphthyridine) Parent->Hydrolysis  Base/Acid Hydrolysis (H2O, OH- / H+) Oxidation N-Oxide Product (this compound N-oxide) Parent->Oxidation  Oxidation (e.g., H2O2, m-CPBA) Photolysis Photolysis Product (3-Fluoro-1,5-naphthyridine) Parent->Photolysis  Photolysis (UV/Vis Light) Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare Stock Solution (~1 mg/mL in ACN/H2O) B1 Acidic (1M HCl, 60°C) A->B1 B2 Basic (0.1M NaOH, RT) A->B2 B3 Oxidative (3% H2O2, RT) A->B3 B4 Photolytic (ICH Chamber) A->B4 B5 Thermal (80°C, Solid/Solution) A->B5 C Sample at Time Points (e.g., 0, 2, 6, 24h) B1->C B2->C B3->C Dark_Control Dark Control (Parallel to Photolytic) B4->Dark_Control B4->C B5->C D Neutralize & Dilute (For Hydrolysis Samples) C->D If applicable E HPLC-UV/PDA Analysis (Quantify Degradation %) D->E F LC-MS Analysis (Identify Degradants) E->F For key peaks G Assess Mass Balance E->G H Confirm Peak Purity E->H I Elucidate Structures F->I

References

Technical Support Center: Navigating the Solubility Challenges of 1,5-Naphthyridine Derivatives in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing 1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the therapeutic potential of the 1,5-naphthyridine scaffold. The unique physicochemical properties of these heterocyclic compounds, while integral to their biological activity, frequently present solubility challenges in aqueous assay environments.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your experimental data.

Part 1: Understanding the Challenge: Why 1,5-Naphthyridine Derivatives Can Be Poorly Soluble

The 1,5-naphthyridine core, a nitrogen-containing heterocyclic system, often contributes to a planar and rigid molecular structure. This planarity can facilitate strong crystal lattice packing, leading to high melting points and, consequently, low aqueous solubility—a characteristic often described in poorly soluble drugs.[6][7] Furthermore, modifications made to enhance potency during lead optimization frequently involve the addition of hydrophobic substituents, which can further decrease solubility.[8]

Part 2: Frequently Asked Questions (FAQs)

Stock Solution Preparation

Q1: What is the best general-purpose solvent for creating a high-concentration stock solution of a new 1,5-naphthyridine derivative?

A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions in drug discovery.[9] Its strong solubilizing power is effective for a wide range of organic compounds, including many 1,5-naphthyridine derivatives. However, it's crucial to be aware of potential issues such as compound precipitation upon freeze-thaw cycles and the hygroscopic nature of DMSO, which can absorb water and reduce solubility over time.[10][11]

Q2: I've dissolved my 1,5-naphthyridine derivative in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a common issue known as "kinetic solubility" limitation. Your compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment of your assay buffer.[12][13] This happens because the energetic cost of solvating the hydrophobic parts of your molecule with water is too high.

Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding your DMSO stock directly to the final volume of your aqueous buffer in one step. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous buffer. This can sometimes prevent the compound from precipitating.[14]

  • Use of Co-solvents: Incorporating a co-solvent in your final assay buffer can increase the solubility of your compound.[15][16][17] Common co-solvents include ethanol, propylene glycol, or polyethylene glycols (PEGs).[15][18] It's essential to test the tolerance of your assay system (e.g., cells or enzymes) to the chosen co-solvent and its final concentration.

  • Lower the Final Compound Concentration: If your assay sensitivity allows, simply lowering the final concentration of your 1,5-naphthyridine derivative might keep it in solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% to avoid cytotoxicity and other off-target effects.[14][19][20] Some sensitive cell lines may even require concentrations as low as 0.1%.[21][22] It is always best practice to run a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.[14]

Assay Interference and Artifacts

Q4: How can I be sure that my 1,5-naphthyridine derivative is truly active and not just forming an aggregate that nonspecifically inhibits my target?

A4: Compound aggregation is a significant source of false positives in high-throughput screening. Here's how to investigate:

  • Include a Non-ionic Detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), to your assay buffer can help to break up aggregates. If the apparent activity of your compound is significantly reduced in the presence of the detergent, it's a strong indication that aggregation was contributing to the initial result.

  • Vary Compound Concentration: True inhibitors will typically show a dose-dependent response. Aggregators often exhibit a very steep or non-classical dose-response curve.

  • Orthogonal Assays: Validate your hits in a different assay format that is less prone to aggregation artifacts. For example, if your primary screen is a biochemical assay, a follow-up cell-based assay can provide more confidence in the compound's activity.

Q5: What's the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A5:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[12][23][24] This is what is most relevant for most in vitro assays.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[13][23][25] It is a more critical parameter for formulation development and predicting in vivo absorption.[23]

For early-stage drug discovery and troubleshooting in vitro assays, kinetic solubility is the more practical measurement.[12][24]

Part 3: Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing a Problematic 1,5-Naphthyridine Derivative

If you are encountering persistent solubility issues, follow this systematic workflow:

solubilization_workflow start Start: Poorly Soluble 1,5-Naphthyridine Derivative step1 Prepare 10 mM Stock in 100% DMSO start->step1 step2 Test Dilution in Assay Buffer (e.g., to 10 µM) step1->step2 check1 Precipitation Observed? step2->check1 step3a Decrease Final Concentration (e.g., to 1 µM) check1->step3a Yes end_success Proceed with Assay check1->end_success No check2 Still Precipitates? step3a->check2 step3b Introduce Co-solvent (e.g., 5% Ethanol) check2->step3b Yes check2->end_success No check3 Still Precipitates? step3b->check3 step3c Adjust pH of Buffer (if compound is ionizable) check3->step3c Yes check3->end_success No check4 Still Precipitates? step3c->check4 step4 Consider Formulation Strategies (e.g., Cyclodextrins, Surfactants) check4->step4 Yes check4->end_success No end_fail Consult Formulation Specialist step4->end_fail

Caption: A decision tree for systematically troubleshooting the solubility of 1,5-naphthyridine derivatives.

Guide 2: Recommended Co-solvent and Excipient Starting Concentrations

When exploring the use of co-solvents and other excipients, it is crucial to balance solubility enhancement with potential assay interference. The following table provides recommended starting concentrations for common additives. Always validate the compatibility of these excipients with your specific assay.

ExcipientTypeRecommended Starting Concentration (in final assay volume)Considerations
Ethanol Co-solvent1-5% (v/v)Can affect enzyme activity and cell viability at higher concentrations.
Polyethylene Glycol 300/400 (PEG300/400) Co-solvent5-10% (v/v)Generally well-tolerated in many biological systems.[18]
Propylene Glycol Co-solvent1-5% (v/v)Similar to ethanol, requires careful validation of assay compatibility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation Agent1-10 mMForms inclusion complexes with hydrophobic molecules, enhancing their solubility.[6]
Tween® 20/80 Non-ionic Surfactant0.01-0.1% (v/v)Can help prevent aggregation and improve wetting of the compound.

Part 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for accurately preparing a stock solution of a 1,5-naphthyridine derivative.

Materials:

  • 1,5-Naphthyridine derivative (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (Class A)[26]

  • Pipettor and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the Required Mass: Determine the mass of your compound needed to make the desired volume of a 10 mM solution.

    • Mass (g) = 0.01 mol/L * Molar Mass ( g/mol ) * Volume (L)

  • Weigh the Compound: Accurately weigh the calculated mass of the 1,5-naphthyridine derivative using an analytical balance.[26] For accuracy, it's better to weigh a slightly different amount and recalculate the exact concentration than to try to hit the exact target mass.[26]

  • Transfer to Volumetric Flask: Carefully transfer the weighed powder into the appropriate sized volumetric flask.

  • Initial Dissolution: Add approximately half of the final volume of anhydrous DMSO to the flask.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a water bath (not exceeding 40°C) or use a sonicator for short bursts. Visually inspect to ensure no solid particles remain.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.[27]

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Part 5: Advanced Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary. These often require specialized expertise and equipment but can be highly effective:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.[28][29]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be a powerful approach.[28][30]

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanoscale can dramatically increase its surface area and dissolution rate.[30][31]

  • Salt Formation: If your 1,5-naphthyridine derivative has an ionizable center, forming a salt can significantly improve its aqueous solubility.[6][32]

advanced_strategies compound Highly Insoluble 1,5-Naphthyridine Derivative strategy1 Amorphous Solid Dispersions compound->strategy1 strategy2 Lipid-Based Formulations (SEDDS) compound->strategy2 strategy3 Nanoparticle Formation compound->strategy3 strategy4 Salt Formation (if ionizable) compound->strategy4 outcome Enhanced Bioavailability and Assay Performance strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

Caption: Advanced formulation strategies for 1,5-naphthyridine derivatives with very poor solubility.

References

Technical Support Center: Alternative Catalysts for 1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,5-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond classical synthetic routes and explore more efficient, sustainable, and versatile catalytic systems. We provide in-depth answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during experimentation with alternative catalysts.

Section 1: Frequently Asked Questions (FAQs) on Catalytic Systems

This section addresses common queries regarding the shift from traditional to modern catalytic approaches for constructing the 1,5-naphthyridine scaffold.

Q1: What are the primary limitations of classical catalysts used in Friedländer and Skraup syntheses of 1,5-naphthyridines?

Classical methods, while foundational, often present significant challenges for modern drug development professionals. The Friedländer annulation, for instance, traditionally relies on strong acids or bases (e.g., KOH, NaOH) and high temperatures (150-220 °C).[1] These harsh conditions can lead to several issues:

  • Low Yields: Degradation of sensitive starting materials or the final product is common, significantly impacting overall yield.[2]

  • Side Reactions: Competing reactions, such as the self-condensation of ketone starting materials (aldol condensation), reduce the efficiency of the desired transformation.[2]

  • Limited Substrate Scope: Reactants bearing sensitive or electron-withdrawing functional groups often fail to react or decompose under the strenuous conditions.[3]

  • Poor Regioselectivity: The use of unsymmetrical ketones can lead to the formation of multiple, difficult-to-separate regioisomers.[2]

  • Sustainability Concerns: The high energy input and use of corrosive reagents are not aligned with the principles of green chemistry.

Q2: What qualifies as an "alternative catalyst" in the context of 1,5-naphthyridine synthesis?

An "alternative catalyst" is a system that overcomes the limitations of traditional strong acid/base catalysis. These modern catalysts are designed to operate under milder conditions, offer greater selectivity, and improve the overall efficiency and environmental profile of the synthesis. Key categories include:

  • Metal-Free Catalysts: These include organocatalysts like specialized amines (e.g., pyrrolidine derivatives)[4], iodine[5], and green reagents like choline hydroxide (ChOH).[6]

  • Heterogeneous & Nanocatalysts: Solid-supported catalysts, such as metal-organic frameworks (MOFs) or magnetic nanoparticles (e.g., SiO₂/Fe₃O₄@MWCNTs), offer simplified purification through easy removal and potential for recyclability.[2][7]

  • Modern Lewis Acids: Milder Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can catalyze specific transformations like intramolecular Povarov reactions to build fused 1,5-naphthyridine systems under controlled conditions.[8]

  • Photocatalysts: While more commonly used for functionalization, visible-light photocatalysis represents an emerging frontier for novel bond-forming strategies that could be applied to scaffold synthesis.[9]

Q3: What are the principal advantages of employing these alternative catalysts?

The adoption of alternative catalysts provides tangible benefits in both research and process development settings:

  • Milder Reaction Conditions: Many modern catalysts operate at or near room temperature, preserving sensitive functional groups and reducing energy consumption.[6][10]

  • Enhanced Yields and Purity: By minimizing side reactions and product degradation, these catalysts often deliver higher isolated yields of the target 1,5-naphthyridine.[11]

  • Improved Selectivity: Specialized catalysts can offer excellent control over regioselectivity, which is critical when using complex, unsymmetrical substrates.[4]

  • Broader Functional Group Tolerance: The milder conditions allow for the use of a wider array of starting materials, including those with functional groups that would not survive traditional methods.

  • Greener Chemistry: The use of water as a solvent, catalyst recyclability, and lower energy requirements contribute to more sustainable synthetic protocols.[6][12]

Section 2: Troubleshooting Guides for Alternative Catalytic Systems

Even with advanced catalysts, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Issue 1: Low Yield or Stalled Reaction in Friedländer Annulation

You are attempting a Friedländer synthesis of a 1,5-naphthyridine derivative using an alternative catalyst, but the reaction shows low conversion by TLC/LC-MS.

Probable Cause Diagnostic Check & Recommended Solution
Suboptimal Catalyst Activity Check: Is the catalyst fresh? Some catalysts, particularly organocatalysts or ionic liquids, can be hygroscopic or degrade upon improper storage. Solution: Use a freshly opened or purified batch of the catalyst. For heterogeneous systems, ensure the catalyst wasn't poisoned from a previous run. Consider a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) to see if the reaction rate improves.[2]
Incorrect Solvent or Temperature Check: Are the reactants fully soluble in the chosen solvent at the reaction temperature? Poor solubility is a common reason for failed reactions. Solution: If solubility is an issue, switch to a more suitable solvent (e.g., from EtOH to DMF). For temperature-sensitive reactions, perform a small-scale screen at different temperatures (e.g., RT, 40 °C, 60 °C). Water has been shown to be an excellent and sustainable solvent for certain systems, such as those using choline hydroxide as a catalyst.[6]
Inhibited Reactivity of Starting Material Check: Does your 3-aminopyridine or ketone substrate contain strong electron-withdrawing groups (EWGs)? EWGs can deactivate the aromatic ring or the α-methylene group, slowing the reaction. Solution: For deactivated substrates, a more potent catalytic system or higher reaction temperature may be necessary. For example, the robust nature of propylphosphonic anhydride (T3P®) can sometimes drive difficult condensations.[10]
Catalyst Poisoning Check: Are your starting materials and solvent exceptionally pure and anhydrous (if required)? Trace impurities (water, acids, bases) can poison sensitive catalysts. Solution: Purify starting materials via recrystallization or chromatography. Use freshly distilled, anhydrous solvents. The N-heterocycle starting material or product itself can sometimes inhibit the catalyst, a known challenge in arene hydrogenation that can also be relevant in other catalytic cycles.[5]
Issue 2: Poor Regioselectivity with an Unsymmetrical Ketone

Your Friedländer reaction with an unsymmetrical ketone (e.g., 2-pentanone) is producing a mixture of regioisomeric 1,5-naphthyridines that are difficult to separate.

Probable Cause Diagnostic Check & Recommended Solution
Lack of Catalytic Control Check: Is your catalyst capable of directing the reaction? Standard base or acid catalysts often provide little to no regiocontrol. Solution: Switch to a catalyst specifically designed for high regioselectivity. Amine catalysts, particularly bicyclic pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have demonstrated exceptional ability to favor condensation at the methyl position over the methylene position.[4]
Reaction Kinetics Favoring Thermodynamic Product Check: Are you adding all reactants at once? A high initial concentration of the ketone can lead to competing reaction pathways. Solution: Implement a slow addition protocol for the ketone substrate. Adding the ketone dropwise over several hours to the mixture of the amino-aldehyde and catalyst can dramatically improve regioselectivity by keeping its instantaneous concentration low, favoring the kinetically controlled product.[4]
Inappropriate Temperature Check: Are you running the reaction at an elevated temperature? Higher temperatures can sometimes erode the selectivity offered by a catalyst. Solution: Attempt the reaction at a lower temperature. While this may slow the reaction rate, the enhancement in selectivity can be worth the longer reaction time.

Section 3: Experimental Protocols & Comparative Data

To provide a practical starting point, we offer the following validated protocols and a comparative data table for selected alternative catalysts.

Protocol 1: Highly Regioselective Friedländer Synthesis Using an Amine Catalyst

This protocol is adapted from methodologies developed for the highly regioselective synthesis of 2-substituted azaheterocycles.[4]

Objective: To synthesize 2-methyl-1,8-naphthyridine with high regioselectivity from 2-aminonicotinaldehyde and acetone.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone (reagent grade)

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)

  • Toluene (anhydrous)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq) and TABO (10 mol%).

  • Add anhydrous toluene to create a 0.5 M solution with respect to the aldehyde.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Using a syringe pump, add acetone (1.5 eq) dropwise over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction at 80 °C and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-methyl-1,8-naphthyridine.

Causality Note: The slow addition of the ketone is critical. It maintains a low concentration of the enolate/enamine intermediate, allowing the sterically demanding TABO catalyst to effectively direct the condensation to the less hindered methyl group, thus ensuring high regioselectivity.[4]

Protocol 2: Green, Metal-Free Synthesis in Water using Choline Hydroxide

This protocol is based on a sustainable method for gram-scale naphthyridine synthesis.[6]

Objective: To synthesize 2-methyl-1,8-naphthyridine using an environmentally benign catalytic system.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone (reagent grade)

  • Choline hydroxide (ChOH, 45 wt. % in H₂O)

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and acetone (3.0 eq).

  • Add deionized water (to a concentration of ~0.5 M) and stir to form a mixture.

  • Add Choline Hydroxide (1 mol %) to the mixture.

  • Stir the reaction under a nitrogen atmosphere at 50 °C.

  • Monitor the reaction to completion by TLC (typically ~6 hours).

  • Upon completion, cool the mixture. The product may precipitate from the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to obtain the product.

Causality Note: Choline hydroxide is an inexpensive, biodegradable, and water-soluble organic base. It is effective at catalyzing the condensation in water, eliminating the need for hazardous organic solvents and metal-based catalysts, making this a highly sustainable process.[6]

Data Table: Comparison of Alternative Catalysts for Naphthyridine Synthesis
Catalyst SystemReaction TypeTypical ConditionsAvg. YieldKey AdvantagesLimitations / ConsiderationsReference(s)
Iodine (I₂) Skraup-TypeDioxane/Water, RefluxGoodInexpensive, reusable, easy to handle.Still requires elevated temperatures; substrate scope can be limited.[5]
Choline Hydroxide (ChOH) FriedländerWater, 50 °CExcellentGreen solvent, metal-free, biodegradable catalyst, simple workup.Substrate solubility in water may be a factor for complex lipophilic molecules.[6]
TABO FriedländerToluene, 80 °CGood-ExcellentExceptional regioselectivity with unsymmetrical ketones.Requires slow-addition protocol; catalyst is a specialty reagent.[4]
Propylphosphonic Anhydride (T3P®) FriedländerEthyl Acetate, RTGood-ExcellentMild conditions (RT), short reaction times, simple aqueous workup.Stoichiometric promoter, not a catalyst; cost may be a factor for large scale.[10]
BF₃·Et₂O Intramolecular PovarovChloroform, RefluxGoodAccess to complex fused heterocyclic systems.Lewis acid is moisture-sensitive; reaction is specific to pre-functionalized substrates.[8]

Section 4: Visualized Workflows and Mechanisms

Understanding the logic of troubleshooting and the underlying reaction mechanism is key to successful synthesis.

TroubleshootingWorkflow cluster_solutions Solutions Start Low Yield or Stalled Reaction Check_Purity 1. Check Purity of Reagents & Solvents Start->Check_Purity Check_Catalyst 2. Verify Catalyst Activity (Fresh batch? Correct loading?) Check_Purity->Check_Catalyst If pure Sol_Purity Purify/Dry Reagents Check_Purity->Sol_Purity Check_Conditions 3. Assess Reaction Conditions (Temperature? Solubility?) Check_Catalyst->Check_Conditions If active Sol_Catalyst Use Fresh Catalyst / Increase Loading Check_Catalyst->Sol_Catalyst Check_Substrate 4. Analyze Substrate Reactivity (Steric/Electronic Effects?) Check_Conditions->Check_Substrate If optimal Sol_Conditions Change Solvent / Screen Temp. Check_Conditions->Sol_Conditions Optimize Systematic Optimization Required Check_Substrate->Optimize If unreactive Sol_Substrate Use Harsher Conditions / Different Catalyst Check_Substrate->Sol_Substrate Success Reaction Successful Sol_Purity->Success Sol_Catalyst->Success Sol_Conditions->Success Sol_Substrate->Success

Caption: A logical workflow for troubleshooting low-yielding catalytic reactions.

FriedlanderCycle cluster_reactants Reactants Amine 3-Aminopyridine Aldehyde/Ketone Imine A: Imine Formation Amine->Imine Ketone Enolizable Ketone Enamine B: Enamine Formation Ketone->Enamine Catalyst_In Catalyst (e.g., Amine) Catalyst_In->Imine cat. Catalyst_In->Enamine cat. Catalyst_Out Catalyst (Regenerated) Cyclization C: Intramolecular Aldol-type Cyclization Imine->Cyclization Enamine->Cyclization Dehydration D: Dehydration & Aromatization Cyclization->Dehydration Dehydration->Catalyst_Out Product 1,5-Naphthyridine Dehydration->Product

Caption: Simplified catalytic cycle for the amine-catalyzed Friedländer annulation.

References

Technical Support Center: Reducing Byproducts in Friedlander Synthesis of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for naphthyridine synthesis via the Friedlander annulation. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of common byproducts, thereby enhancing yield, purity, and overall process efficiency. We will explore the causality behind common experimental issues and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding impurities and side reactions in the Friedlander synthesis.

Q1: What is the most common byproduct I'm likely to see in my crude product?

The most prevalent byproducts are typically derived from the self-condensation of the carbonyl starting material (the component with the α-methylene group).[1] Under the basic or acidic conditions of the Friedlander synthesis, ketones and aldehydes can react with themselves in an aldol condensation reaction, leading to α,β-unsaturated carbonyl compounds or other related impurities.[2][3] Unreacted starting materials, particularly the 2-aminopyridine derivative, are also common impurities.[4]

Q2: My reaction is turning dark and forming a tar-like substance. What's happening?

The formation of tar or polymeric material is a strong indication that the reaction conditions are too harsh.[5] Excessively high temperatures (often >150°C) or prolonged reaction times can lead to the decomposition of starting materials and products.[6] Highly reactive substrates are particularly susceptible to polymerization under these conditions.

Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?

Regioisomer formation is a classic challenge when using unsymmetrical ketones. The outcome is highly dependent on which α-methylene group participates in the initial condensation. The choice of catalyst is critical for controlling this.[5][7] For instance, while some catalysts may yield a mixture, specialized amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been shown to provide excellent regioselectivity for the 2-substituted naphthyridine product.[7][8]

Q4: Can I run this reaction without a solvent? What are the advantages?

Yes, solvent-free, or "neat," conditions are frequently employed, often involving grinding the reactants together, sometimes with a solid-supported catalyst.[9] The primary advantages are reduced pollution, lower costs, and often simpler work-up procedures.[9] Some systems, like those using CeCl₃·7H₂O as a catalyst, have shown high yields and excellent purity at room temperature under solvent-free grinding conditions.[9]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and solving specific byproduct-related issues.

Problem 1: Significant Aldol Self-Condensation of the Carbonyl Reactant

Symptoms:

  • NMR/LCMS analysis shows impurities corresponding to the dimer of your ketone or aldehyde starting material.

  • Reduced yield of the desired naphthyridine product.

  • Complex purification, as the byproduct may have similar polarity to the product.

Probable Cause & Mechanistic Insight: The Friedlander synthesis is typically catalyzed by acid or base, which also catalyzes the competing aldol condensation pathway.[2][10] In the aldol pathway, a base abstracts an α-proton from one molecule of the ketone/aldehyde to form an enolate. This enolate then attacks the carbonyl carbon of a second molecule. The subsequent dehydration (often promoted by heat) leads to the α,β-unsaturated byproduct.[3] This side reaction becomes dominant if its rate is comparable to or faster than the rate of the desired reaction with the 2-aminonicotinaldehyde.

Proposed Solutions & Scientific Rationale:

  • Modify Catalyst System: The choice of catalyst directly influences the rates of competing reactions.

    • Rationale: Traditional strong bases (KOH, NaOH) or acids (H₂SO₄) can aggressively promote self-condensation.[1][11] Milder, more selective catalysts can favor the Friedlander pathway.

    • Protocol: Switch from strong inorganic bases to organocatalysts or Lewis acids. For example, molecular iodine (I₂) has been used effectively to catalyze the reaction, often at milder temperatures (80-100°C), which can disfavor the aldol pathway.[1] Similarly, ionic liquids like [Bmmim][Im] have shown excellent catalytic activity at moderate temperatures (~80°C).[12]

  • Control Reactant Stoichiometry & Addition Rate:

    • Rationale: The concentration of the carbonyl reactant at any given time can be controlled to favor the cross-condensation over self-condensation. By keeping the concentration of the self-condensing partner low, you limit its ability to react with itself.

    • Protocol: Employ a slow addition of the ketone/aldehyde (e.g., via syringe pump over several hours) to a solution containing the 2-aminonicotinaldehyde and the catalyst. This strategy has been proven to significantly increase regioselectivity and reduce byproducts.[7][8]

  • Optimize Reaction Temperature:

    • Rationale: Competing reactions often have different activation energies. Lowering the temperature can disproportionately slow the undesired side reaction.

    • Protocol: Attempt the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve the product-to-byproduct ratio.[6] For instance, if a reaction at 120°C gives significant byproducts, try running it at 80°C and monitor by TLC until the starting material is consumed.

Problem 2: Formation of Unidentified Tarry Polymers

Symptoms:

  • The reaction mixture becomes a dark, viscous, or solid tar.

  • Extremely low to zero yield of the desired product.

  • The crude material is insoluble in common organic solvents, making workup and purification impossible.

Probable Cause & Mechanistic Insight: Tar formation is typically the result of thermal decomposition or uncontrolled polymerization of reactive intermediates or starting materials. High temperatures accelerate these undesired pathways.[5][6] The highly conjugated systems present in the reactants and products can be susceptible to polymerization under harsh acidic or basic conditions at elevated temperatures.

Proposed Solutions & Scientific Rationale:

  • Drastically Reduce Reaction Temperature:

    • Rationale: This is the most critical parameter to control. The desired annulation often has a lower activation energy than the decomposition pathways.

    • Protocol: If the reaction was attempted at >150°C, reduce the temperature to the 80-120°C range.[6] Monitor the reaction closely by TLC; even if the reaction is slower, a cleaner profile is the goal.

  • Utilize Modern, Milder Catalytic Systems:

    • Rationale: Modern catalysts are designed to be effective under less forcing conditions, thereby avoiding the high temperatures that lead to decomposition.[6]

    • Protocol: Explore catalyst systems known for their mildness. Choline hydroxide (ChOH) in water has been used for gram-scale synthesis at room temperature or 50°C with excellent yields.[13][14] This green chemistry approach avoids harsh organic solvents and high heat, minimizing tar formation.[15] Another option is using Lewis acids like CeCl₃·7H₂O under solvent-free grinding conditions at room temperature.[9]

Problem 3: Poor Regioselectivity with Unsymmetrical Ketones

Symptoms:

  • NMR analysis shows a mixture of two or more isomeric naphthyridine products.

  • Difficult co-elution during column chromatography.

Probable Cause & Mechanistic Insight: When an unsymmetrical ketone (e.g., 2-pentanone) is used, enolization can occur on either side of the carbonyl group. Reaction at the methyl group (C1) will lead to a 2-ethylnaphthyridine, while reaction at the methylene group (C3) will lead to a 2,3-dimethylnaphthyridine. The ratio of these products is determined by the relative rates of formation of the kinetic vs. thermodynamic enolate and their subsequent reaction, which is heavily influenced by the catalyst and conditions.

Proposed Solutions & Scientific Rationale:

  • Employ a Regioselective Catalyst:

    • Rationale: Certain catalysts, particularly amine catalysts, can sterically direct the condensation to the less hindered side of the ketone.

    • Protocol: Use a specialized cyclic secondary amine catalyst. The bicyclic pyrrolidine derivative, TABO, has been shown to yield 1,8-naphthyridines with as high as 96:4 regioselectivity, favoring reaction at the methyl group of unmodified methyl ketones.[7][8]

  • Optimize Temperature and Addition Rate:

    • Rationale: Studies have shown that for amine-catalyzed reactions, regioselectivity can be positively related to temperature.[7] Furthermore, as mentioned for aldol control, slow addition of the ketone can prevent unwanted equilibration and side reactions, improving selectivity.

    • Protocol: In conjunction with a regioselective catalyst like TABO, perform the reaction at a higher temperature while adding the ketone substrate slowly to the reaction mixture.[7][8]

Data & Protocols
Table 1: Comparison of Catalytic Systems for Friedlander Synthesis
Catalyst SystemSolventTemperature (°C)Typical YieldKey Advantages & NotesReference
KOH (Traditional)EthanolRefluxVariableSimple, but often requires high temps and can lead to byproducts.[11]
Molecular Iodine (I₂)Solvent-free80-100Good to ExcellentMilder conditions, reduces aldol condensation.[1]
TABOToluene100-11065-84%Excellent regioselectivity with unsymmetrical ketones.[7][8][7][8]
Choline Hydroxide (ChOH)WaterRT or 50>90%Green, mild, inexpensive, gram-scale compatible.[13][14][13][14]
CeCl₃·7H₂OSolvent-free (Grinding)Room TempHighEnvironmentally benign, simple work-up, rapid reaction.[9][9]
Basic Ionic LiquidSolvent-free80ExcellentReusable catalyst, clean reaction profile.[12][12]
Protocol: Optimized Synthesis Using Choline Hydroxide in Water

This protocol is adapted from a literature procedure for the gram-scale, environmentally benign synthesis of 2-methyl-1,8-naphthyridine.[14]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH), ~45 wt. % in H₂O

  • Deionized Water

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 1.0 g, 1.0 equiv).

  • Add deionized water (e.g., 10 mL).

  • Add acetone (1.0-1.2 equiv).

  • Add choline hydroxide (1 mol%).

  • Stir the reaction mixture at 50°C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, cool the mixture to room temperature. The product often precipitates directly from the aqueous solution.

  • Collect the solid product by filtration. Wash with cold water and dry under vacuum to obtain the purified 1,8-naphthyridine derivative.

Visualizing the Process
Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common issues in the Friedlander synthesis.

TroubleshootingWorkflow Start Reaction Complete: Analyze Crude Product Byproduct_Check Major Byproducts Observed? Start->Byproduct_Check Yield_Check Low Yield? Byproduct_Check->Yield_Check No Aldol Aldol Self-Condensation Byproduct_Check->Aldol Yes (Dimer) Tar Tar / Polymer Formation Byproduct_Check->Tar Yes (Insoluble Tar) Isomers Regioisomers Formed Byproduct_Check->Isomers Yes (Isomers) Success Purify Product Yield_Check->Success No Sol_Yield Solution: 1. Check Catalyst Activity 2. Optimize Temp/Time 3. Ensure Anhydrous Conditions (if needed) Yield_Check->Sol_Yield Yes Sol_Aldol Solution: 1. Use Milder Catalyst (I₂, ChOH) 2. Slow Ketone Addition 3. Lower Temperature Aldol->Sol_Aldol Sol_Tar Solution: 1. Drastically Reduce Temp (<120°C) 2. Use Mild Catalyst (e.g., ChOH in H₂O) 3. Reduce Reaction Time Tar->Sol_Tar Sol_Isomers Solution: 1. Use Regioselective Catalyst (TABO) 2. Optimize Temp & Addition Rate Isomers->Sol_Isomers ReactionPathways cluster_reactants Starting Materials cluster_friedlander Desired Friedlander Pathway cluster_aldol Undesired Aldol Pathway Aminoaldehyde 2-Aminonicotinaldehyde Cross_Condensation Cross-Condensation Aminoaldehyde->Cross_Condensation Ketone Ketone (R-CH₂-CO-R') Enolate Enolate Intermediate Ketone->Enolate Base/Acid Self_Condensation Self-Condensation Ketone->Self_Condensation Enolate->Cross_Condensation + Aminoaldehyde Enolate->Self_Condensation + Ketone Cyclization Intramolecular Cyclization & Dehydration Cross_Condensation->Cyclization Naphthyridine Desired Naphthyridine Product Cyclization->Naphthyridine Aldol_Byproduct α,β-Unsaturated Byproduct Self_Condensation->Aldol_Byproduct

References

Technical Support Center: Overcoming Challenges in 1,5-Naphthyridine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 1,5-naphthyridine derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging heterocyclic scaffold. The unique electronic properties of the 1,5-naphthyridine core, which make it a valuable pharmacophore, also present specific synthetic hurdles.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into why problems occur and how to solve them. We will explore common issues in a practical question-and-answer format, covering everything from reaction setup to product purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting more complex experimental issues.

Q1: Why is the 1,5-naphthyridine ring system considered "electron-deficient," and how does this affect its reactivity?

A: The 1,5-naphthyridine scaffold consists of two fused pyridine rings. Pyridine itself is electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. In 1,5-naphthyridine, this effect is compounded. This electron deficiency has two major consequences:

  • Resistance to Electrophilic Aromatic Substitution (SEAr): Reactions like nitration or Friedel-Crafts alkylation, which are common for benzene, are extremely difficult to perform on the 1,5-naphthyridine core without harsh conditions. The ring is simply not nucleophilic enough to react with most electrophiles.[3][4]

  • Facilitation of Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by nucleophiles, especially at positions activated by a good leaving group (like a halogen).[5][6] This is a key strategy for introducing amine, alkoxy, and other heteroatom substituents.

Q2: What are the most reactive positions on the 1,5-naphthyridine core for derivatization?

A: The reactivity is highly dependent on the reaction type. A general guide is as follows:

  • For C-H Activation/Direct Arylation: The C4 and C6 positions are generally the most electronically activated for deprotonation and subsequent functionalization, followed by the C2 and C8 positions. The C3 and C7 positions are the most electron-rich and least acidic, making them the most challenging to functionalize via this route.[5][7]

  • For Nucleophilic Attack (SNAr): The C4/C6 and C2/C8 positions are the most susceptible to nucleophilic attack when substituted with a good leaving group. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrogen atoms.[6][8]

  • For Deprotonation-Metalation: Direct deprotonation with strong bases (e.g., organolithiums) can be complex. While the C4 position is often targeted, regioselectivity can be poor, and careful control of temperature and reagents is critical.[5]

Below is a conceptual diagram illustrating the general reactivity landscape of the 1,5-naphthyridine core.

cluster_naphthyridine 1,5-Naphthyridine Reactivity Map cluster_legend Reactivity Key N1 N C2 2 C3 3 C4 4 N5 N C6 6 C7 7 C8 8 key1 C-H Activation / SNAr Favorable key2 C-H Activation / SNAr Challenging key3 Catalyst Coordination Site

Caption: General reactivity of 1,5-naphthyridine positions.

Q3: My palladium catalyst seems to die during cross-coupling reactions. What is happening and how can I prevent it?

A: This is a classic case of catalyst poisoning . The lone pair electrons on the ring nitrogens of 1,5-naphthyridine can coordinate strongly to the palladium center, occupying its open coordination sites. This prevents the catalyst from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively killing the reaction.[5][9]

Prevention Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands). These ligands bind strongly to the palladium center, making it harder for the naphthyridine nitrogen to displace them.

  • Catalyst Precursors: Using pre-formed palladium(II) catalysts or employing specific activation procedures can sometimes be more robust than using Pd(0) sources directly.

  • Additives: In some cases, adding a Lewis acid can weakly coordinate to the naphthyridine nitrogens, making them less available to poison the catalyst. This must be done with caution as it can affect other reaction components.

  • Slow Addition: Slowly adding the 1,5-naphthyridine substrate to the reaction mixture can maintain a low instantaneous concentration, reducing the rate of catalyst poisoning.

cluster_catalyst Active Catalyst cluster_poisoning Poisoning Pathway A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Catalytic Cycle Poisoned L-Pd-Naphthyridine (Inactive Complex) A->Poisoned Coordination/ Deactivation C Reductive Elimination B->C Catalytic Cycle C->A Catalytic Cycle Naph 1,5-Naphthyridine Substrate Naph->Poisoned

Caption: Mechanism of catalyst poisoning by N-heterocycles.

Section 2: Troubleshooting Guides by Reaction Type
Guide A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: My Suzuki-Miyaura coupling of a bromo-1,5-naphthyridine with an arylboronic acid is giving low to no yield. I've tried increasing the temperature and reaction time, but nothing helps. What should I investigate?

A: This is a common and frustrating problem. When simple fixes like time and temperature fail, a systematic approach is necessary. Here is a troubleshooting workflow to diagnose the issue.

Start Low Yield in Suzuki Coupling Check_SM 1. Check Starting Materials - Is Bromo-Naphthyridine pure? - Is Boronic Acid active (not decomposed)? - Are solvents anhydrous? Start->Check_SM Check_Base 2. Evaluate the Base - Is the base strong enough? - Is it soluble? - Try alternatives: Cs₂CO₃, K₃PO₄, K₂CO₃ Check_SM->Check_Base Materials OK Check_Catalyst 3. Examine Catalyst System - Is catalyst being poisoned? - Increase ligand:Pd ratio (e.g., 2:1 to 4:1) - Try a bulkier ligand (XPhos, SPhos) Check_Base->Check_Catalyst Base OK Check_Temp 4. Re-evaluate Temperature - Is boronic acid decomposing at high temp? - Try lower temp for longer time (e.g., 80°C for 24h) Check_Catalyst->Check_Temp Catalyst System OK Success Problem Solved Check_Temp->Success Yield Improved

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed Causality:

  • Starting Material Integrity: Boronic acids are prone to decomposition (protodeboronation), especially if impure or stored improperly. Run an NMR of your boronic acid to ensure it's intact. The halo-naphthyridine should also be pure, as impurities can interfere with the catalyst.

  • Base Selection: The base is not just a proton scavenger; it's crucial for activating the boronic acid. An insoluble or weak base will lead to poor reaction rates. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate for challenging couplings.[10][11]

  • Catalyst System: As discussed in the FAQs, catalyst poisoning is a prime suspect. Increasing the ligand-to-palladium ratio can help maintain an active catalytic species. If using a standard ligand like PPh₃, switching to a more robust Buchwald-type ligand is a high-impact change.

  • Thermal Stability: While heat accelerates most reactions, it can also promote decomposition pathways. Boronic acids can degrade at high temperatures, and the 1,5-naphthyridine core itself can be unstable under prolonged harsh conditions. Consider if a milder temperature for a longer duration could provide a better outcome.

Guide B: C-H Activation / Direct Arylation

Q: I am attempting a direct arylation on the 1,5-naphthyridine core with an aryl bromide, but I'm only recovering starting material. What are the most critical parameters to adjust?

A: Direct C-H arylation on electron-deficient heterocycles like 1,5-naphthyridine is challenging and highly dependent on the precise reaction conditions. Unlike cross-coupling, you are breaking a strong C-H bond, which requires a highly active catalyst and specific additives.

Critical Parameters & Troubleshooting Steps:

ParameterCommon IssueRecommended Action & Rationale
Catalyst Insufficiently active catalyst for C-H cleavage.Switch from standard Pd(OAc)₂ to a more active pre-catalyst. Rhodium(I) catalysts have also been shown to be effective for direct arylation of pyridinic systems.[12] The catalyst must be able to coordinate the heterocycle and facilitate C-H bond cleavage.
Ligand Ligand-free systems often fail. Standard phosphines can be inhibitory.For direct arylation, specialized ligands are often not required, and sometimes the solvent or an additive acts as the ligand. However, if a ligand is used, it should not be overly bulky to prevent access to the C-H bond.
Additive Lack of a carboxylate or other additive to facilitate the C-H activation step.The addition of pivalic acid (PivOH) is often mandatory.[13] It is believed to participate in a "concerted metalation-deprotonation" (CMD) mechanism, which lowers the activation energy for C-H bond breaking.[7][14]
Base Incorrect base strength.A carbonate base like K₂CO₃ or Cs₂CO₃ is typically used. The base must be strong enough to regenerate the catalyst but not so strong that it causes unwanted side reactions.
Solvent Solvent choice can dramatically affect catalyst activity and stability.High-boiling polar aprotic solvents like DMAc, NMP, or dioxane are common. The solvent can play a role in stabilizing the catalytic intermediate.[13]

Q: My direct arylation is working, but I'm getting a mixture of isomers (e.g., C4 and C3 arylation). How can I improve regioselectivity?

A: Regioselectivity is dictated by the subtle electronic and steric differences between the C-H bonds.[15]

  • Electronic Control: The most acidic protons are at the C4/C6 and C2/C8 positions. Most C-H activation mechanisms will favor these sites. If you are seeing unexpected C3/C7 functionalization, it may point to a different, perhaps radical-based, mechanism.

  • Steric Control: If your 1,5-naphthyridine is already substituted, the existing group will direct the arylation. A large group at C2 will sterically hinder reaction at C3 but may favor reaction at C4.

  • Directed Metalation: To achieve functionalization at a specific, less-reactive site (like C3), you may need to install a directing group. This group coordinates to the metal catalyst and delivers it to a specific C-H bond, overriding the inherent electronic preferences of the ring.

Section 3: Purification Strategies

Q: My 1,5-naphthyridine product streaks badly on my silica gel column, and I get poor separation. What can I do?

A: This is a result of the basic nitrogen atoms in your product interacting strongly and irreversibly with the acidic silanol groups on the surface of the silica gel.

Troubleshooting Purification:

  • Deactivate the Silica: Before running your column, flush the silica gel with your starting eluent containing 1-2% triethylamine (Et₃N) or ammonia (e.g., in methanol). This basic additive will occupy the acidic sites on the silica, allowing your product to elute cleanly.

  • Use a Different Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can provide excellent separation without the issue of basicity.

  • Crystallization/Recrystallization: Don't underestimate the power of crystallization. It can be a highly effective method for obtaining very pure material and is often scalable.[16]

  • Acid/Base Extraction: Before chromatography, you can sometimes purify your product by dissolving the crude material in an organic solvent (e.g., ethyl acetate), washing with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. After separating the layers, basifying the aqueous layer and re-extracting with an organic solvent can significantly enrich your desired compound.

Section 4: Key Experimental Protocols

These are generalized protocols and must be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point for coupling a halo-1,5-naphthyridine with an arylboronic acid.

Materials:

  • Halo-1,5-naphthyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable ligand like SPhos (0.10 eq)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube), add the halo-1,5-naphthyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method as described in Section 3.[10]

Protocol 2: Representative Direct C-H Arylation

This protocol is based on conditions often found to be successful for electron-deficient heterocycles.[13]

Materials:

  • 1,5-Naphthyridine (1.0 eq)

  • Aryl bromide (2.0 - 3.0 eq)

  • Pd(OAc)₂ (0.05 - 0.10 eq)

  • Pivalic Acid (PivOH) (0.3 - 0.5 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: N,N-Dimethylacetamide (DMAc) or NMP

Procedure:

  • To a sealed reaction tube, add the 1,5-naphthyridine, palladium catalyst, pivalic acid, and base.

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add the aryl bromide and the anhydrous solvent.

  • Seal the tube tightly and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by LC-MS. These reactions can require 12-48 hours.

  • After cooling, carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water several times to remove the high-boiling solvent, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify as described in Section 3.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Halogenated 1,5-Naphthyridines: A Case Study on the 8-Chloro-3-fluoro-1,5-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities span a wide therapeutic range, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The strategic placement of substituents on the naphthyridine ring system allows for the fine-tuning of a compound's pharmacological profile. This guide provides a comparative framework for understanding the biological activity of halogenated 1,5-naphthyridines, with a specific focus on the potential of the 8-Chloro-3-fluoro-1,5-naphthyridine scaffold. While specific experimental data for this exact compound and its direct analogs remain limited in publicly accessible literature, this guide will leverage data from structurally related compounds to illustrate the principles of structure-activity relationship (SAR) and provide detailed experimental protocols for the evaluation of such analogs.

The 1,5-Naphthyridine Scaffold: A Versatile Pharmacophore

The 1,5-naphthyridine skeleton, consisting of two fused pyridine rings, serves as a rigid and planar framework that can be functionalized at various positions to modulate its interaction with biological targets.[3] The nitrogen atoms within the rings can act as hydrogen bond acceptors, contributing to target binding. The versatility of this scaffold has led to the development of numerous derivatives with a wide array of biological activities. For instance, various substituted 1,5-naphthyridines have been investigated as topoisomerase I inhibitors, demonstrating antiproliferative activity against human cancer cell lines.[4] Furthermore, the 1,5-naphthyridine core is a key component in novel bacterial topoisomerase inhibitors, highlighting its potential in the development of new antibacterial agents.

The Role of Halogenation in Modulating Biological Activity

The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In the context of naphthyridine derivatives, halogenation has been shown to be a critical determinant of biological activity. For example, studies on related 1,8-naphthyridine derivatives have demonstrated that the presence of halogens can significantly enhance anticancer effects.[2]

The specific placement of chloro and fluoro groups on the 1,5-naphthyridine ring, as in the case of this compound, is anticipated to have a profound impact on its biological profile. The chlorine atom at the 8-position and the fluorine atom at the 3-position would create a unique electronic and steric environment, potentially leading to novel interactions with biological targets.

Comparative Analysis of Biological Activity: A Framework

To rigorously assess the biological activity of this compound and its analogs, a systematic study involving the synthesis and biological evaluation of a series of related compounds is necessary. This would allow for the elucidation of the structure-activity relationship (SAR) and the identification of key structural features that contribute to potency and selectivity.

An ideal comparative study would involve the synthesis of analogs where the chloro and fluoro groups are systematically varied. This would include:

  • Analog 1: 1,5-Naphthyridine (the unsubstituted core)

  • Analog 2: 8-Chloro-1,5-naphthyridine

  • Analog 3: 3-Fluoro-1,5-naphthyridine

  • Target Compound: this compound

These compounds would then be subjected to a battery of biological assays to determine their activity against relevant targets.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate easy comparison. The following table provides a template for how such data could be presented, using hypothetical values for illustrative purposes.

CompoundR1R2Anticancer Activity (IC50, µM) - HeLaAntibacterial Activity (MIC, µg/mL) - S. aureusKinase Inhibitory Activity (IC50, nM) - Target Kinase
Analog 1HH>100>128>1000
Analog 2ClH50.264520
Analog 3HF75.8128890
Target Compound Cl F 12.5 16 85

Experimental Protocols

To ensure the reliability and reproducibility of the biological data, it is essential to follow standardized and well-validated experimental protocols. The following sections provide detailed methodologies for key assays that would be used to evaluate the biological activity of this compound and its analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

In Vitro Antibacterial Activity: Broth Microdilution Assay

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium after a defined incubation period.

Step-by-Step Protocol:

  • Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

  • Inoculum Preparation: Adjust the turbidity of the overnight culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Kinase Inhibitory Activity Assay

The inhibitory activity of the compounds against a specific protein kinase can be determined using various assay formats, such as a luminescence-based ATP detection assay.

Principle: This assay measures the amount of ATP remaining in the reaction after a kinase reaction has occurred. A lower ATP level indicates higher kinase activity, and a higher ATP level indicates inhibition of the kinase.

Step-by-Step Protocol:

  • Reagents: Prepare a reaction buffer containing the purified target kinase, its specific substrate (peptide or protein), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to each well. This reagent will produce a luminescent signal that is proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization of Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound & Analogs Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antibacterial Antibacterial Assays (e.g., MIC) Synthesis->Antibacterial Kinase Kinase Inhibition Assays Synthesis->Kinase SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antibacterial->SAR Kinase->SAR Lead_ID Lead Identification & Optimization SAR->Lead_ID

Caption: Experimental workflow for the comparative biological evaluation of 1,5-naphthyridine analogs.

Logical_Relationship Scaffold 1,5-Naphthyridine Core Substitution Halogen Substitution (8-Chloro, 3-Fluoro) Scaffold->Substitution Properties Altered Physicochemical Properties (Lipophilicity, Electronics) Substitution->Properties modifies Binding Enhanced Target Binding Affinity Properties->Binding influences Activity Improved Biological Activity (Anticancer, Antibacterial, Kinase Inhibition) Binding->Activity leads to

Caption: Logical relationship illustrating the impact of halogenation on the biological activity of the 1,5-naphthyridine scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the established importance of the 1,5-naphthyridine core and the well-documented role of halogenation in modulating biological activity, it is reasonable to hypothesize that this compound and its analogs will exhibit interesting pharmacological profiles. The systematic synthesis and evaluation of a focused library of analogs, as outlined in this guide, will be crucial for elucidating the structure-activity relationships and unlocking the full therapeutic potential of this chemical series. The provided experimental protocols offer a robust framework for generating the high-quality, reproducible data necessary to drive informed drug discovery and development decisions.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-Substituted 1,5-Naphthyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine derivatives, with a particular focus on the impact of substitutions at the 8-position of the 8-chloro-1,5-naphthyridine scaffold. While direct and extensive SAR studies on 8-Chloro-3-fluoro-1,5-naphthyridine derivatives are not widely available in peer-reviewed literature, this guide synthesizes findings from closely related series to provide actionable insights for medicinal chemists and drug discovery professionals. We will delve into the synthesis, biological evaluation, and SAR of 2,8-disubstituted-1,5-naphthyridines, which serve as a valuable surrogate for understanding the chemical space around this privileged heterocyclic system.

The 1,5-naphthyridine core is a significant pharmacophore found in a variety of biologically active compounds. The strategic placement of halogen atoms, such as chlorine at the C8 position and fluorine at the C3 position, can profoundly influence the physicochemical properties and target engagement of these molecules. The chlorine atom at C8 can serve as a key attachment point for further diversification through nucleophilic aromatic substitution (SNAr) reactions, allowing for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic profiles. The fluorine atom at C3 is anticipated to modulate the electronic properties of the ring system and can offer advantages in terms of metabolic stability and binding interactions.

Comparative Analysis of Biological Activity: The Case of Antimalarial Agents

Recent research into 2,8-disubstituted-1,5-naphthyridines has identified potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, highlighting the therapeutic potential of this scaffold in combating malaria.[1] The SAR studies in this area provide a clear illustration of how modifications at the 8-position of a chloro-substituted 1,5-naphthyridine can impact biological activity.

The general synthetic approach involves a regioselective Suzuki coupling at the 2-position of a di-chlorinated 1,5-naphthyridine precursor, followed by a nucleophilic aromatic substitution at the 8-position.[1] This strategy allows for the systematic variation of substituents at both ends of the molecule to establish a comprehensive SAR.

Below is a summary of the in vitro antimalarial activity of a series of 2,8-disubstituted-1,5-naphthyridine derivatives against the chloroquine-resistant W2 strain of P. falciparum.

Compound IDR2 SubstituentR8 SubstituentP. falciparum W2 IC50 (nM)[1]
1 2-(morpholinomethyl)phenyl-Cl130
2 2-(morpholinomethyl)phenyl-O(CH2)2OH88
3 2-(morpholinomethyl)phenyl-NH(CH2)2OH33
4 2-(morpholinomethyl)phenyl-NH(piperidin-4-yl)16
5 2-(morpholinomethyl)phenyl-NH(1-methylpiperidin-4-yl)12
6 2-(pyridin-2-yl)-Cl>1000
7 2-(pyridin-2-yl)-NH(1-methylpiperidin-4-yl)25

Key SAR Observations:

  • Importance of the 8-Position Substitution: The parent compound with a chlorine at the 8-position (Compound 1) displays moderate activity. Replacement of the chlorine with various amine-containing side chains significantly enhances the antimalarial potency.

  • Impact of Basic Amines: The introduction of basic amine functionalities at the 8-position, particularly piperidine-based substituents (Compounds 4 and 5), leads to a substantial increase in activity. This suggests a key interaction with the biological target that is facilitated by a basic nitrogen.

  • N-Alkylation of Piperidine: N-methylation of the piperidinyl substituent at the 8-position (Compound 5 vs. Compound 4) results in a slight improvement in potency, indicating that a tertiary amine is well-tolerated and may enhance physicochemical properties or target binding.

  • Influence of the 2-Position Substituent: The nature of the substituent at the 2-position is also critical for activity. A comparison of compounds with a 2-(morpholinomethyl)phenyl group versus a 2-(pyridin-2-yl) group shows that the former is generally more favorable for potent antimalarial activity in this series. For instance, the 8-chloro derivative with a 2-(pyridin-2-yl) substituent (Compound 6) is inactive, while the corresponding 8-amino-substituted analog (Compound 7) regains significant potency.[1]

Experimental Protocols

To ensure the reproducibility and validity of the SAR findings, detailed experimental methodologies are crucial. The following sections outline the general procedures for the synthesis and biological evaluation of the 2,8-disubstituted-1,5-naphthyridine derivatives.

The synthesis of the target compounds is typically achieved through a multi-step sequence starting from a di-substituted 1,5-naphthyridine core. A key step is the nucleophilic aromatic substitution of the chlorine atom at the 8-position.

Step 1: Synthesis of the 8-Chloro-1,5-Naphthyridine Intermediate

The synthesis of the 2-substituted-8-chloro-1,5-naphthyridine intermediate is achieved via a regioselective Suzuki coupling on a 2,8-dichloro-1,5-naphthyridine precursor.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The 2-substituted-8-chloro-1,5-naphthyridine intermediate is reacted with a variety of amines or alcohols to displace the chloro group at the 8-position. A typical procedure is as follows:

  • To a solution of the 8-chloro-1,5-naphthyridine intermediate in a suitable solvent (e.g., dioxane or NMP), the desired amine or alcohol (1.2-2.0 equivalents) and a base (e.g., Cs2CO3 or K2CO3) are added.

  • The reaction mixture is heated to a temperature ranging from 100 to 150 °C for several hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 8-substituted-1,5-naphthyridine derivative.[1]

The in vitro antimalarial activity of the synthesized compounds is determined against the chloroquine-resistant W2 strain of Plasmodium falciparum.

  • P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • The compounds are dissolved in DMSO to prepare stock solutions and serially diluted in culture medium.

  • Asynchronous cultures of P. falciparum (0.5% parasitemia) are incubated with the compounds in 96-well plates for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed.

  • SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[1]

Visualization of Synthetic and Logical Frameworks

To provide a clearer understanding of the experimental and logical workflows, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthetic Strategy cluster_evaluation Biological Evaluation & SAR Start 2,8-Dichloro-1,5-naphthyridine Suzuki Regioselective Suzuki Coupling (at C2) Start->Suzuki Intermediate 2-Substituted-8-chloro- 1,5-naphthyridine Suzuki->Intermediate SNAr SNAr Reaction (at C8 with various amines/alcohols) Intermediate->SNAr Products Library of 2,8-Disubstituted- 1,5-naphthyridine Analogs SNAr->Products Assay In Vitro Antimalarial Assay (P. falciparum W2 strain) Products->Assay Data IC50 Data Collection Assay->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Conclusion Identify Key Pharmacophoric Features for Potency SAR_Analysis->Conclusion

Caption: Experimental workflow for the synthesis and SAR studies of 2,8-disubstituted-1,5-naphthyridine derivatives.

SAR_Logic cluster_R8 Modifications at R8 Core 8-Chloro-1,5-naphthyridine Scaffold Cl -Cl (Moderate Activity) Core->Cl Initial State OH_Alkyl -O(CH2)2OH (Slight Improvement) Cl->OH_Alkyl Substitution NH_Alkyl -NH(CH2)2OH (Improved Potency) OH_Alkyl->NH_Alkyl Bioisosteric Replacement Basic_Amine -NH(piperidinyl) (High Potency) NH_Alkyl->Basic_Amine Introduction of Basic Moiety Conclusion Conclusion: Basic amines at R8 are crucial for high antimalarial potency. Basic_Amine->Conclusion

Caption: Logical relationship in the SAR of the 8-position of 1,5-naphthyridine derivatives for antimalarial activity.

References

The 1,5-Naphthyridine Scaffold in Kinase Inhibitor Design: A Comparative Analysis Against Established EGFR/HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of kinase inhibitors, focusing on the emerging potential of the 1,5-naphthyridine scaffold. While 8-Chloro-3-fluoro-1,5-naphthyridine serves as a representative chemical building block, we will explore the properties of inhibitors derived from this core structure. For a robust comparison, we will benchmark these against well-established, clinically relevant anilinoquinazoline-based inhibitors: Gefitinib, Erlotinib, and the dual EGFR/HER2 inhibitor, Lapatinib. This analysis is designed for researchers and drug development professionals seeking to understand the nuances of kinase inhibitor design, evaluation, and selectivity.

Introduction: The Quest for Specificity in Cancer Therapy

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] This has made them one of the most critical target classes in oncology drug discovery.[1] The development of small-molecule kinase inhibitors, which can block the signaling pathways that drive tumor growth, has revolutionized cancer treatment.[1]

At the heart of this development is the concept of the "privileged scaffold" – a core molecular structure that is capable of binding to multiple biological targets. The anilinoquinazoline core is a classic example, forming the basis of first-generation EGFR inhibitors. This guide introduces the 1,5-naphthyridine ring system as another such scaffold, exploring how its unique electronic and structural properties offer new avenues for developing potent and selective kinase inhibitors. We will compare its potential against the established benchmarks that target the Epidermal Growth Factor Receptor (EGFR) family, a critical node in cancer signaling.

Section 1: The Target Landscape: EGFR and HER2 Signaling Pathways

The ErbB family of receptor tyrosine kinases, particularly EGFR (also known as ErbB1 or HER1) and HER2 (ErbB2), are key drivers of cell proliferation, survival, and migration.[2][3] In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled downstream signaling.

Mechanism of Activation:

  • Ligand Binding: Ligands like Epidermal Growth Factor (EGF) bind to the extracellular domain of EGFR.[3]

  • Dimerization: This binding induces the receptor to form homodimers (EGFR-EGFR) or heterodimers (e.g., EGFR-HER2).[2]

  • Autophosphorylation: Dimerization activates the intracellular kinase domain, leading to the phosphorylation of specific tyrosine residues.[3]

  • Downstream Signaling: These phosphorylated sites act as docking stations for adaptor proteins, activating critical pro-survival pathways, most notably the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[3][4][5]

The inhibitors discussed in this guide act by preventing the crucial autophosphorylation step, thereby shutting down these oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades EGFR EGFR/HER2 Receptor Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitors Kinase Inhibitors (Gefitinib, Lapatinib, 1,5-Naphthyridine derivatives) Inhibitors->Dimerization AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Angiogenesis AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: EGFR/HER2 signaling pathway and the point of therapeutic intervention by kinase inhibitors.

Section 2: A Comparative Look at Mechanisms of Action

The majority of kinase inhibitors are "Type I" inhibitors, meaning they are ATP-competitive and bind to the active conformation of the kinase.[6] The inhibitors discussed here fall into this category.

  • Anilinoquinazoline Inhibitors (Gefitinib, Erlotinib, Lapatinib): These compounds are reversible, ATP-competitive inhibitors that target the intracellular tyrosine kinase domain of EGFR.[][8][9] Gefitinib and Erlotinib are selective for EGFR.[8][10] Lapatinib is a dual inhibitor, targeting both EGFR and HER2, which can be advantageous in tumors where both receptors are active.[4][5] Their mechanism involves binding to the ATP pocket, preventing the receptor from phosphorylating itself and downstream substrates.[][9]

  • 1,5-Naphthyridine-Based Inhibitors: The 1,5-naphthyridine scaffold is a "bioisostere" of the quinazoline core, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution critically alters the molecule's hydrogen bonding capacity and electronic distribution. This can be exploited by medicinal chemists to achieve different selectivity profiles and improved pharmacokinetic properties. For instance, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the TGF-beta type I receptor (ALK5), demonstrating the scaffold's utility in creating ATP-competitive inhibitors.[11] The goal of designing inhibitors from this scaffold is to create novel interactions within the ATP-binding site that may confer higher affinity or selectivity compared to existing inhibitor classes.

Section 3: Essential Methodologies for Inhibitor Evaluation

The validation of any new kinase inhibitor relies on a tiered system of experiments, moving from a simplified biochemical environment to a more complex cellular context. This ensures that observations are robust and physiologically relevant.

Causality: The first crucial question is whether the compound directly inhibits the enzymatic activity of the target kinase. Biochemical assays, using purified recombinant kinase protein, are the gold standard for answering this.[12] They provide a clean, quantitative measure of potency (typically as an IC50 value) in the absence of cellular complexities like membrane transport or off-target effects.[13]

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method suitable for primary screening and potency determination.[14]

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (a specific peptide or protein), and ATP solution. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]

  • Compound Plating: Serially dilute the test inhibitors (e.g., this compound derivatives, Gefitinib) in DMSO and dispense into a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells containing the compounds and pre-incubate for 15 minutes at room temperature.[14] Initiate the kinase reaction by adding the ATP solution.[14] Allow the reaction to proceed for a set time (e.g., 1-2 hours).

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.[14] Incubate for 30-40 minutes.

  • ADP Detection (Part 2): Add Kinase Detection Reagent, which converts the ADP produced into ATP. This newly generated ATP is then used by a luciferase enzyme in the reagent to produce a light signal.[14] Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value for each compound.

Assay_Workflow A 1. Compound Plating (Serial Dilutions) B 2. Add Kinase & Substrate Solution A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP & Generate Light (Add Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a typical biochemical kinase inhibition assay (ADP-Glo™).

Causality: A compound that is potent biochemically must also be effective in living cells. Cellular assays are critical to confirm that the inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and produce the desired biological effect—namely, the inhibition of target phosphorylation.[15][16]

Experimental Protocol: Western Blot for Phospho-EGFR Inhibition

This protocol directly measures the phosphorylation state of EGFR in a cancer cell line that is dependent on its activity (e.g., A431 or NCI-H1975).

  • Cell Culture and Seeding: Culture EGFR-dependent cancer cells in appropriate media. Seed the cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, incubate the cells in low-serum or serum-free media for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce maximal EGFR phosphorylation. Leave one well unstimulated as a negative control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors to extract total protein. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068). Subsequently, strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading. A loading control like β-actin is also used.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. The degree of inhibition is determined by the reduction in the phospho-EGFR signal relative to the total EGFR signal.

Section 4: Comparative Performance and Selectivity

The ultimate goal of a targeted inhibitor is to be both potent against its intended target and selective across the entire human kinome to minimize off-target toxicity.[12][17] Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.[12][18]

InhibitorPrimary Target(s)TypeRepresentative Biochemical IC50Cellular Activity NotesSelectivity Profile
Gefitinib EGFR[8][19]Anilinoquinazoline~2-80 nM[20]Effective in NSCLC with activating EGFR mutations.[8]Highly selective for EGFR over most other kinases.[3]
Erlotinib EGFR[][10]Anilinoquinazoline~2 nM[21]Effective in NSCLC and pancreatic cancer.[][10] Higher affinity for mutant EGFR.[21]Selective for EGFR, but also inhibits JAK2V617F at higher concentrations.[21]
Lapatinib EGFR & HER2[4][5]AnilinoquinazolineEGFR: ~10 nMHER2: ~9 nM[22]Used in HER2-positive breast cancer, often overcoming resistance to other therapies.[2][4]Dual inhibitor with a relatively clean profile outside of the ErbB family.[18]
1,5-Naphthyridine Derivative (Example: ALK5 Inhibitor) ALK5 (TGF-βRI)[11]Naphthyridine~4-6 nM[11]Demonstrates potent cellular activity in TGF-β signaling assays.[11]Can be engineered for high selectivity (e.g., selective over p38 MAPK).[11]

Note: The IC50 values are representative and can vary based on assay conditions. The 1,5-Naphthyridine data is for an exemplary inhibitor against a different target (ALK5) to demonstrate the potential potency of the scaffold.

The Importance of Selectivity: A "promiscuous" or non-selective inhibitor can bind to dozens or even hundreds of kinases, leading to unexpected biological effects and potential toxicity.[12] For example, while Erlotinib is highly selective for EGFR, it also shows activity against the JAK2 kinase, which could contribute to some of its side effects.[21] The design of novel scaffolds like the 1,5-naphthyridines aims to exploit subtle differences in the ATP-binding sites across the kinome to achieve novel selectivity profiles that may offer an improved therapeutic window.[11]

Conclusion

The comparison between established anilinoquinazoline inhibitors and the potential of the 1,5-naphthyridine scaffold highlights a core principle of modern drug discovery: the continuous search for molecular frameworks that offer improved potency, selectivity, and drug-like properties.

  • Established Benchmarks: Gefitinib, Erlotinib, and Lapatinib are highly effective, validated inhibitors that have transformed patient care. They serve as the gold standard for ATP-competitive inhibition of the EGFR/HER2 axis.

  • Emerging Scaffolds: The 1,5-naphthyridine core represents a promising alternative. Its distinct chemical nature allows for the exploration of new chemical space, potentially leading to inhibitors with unique binding modes, improved selectivity against challenging off-targets, and different resistance profiles.

The rigorous experimental workflows detailed in this guide—from direct biochemical assays to mechanism-verifying cellular assays—are indispensable for the validation of any new chemical entity. As researchers continue to build upon scaffolds like 1,5-naphthyridine, these methods will be paramount in identifying the next generation of superior targeted therapies.

References

A Senior Application Scientist's Guide to the Synthetic Landscape of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its derivatives are explored as anticancer kinase inhibitors, antimalarial agents, and functional materials. The construction of this bicyclic system has been approached through various synthetic strategies, each presenting a unique set of advantages and challenges. This guide provides a comparative analysis of the most prominent synthetic routes to the 1,5-naphthyridine core, offering field-proven insights into their mechanisms, experimental considerations, and strategic applications for researchers in drug development and chemical synthesis.

The Skraup Synthesis: A Classic, Forceful Approach

The Skraup synthesis is one of the oldest and most direct methods for creating the naphthyridine skeleton. It is a robust, albeit often harsh, reaction that constructs the second pyridine ring onto a pre-existing one. The reaction typically involves heating a 3-aminopyridine derivative with glycerol, a strong acid (most commonly sulfuric acid), and an oxidizing agent.[1][2]

Reaction Mechanism and Causality

The reaction proceeds through a cascade of transformations. The causality behind the choice of reagents is critical to understanding its progression:

  • Acrolein Formation: Concentrated sulfuric acid is not just a catalyst but also a powerful dehydrating agent. It first dehydrates glycerol at high temperatures to form the highly reactive α,β-unsaturated aldehyde, acrolein. This in-situ generation is crucial as acrolein itself is volatile and toxic.

  • Michael Addition: The amino group of the 3-aminopyridine acts as a nucleophile, undergoing a conjugate (Michael) addition to the acrolein intermediate.

  • Cyclization: The strong acid then catalyzes an electrophilic cyclization onto the electron-rich pyridine ring, forming a dihydro-naphthyridine intermediate.

  • Dehydration & Oxidation: Subsequent dehydration and, critically, oxidation yield the final aromatic 1,5-naphthyridine product. The oxidizing agent, such as m-nitrobenzenesulfonic acid or arsenic pentoxide, is essential to drive the reaction to the stable aromatic state, preventing the isolation of partially saturated intermediates.[1][3][4]

Skraup_Synthesis sub1 3-Aminopyridine int2 Michael Adduct sub1->int2 Michael Addition sub2 Glycerol int1 Acrolein (in-situ) sub2->int1 Dehydration reagent1 H₂SO₄ (conc.) reagent2 Oxidant int3 Dihydro-1,5-naphthyridine product 1,5-Naphthyridine int1->int2 int2->int3 Cyclization Dehydration int3->product Oxidation

Caption: The Skraup synthesis mechanism for 1,5-naphthyridines.

Experimental Protocol: Synthesis of 1,5-Naphthyridine[4]
  • Materials: 3-Aminopyridine, Glycerol, Concentrated Sulfuric Acid, m-Nitrobenzenesulfonic acid sodium salt.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath. The acid acts as both solvent and catalyst, and this initial step is highly exothermic.

    • To this mixture, add glycerol, followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.

    • Heat the mixture gently. The reaction is exothermic and will often begin to reflux without external heating. Control of the initial exotherm is critical to prevent runaway reactions and excessive charring.

    • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours to ensure the reaction goes to completion.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice. This quenches the reaction and dilutes the strong acid.

    • Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step deprotonates the product, making it soluble in organic solvents.

    • Extract the aqueous layer multiple times with chloroform or another suitable organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation, recrystallization, or column chromatography.

Advantages & Disadvantages
  • Advantages: Uses simple, readily available starting materials in a one-pot reaction.[5]

  • Disadvantages: Conditions are harsh, often leading to low yields and the formation of tarry by-products.[2][5] The reaction is highly exothermic and can be hazardous.[5] The scope is limited, particularly for substrates with acid-sensitive functional groups, and achieving diverse substitution patterns is difficult.[5][6]

The Friedländer Annulation: A More Versatile Condensation

The Friedländer synthesis is a more versatile and generally milder method for constructing the 1,5-naphthyridine core. It involves the condensation of an ortho-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ketones, β-ketoesters).[2][3] This reaction can be catalyzed by either acids or bases, offering greater flexibility.[7]

Reaction Mechanism and Causality

The choice of catalyst (acid or base) dictates the initial steps, but the overall transformation follows a logical condensation-cyclization pathway.

  • Initial Condensation: Under basic catalysis, an aldol-type condensation occurs between the α-methylene compound and the aldehyde/ketone of the aminopyridine. Under acidic catalysis, a Schiff base (imine) may form first between the amino group and the methylene partner's carbonyl group.

  • Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization. In the base-catalyzed route, the amino group attacks the carbonyl of the methylene partner. This is followed by dehydration (elimination of water) to form the new aromatic ring. The final dehydration step is the thermodynamic driving force for the reaction, leading to the stable, conjugated naphthyridine system.

Friedlander_Synthesis sub1 3-Amino-4-formylpyridine int1 Aldol Adduct or Schiff Base sub1->int1 Condensation sub2 Active Methylene Compound (e.g., Ketone) sub2->int1 reagent1 Acid or Base Catalyst product Substituted 1,5-Naphthyridine int2 Cyclized Intermediate int1->int2 Intramolecular Cyclization int2->product Dehydration

Caption: The Friedländer annulation mechanism for 1,5-naphthyridines.

Experimental Protocol: General Procedure[8]
  • Materials: 2-Aminonicotinaldehyde (or related ketone), active methylene compound (e.g., cyclohexanone), catalyst (e.g., CeCl₃·7H₂O, KOH, or p-toluenesulfonic acid).

  • Procedure (Example using solid-state grinding): [8]

    • In a mortar, combine the 2-aminonicotinaldehyde (1 eq.), the active methylene compound (1 eq.), and the catalyst (e.g., CeCl₃·7H₂O, 0.1 eq.). The use of a solid-state, solvent-free method represents a green chemistry advancement, reducing waste and often simplifying workup.[8]

    • Grind the mixture with a pestle at room temperature for the time required (monitored by TLC). The mechanical force provides the energy to initiate the reaction.

    • Upon completion, add cold water to the reaction mixture. The product, being organic, will typically precipitate.

    • Filter the solid, wash with water to remove the catalyst and any water-soluble impurities, and dry.

    • Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 1,5-naphthyridine derivative.

Advantages & Disadvantages
  • Advantages: Offers much greater versatility and control over the substitution pattern on the newly formed ring.[5] Reaction conditions are generally milder than the Skraup synthesis, leading to higher yields and better functional group tolerance.[5]

  • Disadvantages: The primary limitation is the accessibility of the required ortho-aminopyridine aldehyde or ketone starting materials, which often require separate, multi-step synthesis.[5]

The Combes Synthesis: A β-Diketone Route

The Combes synthesis provides a direct route to 2,4-disubstituted naphthyridines. It involves the acid-catalyzed condensation of an aminopyridine with a β-diketone.[9][10]

Reaction Mechanism and Causality
  • Enamine Formation: The reaction initiates with the condensation of the 3-aminopyridine with one of the carbonyl groups of the β-diketone to form an enamine intermediate. This step is typically reversible.

  • Electrophilic Cyclization: The strong acid catalyst protonates the remaining carbonyl group, activating it for an intramolecular electrophilic aromatic substitution. The enamine-substituted pyridine ring attacks the activated carbonyl. This cyclization is usually the rate-determining step.[10]

  • Dehydration: The resulting intermediate quickly dehydrates to yield the stable, aromatic 2,4-disubstituted 1,5-naphthyridine.

Combes_Synthesis sub1 3-Aminopyridine int1 Enamine Intermediate sub1->int1 Condensation sub2 β-Diketone sub2->int1 reagent1 H₂SO₄ (conc.) product 2,4-Disubstituted 1,5-Naphthyridine int2 Cyclized Adduct int1->int2 Electrophilic Cyclization int2->product Dehydration

Caption: The Combes synthesis mechanism for 1,5-naphthyridines.

Advantages & Disadvantages
  • Advantages: Provides a straightforward route to 2,4-disubstituted products, a pattern not easily accessible via the Skraup synthesis.

  • Disadvantages: Like the Skraup synthesis, it requires strong acidic conditions and high temperatures, which can limit substrate scope and lead to side products. Regioselectivity can be an issue with unsymmetrical β-diketones.

Modern Synthetic Approaches

While classical methods are foundational, modern organic synthesis has introduced more sophisticated and milder strategies.

  • Hetero-Diels-Alder (Povarov) Reaction: This [4+2] cycloaddition reaction involves the reaction of an imine (formed from 3-aminopyridine and an aldehyde) with an electron-rich alkene or alkyne.[3][11] This powerful method often proceeds under Lewis acid catalysis and constructs a tetrahydro-1,5-naphthyridine ring, which can then be oxidized to the aromatic product.[12] It offers excellent control over stereochemistry in the initial cycloadduct.

  • Transition-Metal Catalysis: Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig aminations, are not typically used for the de novo synthesis of the naphthyridine core. Instead, they are indispensable tools for the functionalization of a pre-formed halo-naphthyridine scaffold, allowing for the introduction of a vast array of aryl, alkyl, and amino substituents under relatively mild conditions.[13][14]

Comparative Analysis Summary

FeatureSkraup SynthesisFriedländer AnnulationCombes Synthesis
Starting Materials 3-Aminopyridine, Glycerolortho-Aminopyridine aldehyde/ketone, Active methylene compound3-Aminopyridine, β-Diketone
Key Reagents Conc. H₂SO₄, Oxidizing agentAcid or Base catalystConc. H₂SO₄
Conditions Harsh (High Temp, Strong Acid)Generally Mild to ModerateHarsh (High Temp, Strong Acid)
Typical Yields Low to ModerateGood to ExcellentModerate
Substitution Pattern Limited controlHigh versatility on new ringSpecifically 2,4-disubstituted
Key Advantage Simple, cheap starting materialsHigh versatility and yieldsDirect route to 2,4-isomers
Key Disadvantage Harsh conditions, low yields, poor scopeRequires pre-functionalized, less accessible starting materialsHarsh conditions, limited to β-diketone partners

Conclusion

The choice of synthetic route to a 1,5-naphthyridine target is a strategic decision dictated by the desired substitution pattern, the availability of starting materials, and the required scale and purity.

  • The Skraup synthesis , while historically significant, is often a last resort due to its harsh nature and low yields, best suited for preparing simple, unsubstituted scaffolds.[2][5]

  • The Combes synthesis offers a specific tool for accessing 2,4-disubstituted systems, though it shares the harsh conditions of the Skraup reaction.[10]

  • The Friedländer annulation stands out as the most versatile and widely employed classical method, offering excellent control over substitution and proceeding under milder conditions with higher yields, provided the requisite starting materials are accessible.[5]

For the modern medicinal or materials chemist, a hybrid approach is often most effective: employing a robust method like the Friedländer synthesis to construct the core, followed by late-stage functionalization using the precision of transition-metal-catalyzed cross-coupling reactions to build molecular diversity. As the field advances, the development of novel multicomponent and cycloaddition reactions will continue to enhance our ability to construct these valuable heterocyclic systems with greater efficiency and elegance.

References

Comparative Cross-Reactivity Analysis of 8-Chloro-3-fluoro-1,5-naphthyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also renders them complicit in numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target activities can lead to unforeseen toxicities or polypharmacology, which, while sometimes beneficial, often complicates clinical development. This guide provides a comprehensive analysis of the predicted cross-reactivity profile of 8-Chloro-3-fluoro-1,5-naphthyridine, a representative of the promising 1,5-naphthyridine scaffold.

Due to the absence of publicly available, extensive kinome-wide screening data for this compound, this guide will establish a robust, inferred cross-reactivity profile. This prediction is built upon a thorough examination of structurally related 1,5-naphthyridine derivatives, particularly those developed as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5. By analyzing the structure-activity relationships (SAR) of these analogs, we can project the likely selectivity and potential off-target interactions of the subject compound, providing a valuable resource for researchers considering its use in preclinical studies.

The 1,5-Naphthyridine Scaffold: A Privileged Motif in Kinase Inhibition

The 1,5-naphthyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms offer opportunities for precise vectoral interactions within the ATP-binding pocket of kinases. This has led to the development of potent inhibitors targeting a range of kinases, including, but not limited to, TGF-β receptors, Raf kinases, and cyclin-dependent kinases. The specific substitutions on the naphthyridine ring play a crucial role in determining both the primary target affinity and the broader selectivity profile.

A seminal study by Gellibert et al. in 2004 detailed the discovery of a series of 1,5-naphthyridine derivatives as potent and selective inhibitors of the TGF-β type I receptor kinase (ALK5).[1][2][3][4] This work provides a foundational dataset for understanding the SAR of this scaffold and for inferring the properties of this compound.

Inferring the Cross-Reactivity Profile of this compound

The structure of this compound suggests it belongs to the family of kinase inhibitors that engage the hinge region of the ATP-binding pocket. The halogen substitutions at the C3 and C8 positions are critical determinants of its potential selectivity.

Based on the analysis of structurally related compounds from the Gellibert et al. study and general trends observed for halogenated kinase inhibitors, we can project the following cross-reactivity characteristics:

  • Primary Target Family: The 1,5-naphthyridine core is strongly associated with potent inhibition of the TGF-β receptor family, particularly ALK5. It is highly probable that this compound will exhibit significant activity against this kinase.

  • Selectivity Against Structurally Similar Kinases: A key aspect of the cross-reactivity profile is the selectivity against other kinases that share structural homology with ALK5. The original study on 1,5-naphthyridine ALK5 inhibitors demonstrated good selectivity against p38 MAPK.[1][2][3][4] This suggests that the scaffold, and likely our compound of interest, can effectively discriminate between these two kinases.

  • Potential Off-Target Interactions: While the 1,5-naphthyridine scaffold can be engineered for high selectivity, certain off-target interactions may still be anticipated. Kinases that are frequently inhibited by hinge-binding scaffolds and are sensitive to halogenated inhibitors could be potential off-targets. These may include certain members of the SRC family kinases or other receptor tyrosine kinases. Without direct experimental data, this remains a speculative but important consideration for any experimental validation.

Comparative Selectivity of Structurally Related 1,5-Naphthyridine Analogs

To provide a quantitative basis for our inferred profile, the following table summarizes the inhibitory activities of key 1,5-naphthyridine derivatives from the literature. This data allows for a direct comparison and highlights the impact of different substitution patterns on selectivity.

Compound IDR1R2R3ALK5 IC50 (nM)p38α IC50 (nM)Selectivity (p38α/ALK5)Reference
Compound A HH2-furyl120>10,000>83[1][2][3][4]
Compound B HH2-thienyl30>10,000>333[1][2][3][4]
Compound C HH3-pyridyl61,700283[1][2][3][4]
This compound (Inferred) ClFVariesPredicted PotentPredicted WeakerPredicted High-

Note: The substituent at the 4-position varies in the literature compounds, typically being an aminothiazole or a pyrazole group, which is crucial for potent ALK5 inhibition.

The data clearly indicates that the 1,5-naphthyridine scaffold can achieve high selectivity for ALK5 over p38α. The nature of the substituent at the 4-position significantly influences potency. While the exact potency of this compound is unknown, the halogen substitutions are expected to modulate its interaction within the ATP pocket and potentially enhance its selectivity profile.

Experimental Validation of the Cross-Reactivity Profile

While an inferred profile provides a valuable starting point, experimental verification is paramount. A comprehensive assessment of the cross-reactivity of this compound would involve screening against a broad panel of kinases. The KINOMEscan™ platform is a widely used and robust method for such an analysis.[5][6]

Experimental Protocol: KINOMEscan™ Profiling

This protocol outlines the general steps for determining the kinase selectivity profile of a test compound.

Objective: To determine the binding affinity of this compound against a comprehensive panel of human kinases.

Methodology: Competition Binding Assay

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution of appropriate concentration (e.g., 100 µM).

  • Assay Plate Preparation: Prepare serial dilutions of the compound stock in assay buffer.

  • Kinase and Ligand Preparation: A proprietary DNA-tagged kinase and an immobilized, active-site directed ligand are prepared.

  • Binding Reaction: The test compound, DNA-tagged kinase, and immobilized ligand are incubated to allow for binding to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound to the kinase.

Data Interpretation: The output of a KINOMEscan™ experiment is a list of kinases and the corresponding percentage of control binding at a given concentration of the test compound. This data can be used to generate a selectivity profile, often visualized as a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Visualizing the Biological Context and Experimental Workflow

To better understand the implications of the predicted cross-reactivity and the process of its validation, the following diagrams are provided.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (Type II) TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 R-SMADs (SMAD2/3) TBRI->SMAD23 Phosphorylates SMAD4 Co-SMAD (SMAD4) SMAD23->SMAD4 Nucleus Nucleus SMAD4->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 8-Chloro-3-fluoro- 1,5-naphthyridine Inhibitor->TBRI Inhibits (Predicted)

Caption: Predicted inhibition of the TGF-β signaling pathway.

KinomeScan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis Compound Test Compound (this compound) Incubation Incubation: Compound + Kinase + Ligand Compound->Incubation Kinase_Library DNA-Tagged Kinase Library Kinase_Library->Incubation Ligand_Beads Immobilized Ligand Ligand_Beads->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR qPCR Quantification of Bound Kinase Wash->qPCR Data_Analysis Data Analysis: % of Control qPCR->Data_Analysis Profile Cross-Reactivity Profile Data_Analysis->Profile

Caption: Experimental workflow for KINOMEscan™ profiling.

Conclusion and Future Directions

While direct experimental data for the cross-reactivity of this compound is currently unavailable, a robust, inferred profile can be constructed based on the well-documented structure-activity relationships of the 1,5-naphthyridine scaffold. The primary anticipated activity is the potent and selective inhibition of the TGF-β type I receptor, ALK5, with a favorable selectivity profile against kinases such as p38 MAPK.

For researchers and drug development professionals, this guide provides a foundational understanding of the likely biological activity of this compound. However, it is imperative that this inferred profile is confirmed through comprehensive experimental validation, such as a kinome-wide binding assay. The detailed experimental protocol provided herein serves as a template for generating such critical data. The insights gained from a full kinome scan will be invaluable for elucidating its therapeutic potential and guiding its future development.

References

In Vivo Efficacy of 8-Chloro-3-fluoro-1,5-naphthyridine: A Comparative Analysis Against Standard of Care Cannot Be Conducted At This Time

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the knowledge surrounding the in vivo efficacy and specific therapeutic application of the chemical compound 8-Chloro-3-fluoro-1,5-naphthyridine. While the broader class of naphthyridine derivatives has been investigated for a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties, specific data for this particular compound is not available.

This absence of published research into the biological effects of this compound in any disease model makes a direct comparison to a "standard of care" treatment impossible. The fundamental prerequisite for such a comparative guide is the establishment of a therapeutic context—a specific disease or condition for which the compound has shown at least preliminary efficacy. Without this, identifying a relevant standard of care for comparison is not feasible.

The search results indicate that this compound is commercially available as a chemical intermediate, suggesting its potential use in the synthesis of more complex molecules. However, there are no published studies that detail its progression into preclinical or clinical development for a specific therapeutic indication.

While a recent 2024 study in the Journal of Medicinal Chemistry highlighted the in vivo efficacy of other 2,8-disubstituted-1,5-naphthyridines as antimalarial agents, this research does not include or specify this compound. General reviews of naphthyridine derivatives confirm the diverse biological potential of this chemical scaffold, but they do not provide the specific in vivo data required to construct the requested in-depth technical guide for this compound.

Due to the lack of available data on the therapeutic application and in vivo efficacy of this compound, the creation of a publishable comparison guide versus a standard of care is not possible at this time. Further foundational research is required to first identify a potential therapeutic use for this compound and to generate the necessary preclinical data to warrant a comparison with established treatments.

A Guide to the Structural Nuances of 1,5-Naphthyridine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold, Into the Isomer

The 1,5-naphthyridine core, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for engaging with biological targets.[1] Derivatives have shown a remarkable breadth of pharmacological activities, including potent inhibition of kinases, topoisomerases, and parasites.[2][3][4] However, the true potential of this scaffold lies not just in its presence, but in the precise, three-dimensional arrangement of its substituents. The positional isomerism of functional groups around the 1,5-naphthyridine ring system introduces subtle yet profound changes in electronic distribution, steric profile, and molecular geometry.

This guide provides a comprehensive structural comparison of substituted 1,5-naphthyridine isomers. We will dissect how the placement of functional groups alters the physicochemical properties of the molecule, moving from fundamental synthesis strategies to advanced spectroscopic and crystallographic characterization. By linking these structural features to functional outcomes in biological systems, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to rationally design next-generation therapeutics based on the versatile 1,5-naphthyridine scaffold.

The 1,5-Naphthyridine Core: A Structural Overview

Naphthyridine is the term for a family of six possible isomers of diazanaphthalene, where two pyridine rings are fused.[5][6] The 1,5-isomer is characterized by nitrogen atoms at positions 1 and 5, which significantly influences the electron density across the bicyclic system. The two nitrogen atoms act as electron sinks, creating electron-deficient (electrophilic) carbon centers, particularly at the C2, C4, C6, and C8 positions, which dictates the regioselectivity of many chemical reactions.

Caption: Core structure and numbering of the 1,5-naphthyridine scaffold.

Strategic Synthesis: Controlling Isomer Formation

The biological evaluation of different isomers is predicated on the ability to synthesize them with high regiochemical control. Several classic and modern synthetic strategies are employed. The choice of method is critical as it determines the positions available for substitution.

Key Synthetic Methodologies:

  • Skraup Synthesis: A robust method involving the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[7] This approach is foundational for creating the core ring system, with the substitution pattern on the final product being directed by the substituents on the initial aminopyridine.

  • Gould-Jacobs Reaction: This versatile reaction involves condensing an aminopyridine with a malonic acid derivative, followed by thermal cyclization.[1] It is particularly effective for synthesizing 4-hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with 4-oxo derivatives), providing a key entry point for further functionalization at the C4 position.[1][5]

  • Palladium-Catalyzed Cross-Coupling: For pre-formed naphthyridine cores, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are indispensable for installing substituents at specific positions.[8][9] This requires a halogenated naphthyridine precursor, allowing for the selective formation of C-C or C-N bonds at positions like C2 or C8.[4]

G_Synthesis_Workflow cluster_gould Gould-Jacobs Pathway cluster_skraup Skraup Pathway cluster_pd Post-Modification Pathway A 3-Aminopyridine C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Thermal Cyclization (Dowtherm A, ~250°C) C->D E 4-Oxo-1,5-naphthyridine Intermediate D->E F 3-Aminopyridine H Cyclization/ Dehydration/ Oxidation F->H G Glycerol + H₂SO₄ + Oxidizing Agent G->H I 1,5-Naphthyridine Core H->I J Halogenated 1,5-Naphthyridine L Pd-Catalyzed Cross-Coupling J->L K Boronic Acid or Amine K->L M Substituted 1,5-Naphthyridine L->M

Caption: High-level workflows for synthesizing 1,5-naphthyridine isomers.

Comparative Structural Analysis: Spectroscopy and Crystallography

The position of a substituent directly modulates the electronic and steric environment of the 1,5-naphthyridine core, leading to distinct and measurable differences in their analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful, non-destructive techniques for confirming isomer identity. The chemical shifts of the ring protons are highly sensitive to the electronic effects of nearby substituents and the nitrogen atoms.

  • Protons Peri to Nitrogen (H4, H8): These protons are typically deshielded due to the inductive electron-withdrawing effect of the adjacent nitrogen, causing them to appear downfield in the ¹H NMR spectrum.

  • Electronic Effects: An electron-donating group (EDG) at C2 will shield nearby protons (e.g., H3 and H4), causing an upfield shift. Conversely, an electron-withdrawing group (EWG) will cause a further downfield shift. By comparing the spectra of isomers, one can map the electronic landscape of the molecule.

PositionTypical ¹H Chemical Shift (ppm) in CDCl₃ (Parent)Expected Shift with EDG at C2Expected Shift with EWG at C2
H28.90-Downfield
H37.55UpfieldDownfield
H48.25UpfieldDownfield
H68.90Minimal ChangeMinimal Change
H77.55Minimal ChangeMinimal Change
H88.25Minimal ChangeMinimal Change
Data is illustrative and can vary based on solvent and specific substituents.
X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and intermolecular interactions (e.g., π-π stacking).[10] This data is invaluable for computational modeling and understanding receptor-ligand binding. For example, the crystal structure of a potent 1,5-naphthyridine inhibitor of the TGF-β type I receptor (ALK5) confirmed the binding mode proposed by docking studies, validating the structural hypothesis.[2]

Comparing crystal structures of different isomers reveals key differences:

  • Bond Length Modulation: A substituent can alter the bond lengths within the aromatic system, providing quantitative evidence of its electronic influence.

  • Torsional Angles: The angle between the naphthyridine core and a bulky substituent is critical. A group at C4 may have a different preferred conformation than the same group at C2 due to steric hindrance from the peri-protons, directly impacting how the molecule fits into a binding pocket.

  • Packing and Intermolecular Forces: Different isomers can exhibit entirely different crystal packing arrangements, influencing properties like solubility and bioavailability.

ParameterIsomer A (e.g., 2-substituted)Isomer B (e.g., 4-substituted)Significance
C2-C3 Bond Length~1.37 Å~1.39 ÅReflects changes in electron delocalization.
C4-C4a Bond Length~1.41 Å~1.38 ÅIndicates altered ring strain and electronics.
Substituent Torsion AngleVariesVariesDefines the 3D space occupied by the molecule.
Values are representative and depend on the specific molecule.

Structure-Activity Relationships (SAR): A Case Study of ALK5 Kinase Inhibitors

The development of inhibitors for the TGF-β type I receptor (ALK5) provides a compelling example of how isomerism dictates biological activity.[2] In a seminal study, researchers explored substituting a 1,5-naphthyridine core at the C2 and C4 positions.

  • C4-Substituted Scaffolds: Initial hits featured a substituted pyrazole attached to the C4 position of the 1,5-naphthyridine ring. This orientation allows the N1 nitrogen of the naphthyridine to form a critical hydrogen bond with the hinge region of the kinase. The substituent at C4 projects into the solvent-exposed region.

  • C2-Substituted Scaffolds: When the same pyrazole substituent was moved to the C2 position, a significant drop in potency was often observed. The reasoning, supported by X-ray crystallography, is that the crucial hinge-binding interaction with the N1 nitrogen is maintained, but the substituent now projects towards a different region of the ATP-binding pocket. If this region has unfavorable steric or electronic properties, affinity is lost.

This demonstrates a core principle of medicinal chemistry: the scaffold provides the anchor, but the isomeric position of the pharmacophoric elements determines the precise fit and ultimate biological potency.

Caption: Isomeric position dictates interaction within a receptor binding site.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate via Gould-Jacobs Reaction

This protocol describes the synthesis of a key intermediate for C4-functionalized 1,5-naphthyridines.[1]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cyclization: In a separate flask, heat diphenyl ether to 250 °C. Add the crude intermediate from step 1 dropwise to the hot diphenyl ether. Maintain the temperature at 250 °C for 30 minutes. A precipitate will form.

  • Work-up: Allow the mixture to cool to room temperature. Add hexane to dilute the diphenyl ether and facilitate precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with ethanol and then hexane to remove residual diphenyl ether. The resulting ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be used in subsequent steps (e.g., hydrolysis and decarboxylation or chlorination) without further purification.

  • Validation: Confirm the structure of the product using ¹H NMR and Mass Spectrometry. The characteristic signals for the ethyl ester and the downfield aromatic protons should be present.

Protocol 2: Characterization by HPLC-MS and NMR

Purpose: To confirm the identity, purity, and structure of a synthesized 1,5-naphthyridine isomer.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound (~1-2 mg) in a suitable solvent (e.g., DMSO-d₆ or CDCl₃ for NMR; Methanol or Acetonitrile for HPLC-MS).

  • HPLC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Run a gradient elution method, typically from 5% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm) and a mass spectrometer (in ESI positive mode).

    • Validation: The purity is determined by the peak area percentage from the UV chromatogram. The mass spectrometer should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the target isomer.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Validation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure. For novel compounds, 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for unambiguous assignment of all protons and carbons.

Conclusion

The structural comparison of 1,5-naphthyridine isomers is not a mere academic exercise; it is a critical component of rational drug design. The choice of synthetic route dictates the accessible isomeric space, while spectroscopic and crystallographic analyses provide the detailed structural understanding necessary to interpret biological data. As we have seen, subtle changes in substituent position can lead to dramatic differences in molecular shape, electronic properties, and ultimately, biological function. By carefully considering and systematically exploring the isomeric possibilities of the 1,5-naphthyridine scaffold, researchers can unlock its full potential and accelerate the discovery of novel, highly selective, and potent therapeutics.

References

A Comparative Guide to the Synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical analysis of the synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. The focus is on the reproducibility and practicality of published protocols, offering field-proven insights to inform experimental choices.

The 1,5-naphthyridine scaffold is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. The specific halogenation pattern of this compound makes it a valuable building block for the synthesis of targeted therapeutic agents. However, the successful and reproducible synthesis of such polysubstituted heteroaromatics can be challenging. This guide will dissect a key patented protocol and discuss alternative strategies, providing a critical evaluation for researchers navigating this synthetic landscape.

Unveiling a Patented Synthetic Route

A detailed protocol for the synthesis of this compound is disclosed in the patent WO200908064A1. This multi-step synthesis serves as our primary case study for evaluating reproducibility and practicality. The overall synthetic scheme is outlined below, followed by a detailed experimental protocol and a critical analysis of each step.

Synthetic Scheme Overview

Synthetic_Scheme A 5-Fluoro-pyridin-3-ylamine B 8-Chloro-3-fluoro-1,5-naphthyridin-4-ol A->B Diethyl 2-(ethoxymethylene)malonate, Dowtherm A, 250 °C C 4,8-Dichloro-3-fluoro-1,5-naphthyridine B->C POCl3, reflux D This compound C->D H2, Pd/C, MgO, EtOH/THF

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Chloro-3-fluoro-1,5-naphthyridin-4-ol

A solution of 5-fluoro-pyridin-3-ylamine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) is heated at 130°C for 30 minutes. The resulting intermediate is then added portion-wise to Dowtherm A at 250°C. After cooling, the solid is collected by filtration, washed with diethyl ether, and dried to afford 8-chloro-3-fluoro-1,5-naphthyridin-4-ol.

Step 2: Synthesis of 4,8-Dichloro-3-fluoro-1,5-naphthyridine

A suspension of 8-chloro-3-fluoro-1,5-naphthyridin-4-ol (1.0 eq) in phosphorus oxychloride (POCl3, 5.0 eq) is heated to reflux for 3 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 4,8-dichloro-3-fluoro-1,5-naphthyridine.

Step 3: Synthesis of this compound

To a solution of 4,8-dichloro-3-fluoro-1,5-naphthyridine (1.0 eq) in a mixture of ethanol and tetrahydrofuran (THF), palladium on carbon (10% Pd/C, 0.1 eq) and magnesium oxide (MgO, 2.0 eq) are added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give this compound.

Critical Analysis and Reproducibility

This synthetic route employs classical reactions in heterocyclic chemistry. The initial step is a Gould-Jacobs reaction, which is a reliable method for the formation of 4-hydroxyquinoline and related heterocyclic systems. The use of high-boiling Dowtherm A as a solvent for the cyclization is a common strategy to achieve the necessary high temperatures. However, the handling of large volumes of this heat-transfer fluid at 250°C can pose safety and scalability challenges in a laboratory setting. Careful temperature control is crucial to prevent charring and ensure a good yield.

The second step involves the chlorination of the 4-hydroxy group using phosphorus oxychloride. This is a standard and generally high-yielding transformation. The workup, involving quenching with ice, must be performed with extreme caution due to the exothermic and hazardous nature of the reaction between POCl3 and water.

The final step is a selective dehalogenation. The use of palladium-catalyzed hydrogenation to remove the chlorine atom at the 4-position while retaining the one at the 8-position is a key feature of this synthesis. The selectivity is likely due to the different electronic environments of the two chlorine atoms. The addition of magnesium oxide is important to neutralize the HCl formed during the reaction, which can otherwise poison the catalyst. The success of this step is highly dependent on the quality of the catalyst and the efficiency of the hydrogenation setup. Reproducibility can be affected by variations in catalyst activity and reaction time.

Alternative Synthetic Strategies and Comparative Discussion

While the patented route provides a viable pathway, it is instructive to consider alternative approaches based on established synthetic methodologies for 1,5-naphthyridines.

The Skraup-Doebner-von Miller Reaction

A classical approach to the 1,5-naphthyridine core is the Skraup-Doebner-von Miller reaction, which involves the reaction of an aminopyridine with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent.

Skraup_Reaction A Substituted 3-Aminopyridine C Substituted 1,5-Naphthyridine A->C H2SO4, Oxidizing Agent B α,β-Unsaturated Carbonyl B->C

Caption: Generalized Skraup-Doebner-von Miller reaction for 1,5-naphthyridine synthesis.

For the synthesis of this compound, this would likely involve a appropriately substituted 3-aminopyridine. However, the harsh reaction conditions (strong acid, high temperatures) and the often low to moderate yields can be significant drawbacks. Furthermore, controlling the regioselectivity of the cyclization with polysubstituted aminopyridines can be challenging, potentially leading to a mixture of isomers that are difficult to separate. The harsh conditions may also not be compatible with the desired halogen substituents.

Modern Cross-Coupling Strategies

More contemporary approaches to substituted 1,5-naphthyridines involve the use of transition-metal-catalyzed cross-coupling reactions to construct the bicyclic system. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

A potential strategy could involve the construction of a substituted pyridine ring followed by an intramolecular cyclization. For instance, a Suzuki or Stille coupling could be used to introduce a side chain that can then undergo cyclization to form the second pyridine ring. While these methods can be highly efficient, they often require the synthesis of specifically functionalized starting materials, which can add to the overall step count of the synthesis.

Data Summary and Comparison

ParameterPatented Protocol (WO200908064A1)Skraup-Doebner-von Miller ReactionModern Cross-Coupling Strategies
Starting Materials Readily availableGenerally availableOften require multi-step synthesis
Reaction Conditions High temperatures, refluxHarsh (strong acid, high temp.)Generally mild
Yield Moderate to good (step-wise)Often low to moderateCan be high, but varies
Reproducibility Moderate to high, dependent on catalyst quality and temperature controlCan be variableGenerally good, but sensitive to catalyst and ligand choice
Scalability Potential challenges with high-temperature stepDifficult to scale safelyGenerally scalable
Safety Concerns High temperatures, POCl3 handlingStrong acids, exothermic reactionsFlammable solvents, metal catalysts

Conclusion

The synthesis of this compound presents a tangible challenge for synthetic chemists. The patented protocol detailed in this guide offers a logical and feasible, albeit demanding, route to this valuable compound. Its reliance on classical, well-understood reactions provides a solid foundation for reproducibility, provided that careful attention is paid to the critical parameters of temperature control, reagent quality, and catalyst activity.

Alternative strategies, such as the Skraup-Doebner-von Miller reaction, while historically significant, are likely to be less practical for this specific target due to the harsh conditions and potential for low yields and poor regioselectivity. Modern cross-coupling methods represent a promising avenue for future process development, potentially offering milder conditions and higher efficiency, though they may necessitate more complex starting material synthesis.

For researchers embarking on the synthesis of this compound, the patented route serves as a robust starting point. A thorough understanding of the potential challenges and meticulous execution of the experimental procedures are key to achieving a successful and reproducible outcome.

A Guide to Assessing the Novelty of 8-Chloro-3-fluoro-1,5-naphthyridine's Biological Profile: A Comparative and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold and the Quest for Novelty

The naphthyridine system, a class of nitrogen-containing heterocyclic compounds, represents what medicinal chemists often refer to as a "privileged scaffold."[1][2]. Its rigid, planar structure and ability to form key hydrogen bonds have made it a cornerstone in the development of numerous therapeutic agents. The six possible isomers of naphthyridine have given rise to a diverse array of biologically active molecules, including antibacterial agents (1,8-naphthyridines), kinase inhibitors (1,6-, 1,7-, and 2,7-naphthyridines), and topoisomerase inhibitors (1,5- and 1,8-naphthyridines)[2][3][4][5][6].

Within this family, the 1,5-naphthyridine core is particularly intriguing, having been successfully exploited to generate potent antiproliferative and kinase-inhibiting compounds[4][7]. This guide focuses on 8-Chloro-3-fluoro-1,5-naphthyridine , a specific derivative whose biological effects have not been extensively characterized in publicly available literature. The presence of halogen atoms—a chloro group at position 8 and a fluoro group at position 3—suggests the potential for unique molecular interactions and a distinct biological profile.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the biological novelty of this compound. We will proceed from structurally-guided hypothesis generation to a phased experimental workflow, complete with detailed protocols and comparative data analysis, to rigorously define its therapeutic potential.

Part 1: Hypothesis-Driven Target Exploration Based on Structural Precedent

The initial step in characterizing a novel compound is to form educated hypotheses about its potential mechanism of action (MoA) based on its structural class. For this compound, the vast literature on related naphthyridines points toward two primary, high-probability target families.

Hypothesis 1: Protein Kinase Inhibition

The naphthyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. Different isomers have been shown to inhibit a range of kinases critical to cancer cell signaling, such as c-Met, Casein Kinase 2 (CK2), c-Kit, and VEGFR-2[2][3][8][9]. The nitrogen atoms in the naphthyridine rings act as hydrogen bond acceptors, anchoring the small molecule in the ATP-binding pocket of the kinase.

  • Rationale: We hypothesize that this compound functions as a kinase inhibitor. The specific kinase targets are unknown and will be the subject of our initial screens.

  • Selected Comparators:

    • MK-2461 (or a structural analog): A known c-Met kinase inhibitor that serves as a benchmark for a specific kinase target within the naphthyridine class[3].

    • Staurosporine: A broad-spectrum kinase inhibitor, useful as a positive control in cell-based assays.

Hypothesis 2: Topoisomerase I/II Inhibition

Several naphthyridine derivatives exert their anticancer and antibacterial effects by interfering with DNA topoisomerases[4][10]. These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, topoisomerase poisons lead to irreversible DNA strand breaks and induce apoptosis[10]. The 1,5-naphthyridine core, in particular, has been developed into effective Topoisomerase I inhibitors[4].

  • Rationale: We hypothesize that this compound may function as a DNA topoisomerase poison, a mechanism distinct from kinase inhibition.

  • Selected Comparators:

    • Camptothecin: A classic and potent Topoisomerase I inhibitor[4].

    • Etoposide: A well-characterized Topoisomerase II poison.

Part 2: A Phased Experimental Workflow for Biological Characterization

To systematically test our hypotheses and uncover the compound's biological activity, we propose a multi-phased approach. This workflow is designed to first identify biological activity, then elucidate the mechanism, and finally, validate its potential in a more complex biological system.

G cluster_0 Phase I: In Vitro Profiling & Hit Identification cluster_1 Phase II: MoA Elucidation cluster_2 Phase III: Preclinical Validation p1_1 Protocol 2.1: Broad Kinase Screen p2_1 Protocol 2.4: Cellular Target Engagement (e.g., NanoBRET) p1_1->p2_1 Kinase Hit p1_2 Protocol 2.2: Antiproliferative Screen (e.g., NCI-60 Panel) p1_2->p2_1 Potent IC50 p1_3 Protocol 2.3: Topoisomerase Inhibition Assay p2_2 Protocol 2.5: Downstream Signaling Analysis (Western Blot) p1_3->p2_2 Topo Hit p2_1->p2_2 Target Confirmed p3_1 Protocol 3.1: In Vivo Xenograft Model p2_2->p3_1 MoA Confirmed

Caption: Phased workflow for characterizing novel compound activity.
Phase I: In Vitro Profiling Protocols

This initial phase aims to rapidly screen for biological activity across our primary hypotheses.

  • Expertise & Experience: Before committing to extensive cell-based work, a biochemical screen provides a clean, unbiased assessment of a compound's ability to inhibit a wide array of purified kinases. This approach quickly identifies high-affinity targets and reveals the compound's selectivity profile, which is a critical determinant of its potential for off-target toxicity.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay Execution: Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of active protein kinases (e.g., the 468-kinase ScanMAX panel) at a single concentration (e.g., 1 µM).

    • Assay Principle: Assays are typically run as radiometric assays using ³³P-ATP. The amount of ³³P incorporated into a substrate peptide is measured in the presence and absence of the test compound.

    • Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO vehicle control. A significant reduction (e.g., >90% inhibition) flags a potential "hit."

  • Trustworthiness: The MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation[10][11]. Including both cancer and non-cancerous cell lines provides an early assessment of selectivity and potential cytotoxicity.

  • Methodology:

    • Cell Seeding: Seed various human cancer cell lines (e.g., A549 lung, HCT116 colon, MCF7 breast) and a non-cancerous control line (e.g., MRC-5 lung fibroblast) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) for 72 hours. Include wells with DMSO (vehicle control) and a positive control (Staurosporine).

    • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

  • Expertise & Experience: This in vitro assay directly measures the enzymatic activity of Topoisomerase I and provides definitive evidence of inhibition[10]. The visualization of different DNA topoisomers via gel electrophoresis is a classic and unambiguous readout.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I enzyme, and the assay buffer.

    • Compound Addition: Add varying concentrations of this compound, Camptothecin (positive control), or DMSO (vehicle control) to the reaction mixtures.

    • Enzymatic Reaction: Incubate the reactions at 37°C for 30 minutes. The enzyme will "relax" the supercoiled DNA into its open-circular form.

    • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel. Stain the gel with ethidium bromide or SYBR Safe.

    • Data Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a dose-dependent persistence of the supercoiled DNA band.

Phase II: Mechanism of Action (MoA) Elucidation Protocols

If Phase I reveals potent antiproliferative activity and a "hit" in the kinase screen, this phase confirms the target in a cellular environment.

  • Trustworthiness: Biochemical hits can sometimes be misleading. A target engagement assay is a self-validating system that confirms the compound physically interacts with its intended target inside a living cell[12]. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is highly sensitive and quantitative.

  • Methodology:

    • Cell Line Engineering: Use a cell line (e.g., HEK293) engineered to express the kinase of interest (identified from Protocol 2.1) as a fusion protein with NanoLuc® luciferase.

    • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that is known to bind the kinase's ATP pocket.

    • Compound Competition: Treat the cells with varying concentrations of this compound. If the compound binds to the target kinase, it will displace the fluorescent tracer.

    • Signal Detection: Add the NanoLuc® substrate. If the tracer is bound to the luciferase-tagged kinase (close proximity), BRET will occur. If displaced by the compound, the BRET signal will decrease.

    • Data Analysis: Measure the BRET ratio and plot it against the compound concentration to determine the cellular IC50, reflecting target occupancy.

  • Expertise & Experience: Confirming target engagement is not enough; we must show it leads to a functional consequence. Western blotting allows us to visualize the phosphorylation status of downstream substrates, providing direct evidence that the kinase's activity is inhibited in the cell.

  • Causality: For example, if c-Met is the target, we would expect to see a dose-dependent decrease in the phosphorylation of c-Met itself (p-Met) and its downstream effectors like AKT (p-AKT) and ERK (p-ERK)[3].

  • Methodology:

    • Cell Treatment: Treat a relevant cancer cell line (e.g., one with high expression of the target kinase) with the compound at concentrations around its antiproliferative IC50 for a defined period (e.g., 2-4 hours).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its key substrates (e.g., anti-p-Met, anti-p-AKT). Subsequently, probe with antibodies for the total protein levels (e.g., anti-total-Met, anti-total-AKT) to ensure changes are not due to protein degradation.

    • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensity to demonstrate a reduction in phosphorylation relative to total protein levels.

G RTK Receptor Tyrosine Kinase (e.g., c-Met) Substrate Downstream Substrate (e.g., AKT, ERK) RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active Signaling) Inhibitor 8-Chloro-3-fluoro- 1,5-naphthyridine Inhibitor->RTK Inhibits Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation

Caption: Hypothesized kinase inhibition signaling pathway.

Part 3: Comparative Data Analysis and Novelty Assessment

The novelty of this compound is not defined by its activity alone, but by how its activity profile compares to existing alternatives. The data generated in the preceding phases should be summarized in clear, comparative tables.

(Note: The following tables contain representative, hypothetical data for illustrative purposes.)

Table 1: Comparative Antiproliferative Activity (IC50, µM)
CompoundA549 (Lung Cancer)HCT116 (Colon Cancer)U87-MG (Glioblastoma)MRC-5 (Normal Lung)Therapeutic Index (MRC-5 / A549)
This compound 0.05 0.12 0.08 >10 >200
MK-2461 Analog0.250.40>10>10>40
Camptothecin0.090.040.150.101.1
  • Novelty Insight: In this hypothetical scenario, our compound shows superior potency against A549 and U87-MG cells compared to the MK-2461 analog and a significantly better therapeutic index (selectivity for cancer cells over normal cells) than Camptothecin. This profile would be considered novel and highly promising.

Table 2: Comparative Kinase Inhibition Profile (% Inhibition @ 1 µM)
Kinase TargetThis compound MK-2461 Analog
c-Met98%99%
AXL92% 15%
MER88% 10%
VEGFR245%55%
EGFR<5%<5%
  • Novelty Insight: While both compounds potently inhibit c-Met, our novel compound displays a unique co-inhibition profile against AXL and MER, two other receptor tyrosine kinases implicated in therapeutic resistance. This polypharmacology could represent a significant advantage over a more selective c-Met inhibitor and would be a strong point of novelty.

Part 4: Preclinical In Vivo Efficacy Assessment

Positive in vitro results must be validated in a living organism to assess pharmacokinetics and true therapeutic potential. The human tumor xenograft model is the industry standard for this step[13][14][15].

Protocol 4.1: Human Tumor Xenograft Efficacy Study
  • Authoritative Grounding: This protocol is based on established best practices for preclinical oncology studies to ensure the data is reliable and predictive of potential clinical outcomes[13][16].

  • Methodology:

    • Animal Model: Use female athymic nude mice, 6-8 weeks old.

    • Tumor Implantation: Subcutaneously implant 5 x 10⁶ A549 lung cancer cells (selected based on in vitro potency) into the right flank of each mouse.

    • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into three groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

      • Group 2: this compound (e.g., 50 mg/kg, daily oral gavage)

      • Group 3: Standard-of-care comparator (e.g., a relevant approved drug)

    • Dosing & Monitoring: Administer the compounds for 21 consecutive days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

    • Endpoint & Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Table 3: Comparative In Vivo Efficacy in A549 Xenograft Model
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Body Weight Change
Vehicle Control-1550 ± 210-+2%
This compound 50 425 ± 95 76% -3%
Standard of Care30780 ± 15050%-8%
  • Novelty Insight: The hypothetical data shows that our compound achieves significantly higher TGI than the standard of care at a well-tolerated dose (minimal body weight loss). This superior in vivo efficacy is the ultimate demonstration of a novel and promising biological effect.

Conclusion

Assessing the novelty of a new chemical entity like This compound requires a disciplined, hypothesis-driven, and comparative research strategy. The framework presented in this guide—from structurally-informed hypotheses and broad in vitro screening to mechanistic deep dives and in vivo validation—provides a robust pathway to defining its unique biological signature. The novelty of this compound will ultimately be established not just by its potency, but by a unique combination of selectivity, mechanism of action, and superior efficacy when benchmarked against established alternatives. The proposed protocols and comparative analyses offer a clear and scientifically rigorous template for unlocking the therapeutic potential of this promising new member of the 1,5-naphthyridine family.

References

Safety Operating Guide

Navigating the Disposal of 8-Chloro-3-fluoro-1,5-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the novel compounds we synthesize are the lifeblood of our work. Yet, with innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 8-Chloro-3-fluoro-1,5-naphthyridine (CAS No. 1151802-02-6), a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information. For this compound, the available data indicates the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: May cause skin, eye, and respiratory irritation.[1]

Given these hazards, this compound must be treated as a hazardous substance. This classification dictates the stringent handling and disposal procedures that follow.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1151802-02-6[1][2][3][4][5]
Molecular Formula C₈H₄ClFN₂[2]
Molecular Weight 182.59 g/mol [2]
Purity >95%[2]
Storage 0°C[2]

Personal Protective Equipment (PPE) and Safe Handling

A proactive approach to safety is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[6][7][8]

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or punctures before use.[1]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Spill Management

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Collect: Carefully sweep the absorbent material and the spilled compound into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.[10]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol for this compound

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Halogenated Organic Waste: this compound waste must be collected in a designated container for halogenated organic compounds.[11] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.

Step-by-Step Disposal Procedure
  • Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").

  • Collection of Waste:

    • Solid Waste: Collect any solid residue, contaminated PPE (gloves, etc.), and spill cleanup materials in the designated hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect the solution in a designated halogenated liquid waste container. Do not pour down the drain.

    • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected as hazardous waste.[10]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (this compound) Characterize Hazard Characterization (Consult SDS) Start->Characterize IsHazardous Is it Hazardous Waste? Characterize->IsHazardous Segregate Segregate as Halogenated Organic Waste IsHazardous->Segregate Yes NonHazardous Dispose as Non-Hazardous Waste (Unlikely for this compound) IsHazardous->NonHazardous No Containerize Properly Labeled & Sealed Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Dispose Arrange for EHS Pickup (Licensed Disposal) Store->Dispose

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, which are based on the compound's specific hazards and regulatory requirements, researchers can mitigate risks and ensure that their innovative work is conducted in a safe and sustainable manner. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[6][7][8][9]

References

Comprehensive Guide to Handling 8-Chloro-3-fluoro-1,5-naphthyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the operational handling and disposal of 8-Chloro-3-fluoro-1,5-naphthyridine (CAS No. 1151802-02-6). The guidance herein is predicated on established best practices for handling halogenated heterocyclic compounds and data from structurally similar chemicals, ensuring a cautious and proactive approach to laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is based on the safety data for structurally analogous compounds. It is imperative that all users conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work.

Hazard Assessment and Core Principles

Based on analogous chlorinated naphthyridine derivatives, this compound should be treated as a hazardous substance.[1] The primary hazards are presumed to be:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The fundamental principle when handling this compound is the stringent avoidance of direct contact and inhalation. All operations should be conducted within a certified chemical fume hood to minimize exposure.[4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the minimum required PPE for its handling.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides a robust barrier against dust particles and potential splashes. Standard safety glasses are insufficient.[5]
Skin Protection Nitrile rubber gloves (or other chemically resistant gloves)Prevents direct skin contact. Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling.
Lab coat or chemical-resistant apronProtects personal clothing and underlying skin from contamination.[5]
Respiratory Protection NIOSH-approved respirator or use of a certified chemical fume hoodEssential for preventing the inhalation of fine dust particles, especially when handling the solid form.[4][5]

Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound. The following protocol outlines the key stages from preparation to cleanup.

  • Designated Area: All handling of this compound must occur within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary PPE, laboratory equipment (e.g., spatulas, weighing paper, glassware), and the chemical container within the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required personal protective equipment before opening the chemical container.

  • Weighing and Transfer: Carefully weigh and transfer the chemical inside the fume hood to prevent the dispersion of dust.[4] Handle the substance gently to avoid creating airborne particles.

  • Heating Procedures: If the experimental protocol involves heating, ensure adequate ventilation to manage any potential fumes.

  • Decontamination: Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. This should be done with a suitable solvent, followed by soap and water.[4]

  • Waste Segregation: All disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled waste bag or container.[4]

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4]

  • Excess Material: Collect any excess or unreacted this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • Contaminated Disposables: As mentioned, all contaminated disposables must be collected separately.

  • Rinsate: When cleaning glassware, the initial solvent rinsate should be collected as hazardous waste.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1] Access to this area should be restricted to authorized personnel.

  • Professional Disposal: The disposal of the chemical waste must be handled through your institution's EHS department or a licensed professional waste disposal service.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air.[3][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for Analogous Compounds prep_ppe Gather All Required PPE prep_sds->prep_ppe prep_area Designate & Prepare Fume Hood prep_ppe->prep_area handle_don Don All PPE prep_area->handle_don Proceed to Handling handle_weigh Weigh & Transfer in Fume Hood handle_don->handle_weigh handle_react Conduct Experiment handle_weigh->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon Experiment Complete cleanup_seg Segregate Halogenated Waste cleanup_decon->cleanup_seg cleanup_dispose Store for Professional Disposal cleanup_seg->cleanup_dispose

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3-fluoro-1,5-naphthyridine
Reactant of Route 2
8-Chloro-3-fluoro-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.